An In-depth Technical Guide to (S)-4-(Tert-butoxycarbonyl)-1,4-oxazepane-2-carboxylic Acid: A Key Intermediate in Modern Drug Development
For Researchers, Scientists, and Drug Development Professionals Introduction (S)-4-(Tert-butoxycarbonyl)-1,4-oxazepane-2-carboxylic acid is a chiral heterocyclic compound of significant interest in medicinal chemistry an...
Author: BenchChem Technical Support Team. Date: January 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-4-(Tert-butoxycarbonyl)-1,4-oxazepane-2-carboxylic acid is a chiral heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical development. Its structural rigidity and stereochemistry make it a valuable building block for the synthesis of complex molecular architectures. Most notably, this compound serves as a crucial intermediate in the synthesis of Brensocatib, a novel inhibitor of dipeptidyl peptidase 1 (DPP1) investigated for the treatment of neutrophil-mediated inflammatory diseases such as bronchiectasis. This guide provides a comprehensive overview of the physical properties, synthesis, and analytical characterization of (S)-4-(Tert-butoxycarbonyl)-1,4-oxazepane-2-carboxylic acid, contextualizing its importance within the landscape of modern drug discovery.
Core Physical and Chemical Properties
A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective use in multi-step syntheses. While experimentally determined data for some properties of (S)-4-(Tert-butoxycarbonyl)-1,4-oxazepane-2-carboxylic acid are not extensively reported in publicly available literature, a combination of data from chemical suppliers and computational models provides a solid foundation for its handling and application.
The synthesis of (S)-4-(Tert-butoxycarbonyl)-1,4-oxazepane-2-carboxylic acid is a multi-step process that requires careful control of stereochemistry. Several synthetic routes have been described in the patent literature for the production of Brensocatib and its intermediates. Below is a representative, multi-step synthesis adapted from published methodologies.
Experimental Protocol: Synthesis of (S)-4-(Tert-butoxycarbonyl)-1,4-oxazepane-2-carboxylic acid
This synthetic pathway illustrates a common strategy for constructing the oxazepane ring system and introducing the necessary functional groups.
Caption: Synthetic workflow for (S)-4-(Tert-butoxycarbonyl)-1,4-oxazepane-2-carboxylic acid.
Step-by-Step Methodology:
Ring-opening of the epoxide: Methyl (S)-oxirane-2-carboxylate is reacted with dibenzylamine at elevated temperatures (e.g., 80°C) to yield methyl (S)-3-(dibenzylamino)-2-hydroxypropanoate. The nucleophilic attack of the amine on the less hindered carbon of the epoxide is a key step in establishing the stereocenter.
Michael Addition: The secondary alcohol of the propanoate is then subjected to a Michael addition with methyl propiolate in the presence of a base such as N-methylmorpholine (NMM) in a suitable solvent like toluene. This step extends the carbon chain, which is necessary for the subsequent cyclization.
Hydrogenation: The resulting intermediate is hydrogenated using a palladium on carbon catalyst (Pd(OH)₂/C) in methanol. This reaction serves to remove the benzyl protecting groups from the nitrogen atom.
Enzymatic Cyclization: The deprotected amino ester undergoes an intramolecular cyclization to form the seven-membered oxazepane ring. This can be efficiently catalyzed by an enzyme such as Novozyme 435 in dioxane at a controlled temperature (e.g., 55°C). The use of an enzyme can offer high regioselectivity and stereocontrol.
Boc Protection: The secondary amine of the oxazepane ring is protected with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) in an aprotic solvent like tetrahydrofuran (THF).
Chemoselective Reduction: The ester group within the oxazepane ring is then chemoselectively reduced. A common reagent for this transformation is borane dimethyl sulfide complex (BH₃·SMe₂) in THF.
Hydrolysis: The final step is the hydrolysis of the remaining methyl ester to the carboxylic acid. This can be achieved using reagents such as lithium bromide and triethylamine in a mixture of acetonitrile and water to yield the final product, (S)-4-(Tert-butoxycarbonyl)-1,4-oxazepane-2-carboxylic acid.
Purification: The final product is typically purified by column chromatography on silica gel, followed by crystallization to obtain a high-purity solid.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemical integrity of (S)-4-(Tert-butoxycarbonyl)-1,4-oxazepane-2-carboxylic acid.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group (a singlet around 1.4-1.5 ppm), as well as complex multiplets for the protons of the oxazepane ring. The chemical shifts and coupling constants of the ring protons provide valuable information about the conformation of the seven-membered ring.
¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbons of the Boc group and the carboxylic acid, the quaternary carbon and methyl carbons of the tert-butyl group, and the carbons of the oxazepane ring.
2. Mass Spectrometry (MS):
Electrospray ionization mass spectrometry (ESI-MS) is a suitable technique for determining the molecular weight of the compound. The expected mass-to-charge ratio ([M-H]⁻) would be approximately 244.12 g/mol . High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
3. Chiral Purity Analysis:
The enantiomeric purity of (S)-4-(Tert-butoxycarbonyl)-1,4-oxazepane-2-carboxylic acid is critical for its use in the synthesis of chiral drugs. High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is the standard method for determining enantiomeric excess.
Application in Drug Development: The Synthesis of Brensocatib
The primary application of (S)-4-(Tert-butoxycarbonyl)-1,4-oxazepane-2-carboxylic acid is as a key building block in the synthesis of Brensocatib. Brensocatib is an oral, reversible inhibitor of dipeptidyl peptidase 1 (DPP1). DPP1 is an enzyme responsible for the activation of neutrophil serine proteases (NSPs), such as neutrophil elastase, proteinase 3, and cathepsin G. In chronic inflammatory lung diseases like bronchiectasis, overactive neutrophils release excessive amounts of these proteases, leading to tissue damage and disease progression. By inhibiting DPP1, Brensocatib reduces the levels of active NSPs, thereby mitigating inflammation and its damaging effects.
The synthesis of Brensocatib involves the coupling of (S)-4-(Tert-butoxycarbonyl)-1,4-oxazepane-2-carboxylic acid with a complex amine-containing fragment, followed by the deprotection of the Boc group. The chirality of the oxazepane intermediate is crucial for the biological activity of the final drug molecule.
Caption: Role of the title compound in the synthesis of Brensocatib.
Conclusion
(S)-4-(Tert-butoxycarbonyl)-1,4-oxazepane-2-carboxylic acid is a specialized yet vital chiral building block in the field of drug discovery and development. Its importance is underscored by its role in the synthesis of Brensocatib, a promising therapeutic agent for inflammatory diseases. A comprehensive understanding of its physical properties, a robust synthetic strategy, and rigorous analytical characterization are essential for its successful application in the pharmaceutical industry. This guide provides a foundational understanding for researchers and scientists working with this key intermediate, facilitating its effective use in the advancement of novel therapeutics.
References
PubChem. (S)-4-(tert-Butoxycarbonyl)-1,4-oxazepane-2-carboxylic acid. National Center for Biotechnology Information. [Link]
PubChem. 4-((Tert-butoxy)carbonyl)-1,4-oxazepane-2-carboxylic acid. National Center for Biotechnology Information. [Link]
Google Patents.
The Royal Society of Chemistry. Supporting Information for Stable carboxylic acid derivatized alkoxy silanes. [Link]
An In-depth Technical Guide to (S)-4-Boc-1,4-oxazepane-2-carboxylic acid: A Conformationally Constrained Building Block for Advanced Drug Discovery
Introduction: The Strategic Value of Conformational Constraint in Medicinal Chemistry In the landscape of modern drug discovery, the pursuit of molecules with enhanced potency, selectivity, and favorable pharmacokinetic...
Author: BenchChem Technical Support Team. Date: January 2026
Introduction: The Strategic Value of Conformational Constraint in Medicinal Chemistry
In the landscape of modern drug discovery, the pursuit of molecules with enhanced potency, selectivity, and favorable pharmacokinetic profiles is paramount. A key strategy in achieving these goals is the incorporation of conformational constraints into molecular scaffolds. By reducing the rotational freedom of a molecule, we can pre-organize it into a bioactive conformation, thereby minimizing the entropic penalty upon binding to its biological target. This often translates to a significant increase in binding affinity and selectivity. (S)-4-Boc-1,4-oxazepane-2-carboxylic acid is a prime exemplar of such a strategically designed building block. This chiral, seven-membered heterocyclic amino acid analogue offers a unique topographical presentation of key pharmacophoric features, making it an invaluable tool for researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the chemical structure, properties, a plausible synthetic route, and the strategic applications of (S)-4-Boc-1,4-oxazepane-2-carboxylic acid in medicinal chemistry.
Molecular Structure and Chemical Properties
(S)-4-Boc-1,4-oxazepane-2-carboxylic acid is a non-proteinogenic amino acid characterized by a 1,4-oxazepane ring system. The nitrogen atom is protected by a tert-butyloxycarbonyl (Boc) group, a widely utilized protecting group in peptide synthesis and organic chemistry due to its stability under various conditions and its facile removal under acidic conditions. The stereochemistry at the C2 position is (S), which is crucial for its application as a chiral building block in asymmetric synthesis.
Property
Value
Source
Chemical Formula
C₁₁H₁₉NO₅
Molecular Weight
245.27 g/mol
CAS Number
1273567-44-4
Appearance
White to off-white solid
Inferred from similar compounds
Solubility
Soluble in polar organic solvents (e.g., methanol, DMSO, DMF)
Inferred from chemical structure
The 1,4-oxazepane ring imparts a significant degree of conformational rigidity compared to its linear counterparts. This pre-organization is a key attribute for its use in designing peptidomimetics and other bioactive molecules where a specific three-dimensional arrangement is required for interaction with a biological target.
Plausible Synthetic Pathway
Foundational
An In-depth Technical Guide to (S)-4-Boc-1,4-oxazepane-2-carboxylic acid
Prepared for: Researchers, Scientists, and Drug Development Professionals Abstract (S)-4-Boc-1,4-oxazepane-2-carboxylic acid, with CAS number 1273567-44-4, is a chiral heterocyclic building block of significant interest...
Author: BenchChem Technical Support Team. Date: January 2026
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-4-Boc-1,4-oxazepane-2-carboxylic acid, with CAS number 1273567-44-4, is a chiral heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its unique seven-membered 1,4-oxazepane core, combined with the functionalities of a Boc-protected amine and a carboxylic acid, renders it a versatile scaffold for the synthesis of complex molecules with potential therapeutic applications. This guide provides a comprehensive overview of its chemical properties, a detailed plausible synthetic route, and a discussion of its applications in the development of novel pharmaceuticals. The strategic incorporation of the tert-butyloxycarbonyl (Boc) protecting group facilitates its use in peptide synthesis and other controlled chemical transformations.
Introduction: The Significance of the 1,4-Oxazepane Scaffold
Chiral seven-membered heterocyclic systems, such as the 1,4-oxazepane core, are prominent structural motifs in a variety of biologically active compounds. The 1,4-oxazepane scaffold has been identified in molecules with potent anticonvulsant and antifungal activities. Furthermore, derivatives of this heterocyclic system have shown promise in the treatment of inflammatory bowel disease, lupus nephritis, and various respiratory conditions. The inherent three-dimensionality and conformational flexibility of the seven-membered ring allow for precise spatial orientation of substituents, which is crucial for effective interaction with biological targets.
(S)-4-Boc-1,4-oxazepane-2-carboxylic acid is a functionalized derivative that serves as a valuable building block for introducing this privileged scaffold into larger molecules. The presence of the carboxylic acid and the protected amine at stereochemically defined centers allows for directional and controlled elaboration of the molecular structure, making it a key intermediate in the synthesis of novel drug candidates.
Physicochemical and Structural Properties
A thorough understanding of the physicochemical properties of (S)-4-Boc-1,4-oxazepane-2-carboxylic acid is essential for its effective use in synthesis and drug design.
Caption: 2D structure of (S)-4-Boc-1,4-oxazepane-2-carboxylic acid.
Synthesis of (S)-4-Boc-1,4-oxazepane-2-carboxylic acid
Retrosynthetic Analysis:
A logical retrosynthetic approach involves the cyclization of a linear amino alcohol precursor, which itself can be derived from a chiral starting material such as an amino acid. The Boc protecting group is introduced to mask the amine functionality during the synthesis.
Caption: Key application areas of the target molecule.
Safety and Handling
Based on aggregated GHS data, (S)-4-Boc-1,4-oxazepane-2-carboxylic acid should be handled with care in a laboratory setting.
IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Store in a well-ventilated place. Keep container tightly closed.
It is recommended to consult the Safety Data Sheet (SDS) from the supplier for complete and detailed safety information before handling this compound.
Conclusion
(S)-4-Boc-1,4-oxazepane-2-carboxylic acid is a valuable and versatile chiral building block for the synthesis of complex molecules with potential therapeutic applications. Its unique 1,4-oxazepane scaffold, combined with strategically placed functional groups and a protecting group suitable for peptide synthesis, makes it a powerful tool for medicinal chemists and drug discovery scientists. While further research is needed to fully explore its synthetic utility and the biological activities of its derivatives, the foundational information presented in this guide provides a strong basis for its application in the development of next-generation pharmaceuticals.
References
Google Patents. (n.d.). WO2012046882A1 - 1,4-oxazepane derivatives.
Králová, P., Lemrová, B., Maloň, M., & Soural, M. (2020). Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. RSC Advances, 10(60), 36569–36577.
PubChem. (n.d.). 4-((Tert-butoxy)carbonyl)-1,4-oxazepane-2-carboxylic acid. Retrieved from [Link]
Kaliberda, O., Leha, D., Peredrii, V., Levchenko, K., Zarudnitskii, E., Ryabukhin, S., & Volochnyuk, D. (2025). Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. ChemRxiv.
PubChem. (n.d.). (S)-4-(tert-Butoxycarbonyl)-1,4-oxazepane-2-carboxylic acid. Retrieved from [Link]
Soural, M., Králová, P., Lemrová, B., & Maloň, M. (2020). Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. RSC Advances, 10(60), 36569-36577.
MDPI. (2025). N′-Substituted 2-Aminoacetanilides as Precursors for New 1,4-Benzodiazepin-2-Ones: Synthesis and Structural Study. Retrieved from [Link]
An In-Depth Technical Guide to a Core Intermediate in the Synthesis of Brensocatib: (2S)-4-(tert-butoxycarbonyl)-1,4-oxazepane-2-carboxylic acid
An Authoritative Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Brensocatib and its Synthetic Precursors Brensocatib (formerly INS1007) is a first-in-class, oral,...
Author: BenchChem Technical Support Team. Date: January 2026
An Authoritative Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Brensocatib and its Synthetic Precursors
Brensocatib (formerly INS1007) is a first-in-class, oral, reversible inhibitor of dipeptidyl peptidase 1 (DPP-1), an enzyme crucial for activating neutrophil serine proteases (NSPs).[1][2] These proteases, when overactive in chronic inflammatory lung diseases like non-cystic fibrosis bronchiectasis (NCFBE), contribute to a destructive cycle of inflammation and lung tissue damage.[3][4] By inhibiting DPP-1, Brensocatib reduces the activity of NSPs, offering a novel therapeutic approach to manage neutrophil-mediated diseases.[5][6] The U.S. FDA has granted Brensocatib Breakthrough Therapy Designation and Priority Review, underscoring its potential as the first approved treatment for bronchiectasis.[2]
The synthesis of a complex pharmaceutical agent like Brensocatib relies on the efficient and stereocontrolled construction of key molecular building blocks. While various synthetic routes are explored during development, the 1,4-oxazepane core is a defining structural feature of the molecule. The specific intermediate requested, (S)-4-Boc-1,4-oxazepane-2-carboxylic acid, represents a critical chiral synthon for building this core. This guide will focus on its racemic analogue, 4-((tert-butoxy)carbonyl)-1,4-oxazepane-2-carboxylic acid, for which public data is more accessible, while discussing the principles that apply to the synthesis of the specific (S)-enantiomer crucial for the final drug substance.[7] Understanding the synthesis, properties, and control of this intermediate is paramount for process chemists and researchers aiming to develop robust and scalable manufacturing routes for Brensocatib and related DPP-1 inhibitors.
Physicochemical Properties and Structural Analysis
The Boc-protected 1,4-oxazepane-2-carboxylic acid serves a dual purpose in synthesis: the tert-butyloxycarbonyl (Boc) group protects the ring nitrogen from unwanted reactions, while the carboxylic acid provides a handle for coupling with the subsequent fragment of the Brensocatib molecule.[8]
Structural confirmation and purity assessment are critical validation steps. Standard analytical techniques include:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure, ensuring all expected protons and carbons are present in the correct chemical environment.
Mass Spectrometry (MS): Provides the exact molecular weight, confirming the elemental composition.
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the intermediate and quantify any impurities. For the chiral (S)-intermediate, specialized chiral HPLC methods are required to determine enantiomeric purity (e.g., enantiomeric excess, or %e.e.).
Synthetic Pathways and Mechanistic Rationale
The synthesis of the 1,4-oxazepane scaffold is a key challenge in the overall synthesis of Brensocatib.[9] Published routes often involve multi-step sequences starting from readily available chiral precursors. A generalized and illustrative synthetic approach is detailed below, drawing from established chemical principles and patent literature.
Illustrative Synthetic Workflow
The following diagram outlines a conceptual workflow for the synthesis of the target intermediate.
Caption: Conceptual Synthetic Workflow for the Intermediate
Step-by-Step Protocol and Causality
Protocol 1: Synthesis of (S)-tert-butyl 2-(hydroxymethyl)-1,4-oxazepane-4-carboxylate (Precursor to the Final Intermediate)
This protocol is adapted from synthetic routes described in patents related to Brensocatib's discovery.[10][11]
Intramolecular Cyclization:
Reaction: A suitably protected open-chain amino alcohol precursor is treated with a strong base, such as sodium hydride (NaH), in an aprotic solvent like tetrahydrofuran (THF).
Causality: NaH is a non-nucleophilic base that deprotonates the alcohol, forming an alkoxide. This alkoxide then acts as an intramolecular nucleophile, attacking an electrophilic carbon (e.g., one bearing a leaving group like mesylate or tosylate) at the other end of the chain to form the seven-membered oxazepane ring. This intramolecular Williamson ether synthesis is a common strategy for forming cyclic ethers.[11]
Deprotection:
Reaction: If the precursor contains protecting groups on both the nitrogen and oxygen (e.g., benzyl groups), they are typically removed via catalytic hydrogenation. This involves reacting the compound with hydrogen gas (H₂) over a palladium catalyst (e.g., Pd(OH)₂/C).[10]
Causality: The palladium surface catalyzes the cleavage of the benzyl C-O and C-N bonds, liberating the free alcohol and secondary amine of the 1,4-oxazepan-2-ylmethanol intermediate. This step is crucial for preparing the molecule for the specific N-Boc protection.
N-Boc Protection:
Reaction: The resulting (S)-(1,4-oxazepan-2-yl)methanol is reacted with di-tert-butyl dicarbonate (Boc₂O) in a solvent like methanol.[10]
Causality: The secondary amine of the oxazepane ring is nucleophilic and attacks one of the carbonyl carbons of Boc₂O. This forms a stable tert-butoxycarbonyl amide (a carbamate), effectively "protecting" the nitrogen from participating in subsequent reactions. This protection is essential to direct the subsequent oxidation to the desired carboxylic acid without side reactions.[8]
Protocol 2: Oxidation to (S)-4-Boc-1,4-oxazepane-2-carboxylic acid
Oxidation Reaction:
Reaction: The primary alcohol of (S)-tert-butyl 2-(hydroxymethyl)-1,4-oxazepane-4-carboxylate is oxidized to a carboxylic acid. A common method for this transformation is using TEMPO-mediated oxidation. This involves a catalytic amount of (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) with a stoichiometric oxidant like sodium hypochlorite (NaOCl) in a biphasic system.[11]
Causality: TEMPO is a stable radical that acts as a catalyst. The primary oxidant (e.g., NaOCl) oxidizes TEMPO to its oxoammonium ion form. This species is the active oxidant that selectively converts the primary alcohol to an aldehyde, which is then further oxidized to the carboxylic acid under the reaction conditions. This method is favored for its high selectivity for primary alcohols and relatively mild conditions, which prevents over-oxidation or degradation of the sensitive heterocyclic core.
Analytical Control and Validation
A robust analytical framework is essential to ensure the quality and consistency of the intermediate, which directly impacts the purity of the final Active Pharmaceutical Ingredient (API).
Analytical Workflow
Caption: Analytical QC Workflow for the Intermediate
Key Analytical Protocols
HPLC Method for Purity:
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
Mobile Phase: A gradient of (A) Water with 0.1% formic acid and (B) Acetonitrile with 0.1% formic acid.
Flow Rate: 1.0 mL/min.
Detection: UV at 210 nm.
Sample Preparation: Accurately weigh ~1 mg of the intermediate and dissolve in 1 mL of diluent (e.g., 50:50 water:acetonitrile).
Validation: The method must be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.
Chiral HPLC for Enantiomeric Purity:
Column: A chiral stationary phase (CSP) column designed to separate enantiomers (e.g., polysaccharide-based).
Mobile Phase: Isocratic mixture of hexane and ethanol, often with an acidic or basic additive to improve peak shape.
Validation: This method is critical for ensuring the stereochemical integrity of the intermediate, as the wrong enantiomer can be an inactive or even harmful impurity in the final drug. The method must demonstrate baseline separation of the (S) and (R) enantiomers.
Conclusion
(S)-4-Boc-1,4-oxazepane-2-carboxylic acid is a high-value, structurally complex intermediate that is fundamental to the synthesis of the promising new drug, Brensocatib. Its successful synthesis requires precise control over stereochemistry, strategic use of protecting groups, and robust, well-characterized chemical transformations. The analytical methods used to release this material must be rigorously validated to ensure that its purity, identity, and chiral integrity meet the stringent requirements for pharmaceutical manufacturing. This guide provides a foundational understanding of the causality behind the synthetic and analytical strategies employed, offering valuable insights for professionals engaged in the development of Brensocatib and other next-generation therapeutics.
References
Kamath, A. V., et al. (2006). Design and Evaluation of Inhibitors for Dipeptidyl Peptidase I (Cathepsin C). Journal of Biological Chemistry. Available at: [Link]
Chalmers, J. D., et al. (2023). Dipeptidyl peptidase-1 inhibitors in bronchiectasis. European Respiratory Society. Available at: [Link]
Cazzola, M., et al. (2021). Brensocatib. Drugs of the Future. (Link not available for direct citation, but synthetic schemes are referenced therein).
Insmed Incorporated. (2022). Certain n-(1-cyano-2-phenylethyl)-1,4-oxazepane-2-carboxamides for treating cancer. Google Patents.
Theravance Biopharma R&D IP, LLC. (2019). Fused imidazo-piperidine JAK inhibitors. Google Patents.
Insmed Incorporated. (2020). Brensocatib (Formerly INS1007) to be Studied in Patients with Severe COVID-19 in Investigator-Initiated Trial. Investor Relations | Insmed Incorporated. Available at: [Link]
Jose, R. (2025). Brensocatib: Is this breakthrough a Game-Changer for Bronchiectasis?. Dr Ricardo Jose. Available at: [Link]
Patsnap. (2024). What are DPP-1 inhibitors and how do they work?. Patsnap Synapse. Available at: [Link]
Venukathala, P., & Venukathala, S. (2025). AMORPHOUS BRENSOCATIB. Technical Disclosure Commons. Available at: [Link]
National Center for Biotechnology Information. (n.d.). Brensocatib. PubChem. Available at: [Link]
Insmed Incorporated. (2025). FDA Grants Priority Review to Insmed's Brensocatib for Treatment of Bronchiectasis with PDUFA Target Action Date Set for August 12, 2025. Insmed Incorporated. Available at: [Link]
Doyle, K., et al. (2016). Discovery of Second Generation Reversible Covalent DPP1 Inhibitors Leading to an Oxazepane Amidoacetonitrile Based Clinical Candidate (AZD7986). Journal of Medicinal Chemistry. Available at: [Link]
New Drug Approvals. (2025). Brensocatib. New Drug Approvals. Available at: [Link]
Kocienski, P. (2021). Synthesis of Brensocatib (AZD7986). ResearchGate. Available at: [Link]
Chalmers, J. D., et al. (2020). Phase 2 Trial of the DPP-1 Inhibitor Brensocatib in Bronchiectasis. ResearchGate. Available at: [Link]
Li, H., et al. (2025). Dipeptidyl peptidase 1 inhibitors and neutrophilic inflammation in bronchiectasis: a narrative review. AME Publishing Company. Available at: [Link]
Insmed Incorporated. (2019). A study to learn if brensocatib worked and to better understand its safety in participants with non-cystic fibrosis bronchiectasis. AWS. Available at: [Link]
National Center for Biotechnology Information. (n.d.). 4-((Tert-butoxy)carbonyl)-1,4-oxazepane-2-carboxylic acid. PubChem. Available at: [Link]
Cikotová, M., et al. (2020). Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. RSC Advances. Available at: [Link]
Kocienski, P. (2020). Synthesis of Brensocatib. ResearchGate. Available at: [Link]
Cikotová, M., et al. (2020). Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. ResearchGate. Available at: [Link]
Al-Jubour, N. A. A. (2018). Synthesis and characterization of some New Oxazepine Compounds Containing 1, 3, 4-Thiadiazole Ring Derived form D-Erythroascorbic Acid. University of Baghdad Digital Repository. Available at: [Link]
NINGBO INNO PHARMCHEM CO.,LTD. (2026). Understanding the Synthesis and Application of 1-Boc-4-aminopiperidine-4-carboxylic Acid. LinkedIn. Available at: [Link]
An In-depth Technical Guide to Chiral 1,4-Oxazepane Building Blocks in Medicinal Chemistry
Introduction: The Rise of a Privileged Scaffold In the landscape of medicinal chemistry, the quest for novel molecular architectures that provide access to unexplored chemical space and unique biological activities is pe...
Author: BenchChem Technical Support Team. Date: January 2026
Introduction: The Rise of a Privileged Scaffold
In the landscape of medicinal chemistry, the quest for novel molecular architectures that provide access to unexplored chemical space and unique biological activities is perpetual. Among the saturated heterocycles, the seven-membered 1,4-oxazepane ring system has emerged as a "privileged scaffold."[1][2] Its inherent three-dimensionality, synthetic versatility, and favorable physicochemical properties have positioned it as a valuable building block in modern drug discovery. Unlike its smaller six-membered cousin, morpholine, the expanded seven-membered ring of 1,4-oxazepane offers a distinct conformational profile and a wider array of exit vectors for substitution, enabling more precise and nuanced interactions with biological targets.[3][4]
This guide provides an in-depth technical overview of chiral 1,4-oxazepane building blocks for researchers, scientists, and drug development professionals. We will explore the causality behind stereoselective synthetic strategies, delve into the critical aspects of its conformational behavior, and showcase its application as both a core scaffold and a strategic bioisostere in contemporary medicinal chemistry programs.
The Strategic Advantage of the 1,4-Oxazepane Core
The utility of the 1,4-oxazepane scaffold stems from a combination of structural and physicochemical attributes that make it highly attractive for lead optimization:
Three-Dimensional Diversity: The non-planar, flexible seven-membered ring allows for the presentation of substituents in well-defined spatial arrangements, which is critical for optimizing interactions within complex protein binding pockets.[5]
Physicochemical Modulation: The presence of both an ether oxygen and a secondary/tertiary amine provides handles for tuning properties like solubility, pKa, and hydrogen bonding capacity. The predicted pKa of the parent 1,4-oxazepane is approximately 10.0, making it a basic nitrogen center that can be leveraged for salt formation and solubility enhancement.[6]
Metabolic Stability: The ether linkage is generally more resistant to metabolic cleavage compared to other functionalities, potentially improving the pharmacokinetic profile of drug candidates.[7]
Novel Chemical Space: As a less explored scaffold compared to piperidines and morpholines, 1,4-oxazepanes offer opportunities to develop novel intellectual property and overcome challenges associated with existing chemotypes.[2]
Stereoselective Synthesis: Mastering the Seven-Membered Ring
The construction of chiral, non-racemic 1,4-oxazepanes presents a significant synthetic challenge due to the entropic penalty associated with forming a seven-membered ring.[8] However, several robust strategies have been developed to overcome this hurdle and provide access to enantiomerically pure building blocks.
Strategy 1: Enantioselective Desymmetrization of Oxetanes
A powerful and elegant approach involves the intramolecular, asymmetric ring-opening of a prochiral 3-substituted oxetane. This strategy leverages a chiral catalyst to control the stereochemical outcome of the cyclization.
Causality and Mechanistic Insight: This reaction is catalyzed by a confined chiral phosphoric acid (CPA). The CPA activates the oxetane's ether oxygen via hydrogen bonding, making it more susceptible to nucleophilic attack. Simultaneously, the chiral environment created by the CPA's bulky substituents (e.g., SPINOL backbone) directs the approach of the tethered amine nucleophile to one of the two enantiotopic C-O bonds of the oxetane, leading to a highly enantioenriched 1,4-benzoxazepine product. The less-ordered, entropically disfavored 7-membered ring-closing transition state is a significant challenge, making the selection of a highly structured and confined catalyst critical for achieving high enantioselectivity.[8][9]
This protocol is adapted from the synthesis of chiral 1,4-benzoxazepines as described in the literature.[8]
Preparation: To an oven-dried vial equipped with a magnetic stir bar, add the N-substituted 2-((oxetan-3-yloxy)methyl)aniline starting material (1.0 equiv, 0.1 mmol) and the chiral SPINOL-derived phosphoric acid catalyst (0.01 equiv, 0.001 mmol).
Solvent Addition: Add p-xylene (1.0 mL, 0.1 M) via syringe.
Reaction: Place the vial in a preheated heating block at 45 °C and stir for the required time (typically 24-72 hours), monitoring by TLC or LC-MS.
Work-up: Upon completion, cool the reaction mixture to room temperature and concentrate it under reduced pressure.
Purification: Purify the residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., heptane/isopropanol) to afford the enantioenriched benz[1][8]oxazepine product.
Analysis: Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.
Multicomponent reactions (MCRs) offer high efficiency by combining three or more substrates in a single step. The Ugi-Joullié reaction can be adapted for the diastereoselective synthesis of complex 1,4-oxazepines.
Causality and Mechanistic Insight: This approach starts with a chiral, enantiopure cyclic imine, which is formed from a 1,2-amino alcohol. This imine then undergoes a three-component reaction with a carboxylic acid and an isocyanide. The stereocenter on the imine backbone directs the facial approach of the other components, leading to a diastereoselective addition. A subsequent base-catalyzed epimerization can often be used to access the thermodynamically more stable cis isomer from the kinetically formed trans product, providing access to multiple stereoisomers from a single pathway.
Strategy 3: Solid-Phase Synthesis from Amino Acids
For the creation of libraries of decorated 1,4-oxazepanes, solid-phase synthesis provides a powerful platform. Using a polymer-supported amino acid, such as homoserine, allows for sequential additions of building blocks followed by a final cleavage-and-cyclization step.
Causality and Mechanistic Insight: An Fmoc-protected homoserine is immobilized on a Wang resin. The amine is deprotected and reacted with a nitrobenzenesulfonyl chloride, followed by alkylation with a 2-bromoacetophenone. The choice of cleavage cocktail is critical for the final outcome. Cleavage with neat trifluoroacetic acid (TFA) removes a silyl protecting group from the homoserine side chain, which is followed by spontaneous lactonization. In contrast, a reductive cleavage using TFA and triethylsilane (Et₃SiH) yields the desired 1,4-oxazepane derivatives, albeit often as a mixture of diastereomers. This highlights how the final reaction conditions dictate the pathway of the intramolecular cyclization.[1]
Conformational Analysis: Understanding the 3D Structure
The biological activity of a molecule is intrinsically linked to its three-dimensional shape. The seven-membered 1,4-oxazepane ring is flexible and can adopt several low-energy conformations. Unlike the well-defined chair conformation of cyclohexane, seven-membered rings typically favor twist-chair (TC) and twist-boat (TB) conformations to minimize angle and torsional strain.[10]
Computational studies on related cycloheptane and dioxacycloheptane systems have shown that twist-chair conformers are generally lower in energy than their corresponding boat or chair forms.[10] The interconversion between these forms, known as pseudorotation, typically has low energy barriers.
Caption: Energy landscape of 7-membered ring conformations.
The specific conformation adopted by a substituted 1,4-oxazepane is a function of minimizing steric interactions (A-values) and intramolecular interactions like hydrogen bonds. For drug design, understanding which conformation is preferred is crucial, as it dictates the orientation of pharmacophoric groups. This is typically investigated using a combination of:
NMR Spectroscopy: Techniques like NOESY/ROESY can measure through-space proton-proton distances, providing direct evidence for the molecule's solution-phase conformation.
Computational Chemistry: Density Functional Theory (DFT) calculations can be used to model the relative energies of different conformers and predict the most stable geometries.[11][12]
Applications in Medicinal Chemistry
Case Study 1: Dopamine D₄ Receptor Antagonists for CNS Disorders
The dopamine D₄ receptor is a key target for developing atypical antipsychotics for schizophrenia, with the goal of avoiding the extrapyramidal side effects associated with D₂ receptor antagonism.[13] Several series of potent and selective D₄ antagonists have been developed based on the 1,4-oxazepane scaffold.
Rationale for Use: A 3D-QSAR study on 2,4-disubstituted 1,4-oxazepanes revealed that the size and shape of the seven-membered ring are important for affinity.[13] The oxazepane ring acts as a central scaffold to correctly position the key pharmacophoric elements—typically an aromatic group and a basic amine—within the D₄ receptor binding site. The increased conformational flexibility compared to a morpholine or piperidine allows the scaffold to better adapt to the specific topology of the D₄ receptor, contributing to high selectivity over the closely related D₂ and D₃ subtypes.[14]
Case Study 2: Allosteric RIPK1 Inhibitors for Inflammatory Diseases
Receptor-Interacting Protein Kinase 1 (RIPK1) is a critical mediator of inflammation and programmed cell death (necroptosis). Inhibitors of RIPK1 are being pursued for the treatment of diseases like psoriasis, rheumatoid arthritis, and ulcerative colitis. The benzo[1][8]oxazepin-4-one scaffold has been instrumental in developing highly potent and selective allosteric RIPK1 inhibitors.[1][6]
Rationale for Use: These inhibitors do not bind to the highly conserved ATP-binding site. Instead, they bind to an allosteric "back pocket" that is created when the kinase adopts an inactive αC-out/DFG-out conformation.[1][8] The rigid, fused benzoxazepinone structure is perfectly shaped to stabilize this inactive state, effectively locking the kinase "off." This mechanism is the source of their exceptional selectivity, as most other kinases do not readily adopt this specific inactive conformation. This represents a sophisticated use of the scaffold's inherent shape to achieve a specific and highly desirable pharmacological profile.
The 1,4-Oxazepane as a Bioisosteric Replacement
Bioisosterism—the replacement of one functional group with another that retains similar biological activity but offers improved properties—is a cornerstone of lead optimization. The 1,4-oxazepane is increasingly being explored as a bioisostere for more common heterocycles like morpholine and piperidine.[3][4][15]
1,4-Oxazepane vs. Morpholine:
Expanding the six-membered morpholine ring to a seven-membered 1,4-oxazepane can be a powerful strategy to modulate a compound's properties. This "ring expansion" strategy can:
Alter Conformation and Exit Vectors: Provides new geometries for substituents, potentially enabling new, favorable interactions with the target or disrupting unfavorable ones.
Tune Physicochemical Properties: Ring expansion generally leads to an increase in lipophilicity (LogP) and can subtly alter the pKa of the nitrogen, impacting solubility, permeability, and off-target activities.
Escape Existing IP: It provides a route to novel chemical matter.
A recent study detailed the synthesis of spiroacetal scaffolds where one or both morpholine rings could be readily substituted for 1,4-oxazepanes, demonstrating the synthetic tractability of this bioisosteric swap.[4][16]
The change in ring size and geometry alters the electronic environment of the nitrogen atom.
3D Shape
Stable Chair Conformation
Flexible Twist-Chair/Twist-Boat
Increased flexibility and different substituent orientations.
Table 1: Comparative physicochemical properties of morpholine and 1,4-oxazepane.
Caption: Logic of 1,4-oxazepane as a bioisostere.
Conclusion and Future Outlook
Chiral 1,4-oxazepane building blocks have transitioned from a synthetic curiosity to a validated, high-impact scaffold in medicinal chemistry. The development of robust and stereocontrolled synthetic routes has been pivotal in unlocking their potential. As demonstrated in successful CNS and inflammation-focused drug discovery programs, the unique conformational properties and physicochemical profile of the 1,4-oxazepane ring offer distinct advantages for achieving target potency and selectivity. Its growing use as a bioisosteric replacement for more conventional heterocycles underscores its value in fine-tuning molecular properties and navigating crowded intellectual property landscapes. Future efforts will likely focus on developing even more efficient and diverse synthetic methodologies to further populate the available chemical space and on the continued application of this versatile scaffold to new and challenging biological targets.
References
Králová, P., Lemrová, B., Maloň, M., & Soural, M. (2020). Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. RSC Advances, 10(59), 35906-35916. [Link]
Lager, E., Andersson, K., Nilsson, J. L., & Johansson, A. M. (2004). New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model. Journal of Medicinal Chemistry, 47(11), 2855-2867. [Link]
Breschi, A., et al. (2020). Stereodivergent access to all four stereoisomers of chiral tetrahydrobenzo[f][1][8]oxazepines, through highly diastereoselective Ugi–Joullié reaction. Organic & Biomolecular Chemistry, 18(1), 130-135. [Link]
Nigríni, M., Bhosale, V. A., & Veselý, J. (2023). Enantioenriched 1,4-Benzoxazepines via Chiral Brønsted Acid-Catalyzed Enantioselective Desymmetrization of 3-Substituted Oxetanes. The Journal of Organic Chemistry, 88(24), 17611-17623. [Link]
Nigríni, M., Bhosale, V. A., & Veselý, J. (2023). Enantioenriched 1,4-Benzoxazepines via Chiral Brønsted Acid-Catalyzed Enantioselective Desymmetrization of 3-Substituted Oxetanes. Semantic Scholar. [Link]
Mandal, S., et al. (2025). Repurposing of the RIPK1-Selective Benzo[1][8]oxazepin-4-one Scaffold for the Development of a Type III LIMK1/2 Inhibitor. ACS Chemical Biology. [Link]
De Kimpe, N., et al. (2017). Synthesis of 1,4-Oxazepane-2,5-diones via Cyclization of Rotationally Restricted Amino Acid Precursors and Structural Reassignment of Serratin. The Journal of Organic Chemistry, 82(12), 6210-6222. [Link]
Wang, T., et al. (2021). Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands. Molecules, 26(11), 3321. [Link]
Jones, C. R., et al. (2024). A short scalable route to bis-morpholine spiroacetals and oxazepane analogues: useful 3D-scaffolds for compound library assembly. ChemRxiv. [Link]
Darade, R. B. (2022). A REVIEW ON RECENT ADVANCES IN ASYMMETRIC SYNTHESIS AND ITS APPLICATIONS. International Journal of Creative Research Thoughts. [Link]
Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529-2591. [Link]
Kaliberda, O., et al. (2025). Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. ChemRxiv. [Link]
Onishi, T., et al. (1996). Dopamine D3 and D4 receptor antagonists: synthesis and structure--activity relationships of (S)-(+)-N-(1-Benzyl-3-pyrrolidinyl)-5-chloro-4- [(cyclopropylcarbonyl) amino]-2-methoxybenzamide (YM-43611) and related compounds. Journal of Medicinal Chemistry, 39(14), 2764-2772. [Link]
Jones, C. R., et al. (2024). Short Scalable Route to Bis-morpholine Spiroacetals and Oxazepane Analogues: Useful 3D-Scaffolds for Compound Library Assembly. The Journal of Organic Chemistry. [Link]
Mykhailiuk, P. K. (2021). 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. Angewandte Chemie International Edition, 60(38), 20732-20736. [Link]
Peterson, B. M., & Johnson, R. P. (2023). Experimental and Computational NMR Strategies to Identify Constrained Conformers of Modified Calix[8]arenes. ChemRxiv. [Link]
National Center for Biotechnology Information. (2026). Morpholine. PubChem Compound Summary for CID 8083. [Link]
Dixon, D. A., & Feller, D. (2008). Conformational analysis of cycloheptane, oxacycloheptane, 1,2-dioxacycloheptane, 1,3-dioxacycloheptane, and 1,4-dioxacycloheptane. International Journal of Quantum Chemistry, 108(11), 2012-2020. [Link]
Gáspár, A., et al. (2018). NMR Spectroscopic and Computational Study of Conformational Isomerism in Substituted 2-Aryl-3H-1-benzazepines: Toward Isolable Atropisomeric Benzazepine Enantiomers. The Journal of Organic Chemistry, 83(17), 10121-10134. [Link]
Wikipedia contributors. (2024). Cyclohexane conformation. Wikipedia. [Link]
Jones, C. R., et al. (2024). Short Scalable Route to Bis-morpholine Spiroacetals and Oxazepane Analogues: Useful 3D-Scaffolds for Compound Library Assembly. The Journal of Organic Chemistry. [Link]
Rzepa, H. S. (2012). Ring-flipping in cyclohexane in a different light. Henry Rzepa's Blog. [Link]
LibreTexts Chemistry. (2022). 4.5: Conformations of Cyclohexane. Chemistry LibreTexts. [Link]
Importance of 1,4-oxazepane scaffold in drug design
An In-depth Technical Guide to the 1,4-Oxazepane Scaffold in Drug Design Authored by: A Senior Application Scientist Foreword: Unlocking New Therapeutic Dimensions with Seven-Membered Heterocycles In the landscape of med...
Author: BenchChem Technical Support Team. Date: January 2026
An In-depth Technical Guide to the 1,4-Oxazepane Scaffold in Drug Design
Authored by: A Senior Application Scientist
Foreword: Unlocking New Therapeutic Dimensions with Seven-Membered Heterocycles
In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer both synthetic accessibility and unique three-dimensional diversity is perpetual. Among the myriad of heterocyclic systems, the seven-membered 1,4-oxazepane ring has emerged as a "privileged scaffold".[1][2][3] Its inherent non-planar conformation and strategic placement of oxygen and nitrogen heteroatoms provide an exceptional platform for designing molecules that can interact with complex biological targets with high affinity and selectivity.[2] This guide serves as a technical deep-dive for researchers, scientists, and drug development professionals, elucidating the foundational importance, synthetic intricacies, and therapeutic promise of the 1,4-oxazepane core. We will move beyond simple recitation of facts to explore the causal relationships that make this scaffold a cornerstone of modern drug discovery.
The 1,4-Oxazepane Core: A Structural and Physicochemical Analysis
The 1,4-oxazepane is a saturated seven-membered heterocycle featuring an oxygen atom at position 1 and a nitrogen atom at position 4.[4] This arrangement, distinct from its 1,3-oxazepane isomer, creates a stable framework combining the characteristics of a cyclic ether and a cyclic secondary amine.[4]
Key Physicochemical Properties:
Three-Dimensionality: Unlike flat aromatic rings, the 1,4-oxazepane ring adopts a flexible, low-energy "twist-chair" or "twist-boat" conformation. This conformational flexibility is paramount, as it allows derivatives to present substituents in precise spatial orientations, enabling optimal interactions with the often-intricate binding pockets of biological targets.[2]
Hydrogen Bonding Capability: The ring contains a hydrogen bond acceptor (the ether oxygen) and, in its unsubstituted form, a hydrogen bond donor/acceptor (the secondary amine).[3] This dual capacity is critical for anchoring ligands within protein active sites.
Synthetic Tractability: The scaffold is readily accessible through various synthetic routes, allowing for the systematic decoration of the core to build diverse chemical libraries for structure-activity relationship (SAR) studies.[1][5]
Caption: Core structure of the 1,4-oxazepane ring with atom numbering.
Synthetic Strategies: Building the 1,4-Oxazepane Framework
The utility of a scaffold is directly proportional to its synthetic accessibility. The 1,4-oxazepane core can be constructed through several robust methodologies, each with distinct advantages depending on the desired substitution pattern and stereochemistry.
Tandem C-N Coupling/C-H Carbonylation
A highly efficient and convergent strategy for synthesizing benzo-fused 1,4-oxazepines involves a copper-catalyzed tandem reaction.[6] This approach is valued for its atom economy and ability to construct the core in a single operational step from readily available starting materials.
Causality Behind the Method: The choice of a copper catalyst is critical; it facilitates both the initial C-N bond formation (coupling the amine and the vinyl halide) and the subsequent intramolecular C-H carbonylation, which closes the seven-membered ring.[6] This tandem process avoids the need to isolate intermediates, streamlining the synthesis and often improving overall yield.
Caption: Workflow for tandem synthesis of benzo-1,4-oxazepines.
Cyclization from N-Substituted Amino Alcohols
A more classical and highly versatile approach relies on the intramolecular cyclization of open-chain precursors.[5] This method offers excellent control over substituent placement, particularly when chirality is a factor.
Experimental Logic: The strategy typically involves synthesizing an N-substituted amino alcohol backbone. The terminal hydroxyl and amine groups are then induced to cyclize, often via Mitsunobu reaction conditions or by converting the hydroxyl group into a good leaving group (e.g., a tosylate) followed by intramolecular nucleophilic substitution by the amine. This stepwise approach is ideal for SAR studies as it allows for late-stage diversification of the substituents.
Synthesis from N-Propargylamines
More recent innovations utilize N-propargylamines as versatile building blocks.[7] These precursors can undergo various metal-catalyzed cyclization reactions to form the 1,4-oxazepane core, offering novel pathways to complex derivatives.
Therapeutic Applications: The 1,4-Oxazepane Scaffold in Action
The structural attributes of the 1,4-oxazepane ring have been successfully exploited across multiple therapeutic areas. Its ability to orient pharmacophoric groups into three-dimensional space has proven key to achieving both potency and selectivity.
Central Nervous System (CNS) Disorders
The scaffold is particularly prominent in the development of agents targeting CNS disorders.
Dopamine D4 Receptor Antagonists: The dopamine D4 receptor is a significant target for atypical antipsychotics used in schizophrenia treatment.[2] 1,4-Oxazepane derivatives have been designed as selective D4 ligands, with the scaffold correctly positioning the aromatic and basic amine features required for potent antagonism.[8][9] This selectivity is crucial for potentially reducing the extrapyramidal side effects associated with less selective dopamine receptor blockers.[8][9]
Monoamine Reuptake Inhibitors: Certain 1,4-oxazepane derivatives have been patented as potent inhibitors of serotonin (5-HT), norepinephrine (NE), and dopamine (DA) reuptake.[10] Such "triple reuptake inhibitors" are of interest for treating depression, anxiety, and other mood disorders.[10]
Anticonvulsant Agents: Novel 6-amino-1,4-oxazepane-3,5-dione derivatives have shown promising activity in preclinical models of epilepsy, suggesting their potential as broad-spectrum anticonvulsants.[2][3]
Oncology
The unique geometry of the scaffold has also been leveraged to create potent anticancer agents.
Bozepinib: This 1,4-oxazepine derivative has demonstrated high antiproliferative activity against human breast adenocarcinoma cell lines, highlighting the scaffold's potential in cancer therapy.[11]
Snail1 Inhibitors: Derivatives have been identified that inhibit the Snail1 transcription factor, a key player in the epithelial-to-mesenchymal transition (EMT) that drives cancer metastasis.[1]
Other Therapeutic Areas
The versatility of the 1,4-oxazepane scaffold extends to other areas, including the development of H1 receptor antagonists for allergic conditions and antifungal agents.[3][6]
Data Summary: Bioactive 1,4-Oxazepane Derivatives
Compound Class/Example
Biological Target
Therapeutic Area
Key Finding
Reference(s)
2,4-Disubstituted 1,4-Oxazepanes
Dopamine D₄ Receptor
Schizophrenia
Selective antagonism offers potential for reduced side effects.
To ensure this guide is not merely theoretical, we provide a detailed, self-validating protocol for a key synthetic transformation. This level of detail is intended to provide a trustworthy and replicable starting point for laboratory investigation.
Protocol: Synthesis of a Benzo-1,4-oxazepine-5-one via Copper-Catalyzed Tandem Reaction
This protocol is adapted from established methodologies for the synthesis of benzo-fused 1,4-oxazepines.[6]
Objective: To synthesize 2-phenyl-2,3-dihydro-1H-benzo[e][1][6]oxazepin-5-one from phenylamine and (1-chloro-vinyl)-benzene.
Standard reflux apparatus, magnetic stirrer, and inert atmosphere setup (Schlenk line or glovebox)
Silica gel for column chromatography
Solvents for chromatography (e.g., ethyl acetate/petroleum ether mixture)
Step-by-Step Methodology:
Reaction Setup: To a dry 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add phenylamine (1a, 1.0 mmol), copper(I) iodide (0.1 mmol, 10 mol%), and ligand L1 (0.1 mmol, 10 mol%).
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times to remove oxygen.
Reagent Addition: Add anhydrous toluene (10 mL) and potassium carbonate (2.0 mmol) to the flask. Finally, add (1-chloro-vinyl)-benzene (2a, 1.2 mmol).
Carbon Dioxide Atmosphere: Purge the system with carbon dioxide and leave a CO₂-filled balloon attached to the top of the condenser.
Reaction: Heat the reaction mixture to reflux (approximately 110°C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 5-12 hours.
Work-up: Upon completion, cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite to remove inorganic salts and the catalyst. Rinse the pad with ethyl acetate (3 x 10 mL).
Extraction: Combine the organic filtrates and wash with water (20 mL) and then brine (20 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in petroleum ether) to afford the pure product (3a).[6]
Characterization (Self-Validation): The identity and purity of the final compound must be confirmed.
¹H and ¹³C NMR: Confirm the structure by comparing the obtained spectra with expected chemical shifts and coupling constants. Expected ¹³C NMR peaks for a similar structure include signals around 168.3 (C=O), 147.7, 139.1 (aromatic C), 77.6 (C-O), and 60.2 (C-N) ppm.[6]
Mass Spectrometry (MS): Confirm the molecular weight. For the target compound C₁₅H₁₃NO₂, the expected EIMS (m/z) is 239 [M⁺].[6]
Elemental Analysis: Provides confirmation of the empirical formula. Calculated for C₁₅H₁₃NO₂: C, 75.30; H, 5.48; N, 5.85. Found values should be within ±0.4%.[6]
Conclusion and Future Directions
The 1,4-oxazepane scaffold is far more than just another heterocycle; it is a validated and highly versatile platform for the design of sophisticated therapeutic agents. Its unique conformational properties, combined with its synthetic accessibility, have cemented its status as a privileged structure in medicinal chemistry.[1][2][3] The successful development of 1,4-oxazepane-based compounds targeting the CNS, cancer, and inflammatory diseases underscores its broad applicability.
Future research will likely focus on the development of novel asymmetric syntheses to gain precise control over stereochemistry, which is often critical for biological activity and selectivity.[11] Furthermore, as our understanding of complex biological pathways deepens, the 1,4-oxazepane scaffold will undoubtedly be employed to create next-generation modulators for challenging targets, continuing its legacy as a cornerstone of innovative drug design.
References
Facile Synthesis for Benzo-1,4-Oxazepine Derivatives by Tandem Transformation of C-N Coupling/C-H Carbonylation. PubMed Central. [Link]
New route to 1,4-oxazepane and 1,4-diazepane derivatives: synthesis from N-propargylamines. RSC Advances. [Link]
New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model. PubMed. [Link]
New Series of Morpholine and 1,4-Oxazepane Derivatives as Dopamine D4 Receptor Ligands: Synthesis and 3D-QSAR Model. ACS Publications. [Link]
WO2012046882A1 - 1,4-oxazepane derivatives.
A One-Pot Synthesis of Oxazepine-Quinazolinone bis-Heterocyclic Scaffolds via Isocyanide-Based Three-Component Reactions. PubMed Central. [Link]
Examples of bioactive tricyclic benzo[1][6]oxazepines from the recent literature. ResearchGate. [Link]
Representative examples of bioactive oxazepines. ResearchGate. [Link]
Selected pharmacologically relevant compounds bearing a 1,4-oxazepane scaffold. ResearchGate. [Link]
Stereochemistry of (S)-4-Boc-1,4-oxazepane-2-carboxylic acid
An In-depth Technical Guide to the Executive Summary (S)-4-Boc-1,4-oxazepane-2-carboxylic acid is a conformationally constrained, non-proteinogenic amino acid analogue of significant interest to the pharmaceutical and li...
Author: BenchChem Technical Support Team. Date: January 2026
An In-depth Technical Guide to the
Executive Summary
(S)-4-Boc-1,4-oxazepane-2-carboxylic acid is a conformationally constrained, non-proteinogenic amino acid analogue of significant interest to the pharmaceutical and life sciences industries.[1][2] Its seven-membered heterocyclic core, the 1,4-oxazepane ring, serves as a valuable scaffold in medicinal chemistry, appearing in a range of pharmacologically active agents.[3][4][5] The defined (S)-stereochemistry at the C2 position, coupled with the conformational rigidity of the ring, makes this molecule a powerful building block for designing peptides with stable secondary structures (foldamers), as well as for creating small molecule therapeutics with precise three-dimensional orientations for optimal target engagement.[6][7]
This technical guide provides a comprehensive overview of the critical aspects of the stereochemistry of (S)-4-Boc-1,4-oxazepane-2-carboxylic acid. It is designed for researchers, medicinal chemists, and drug development professionals. We will explore rational approaches to its stereoselective synthesis, the causality behind key experimental choices, and the orthogonal analytical methodologies required for unambiguous stereochemical assignment and validation. This document emphasizes a self-validating system of protocols, ensuring scientific integrity and reproducibility.
The Strategic Value of Constrained Heterocyclic Amino Acids in Drug Discovery
The Principle of Conformational Constraint
In drug design, controlling the three-dimensional shape, or conformation, of a molecule is paramount. Flexible molecules can adopt numerous conformations, only a fraction of which may be biologically active. This conformational ambiguity can lead to entropic penalties upon binding to a target and potential off-target effects. Introducing conformational constraints, for instance by incorporating cyclic structures, limits the molecule's rotational freedom.[8] This pre-organizes the molecule into a more bioactive conformation, which can lead to enhanced potency, selectivity, and improved pharmacokinetic properties.[7] Constrained amino acids are particularly valuable in peptide-based drug discovery, where they can induce and stabilize specific secondary structures like helices and turns.[2][6]
The 1,4-Oxazepane Scaffold: A Privileged Heterocycle
Seven-membered heterocycles are increasingly recognized as "privileged scaffolds" in medicinal chemistry due to their unique physicochemical and biological properties.[5] The 1,4-oxazepane ring, in particular, has been identified in compounds with potent activities, including anticonvulsant and antifungal agents.[5] Its scarcity in typical compound libraries, often due to a lack of robust synthetic routes, makes it an attractive and novel chemical space to explore.[9] The presence of both an ether oxygen and a secondary amine within the ring provides vectors for chemical modification and potential hydrogen bonding interactions with biological targets.[10]
(S)-4-Boc-1,4-oxazepane-2-carboxylic acid: A Chiral Building Block
The title compound, with the CAS Number 1273567-44-4, integrates the benefits of conformational constraint with the established utility of the Boc (tert-butyloxycarbonyl) protecting group and a carboxylic acid handle.[11][12] The carboxylic acid is a crucial functional group in a vast number of pharmaceuticals, often serving as a key interaction point with a biological target or as a solubilizing element.[13][14] The defined (S)-stereocenter at the C2 position is critical, as enantiomers of a chiral drug can exhibit profoundly different potency, pharmacology, and toxicity.[15][16]
Strategies for Stereoselective Synthesis
The primary challenge in synthesizing (S)-4-Boc-1,4-oxazepane-2-carboxylic acid lies in controlling the stereochemistry at the C2 position during the formation of the seven-membered ring. While multiple synthetic routes can be envisioned, a common strategy involves the cyclization of a linear precursor derived from a chiral starting material.
A Proposed Synthetic Pathway
A logical approach begins with a readily available, enantiopure starting material such as (S)-N-Boc-serine methyl ester. The strategy involves extending the side chain and then executing an intramolecular cyclization to form the 1,4-oxazepane ring.
Caption: Proposed synthetic pathway for (S)-4-Boc-1,4-oxazepane-2-carboxylic acid.
Causality in Experimental Design
Choice of Chiral Pool Starting Material: Beginning with a derivative of L-Serine ensures that the C2 stereocenter is pre-defined as (S), simplifying the stereochemical challenge to the preservation of this configuration during subsequent reactions.
Protecting Group Strategy: The Boc group is ideal due to its stability under a wide range of conditions (e.g., basic hydrolysis, mild reductions) and its straightforward removal under acidic conditions.[12] This orthogonality is crucial for complex syntheses.
Cyclization Step: This is the most critical step for stereochemical fidelity.
Intramolecular Williamson Ether Synthesis: This involves deprotonating the terminal alcohol of the precursor and subsequent SN2 displacement of a leaving group (e.g., a tosylate) on the nitrogen-containing portion of the chain. This method is robust but can be complicated by competing elimination reactions.
Reductive Amination: An alternative involves a precursor containing an aldehyde and an amino-ether. Intramolecular cyclization via reductive amination can be highly effective. The choice of reducing agent is critical to avoid racemization.
Potential for Diastereomer Formation: Research on related systems has shown that the formation of the 1,4-oxazepane scaffold can be non-stereoselective, yielding mixtures of diastereomers, especially if additional stereocenters are present or created during the reaction.[5][17] This underscores the necessity for rigorous analytical verification of the final product's stereochemical purity.
Orthogonal Methodologies for Stereochemical Verification
Confirming the absolute configuration and enantiomeric purity of the final compound requires a multi-pronged, self-validating analytical approach. Reliance on a single technique is insufficient. The three pillars of stereochemical analysis are chiral chromatography, NMR spectroscopy, and X-ray crystallography.
Caption: Orthogonal workflow for the complete stereochemical validation.
Technique 1: Chiral Chromatography (HPLC/SFC)
Expertise & Rationale: Chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the gold standards for determining the enantiomeric purity of a sample.[16][18] The principle relies on the differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times.[19] Polysaccharide-based CSPs are often the first choice for screening due to their broad applicability.[19] SFC is frequently preferred for its speed and reduced solvent consumption.[19]
Protocol: Chiral SFC Screening for Enantiomeric Excess (ee) Determination
Sample Preparation: Prepare a ~1 mg/mL solution of the final carboxylic acid product in a suitable solvent (e.g., Methanol/Ethanol 1:1). Prepare a sample of a racemic or diastereomeric mixture if available to serve as a resolution control.
System: Supercritical Fluid Chromatography (SFC) system with UV detection.
Screening Columns: Screen a set of at least four polysaccharide-based CSPs (e.g., columns based on amylose and cellulose derivatives).
Mobile Phase: Start with a gradient of CO₂ and a co-solvent (e.g., Methanol).
Additives: Incorporate a small percentage (e.g., 0.1-0.3%) of an acidic or basic additive, such as trifluoroacetic acid or diethylamine, to improve peak shape for the carboxylic acid and amine functionalities.[19]
Analysis: Inject the racemic control to confirm peak separation. Inject the synthesized sample and integrate the peak areas to calculate the enantiomeric excess (% ee). The goal is to achieve baseline resolution (Rs > 1.5).
Data Presentation: Representative Chiral Screening Data
CSP Column
Co-Solvent (with 0.2% TFA)
Retention Time (S) (min)
Retention Time (R) (min)
Resolution (Rs)
Chiralcel OD-H
Methanol
3.15
3.82
1.9
Chiralpak AD-H
Isopropanol
4.50
4.65
0.8
Chiralpak IC
Methanol
2.88
3.51
1.7
Lux Cellulose-1
Ethanol
5.01
6.12
2.1
Table displays hypothetical data for method development.
Technique 2: High-Resolution NMR Spectroscopy
Expertise & Rationale: While standard ¹H NMR confirms the chemical structure, it cannot distinguish between enantiomers. However, by adding a chiral solvating agent (CSA), one can induce diastereomeric interactions that are observable in the NMR spectrum.[20] This results in the splitting of signals for the two enantiomers, allowing for their quantification.[21][22] Furthermore, 2D NMR techniques like NOESY can provide information about the relative stereochemistry and solution-state conformation.[3]
Protocol: Enantiomeric Purity Assessment using ¹H NMR with a CSA
Sample Preparation: Dissolve an accurately weighed sample of the purified product in a deuterated solvent (e.g., CDCl₃ or CD₃CN).
Acquire Initial Spectrum: Record a standard high-resolution ¹H NMR spectrum.
Add CSA: Add a sub-stoichiometric amount (e.g., 0.5 equivalents) of a suitable enantiopure CSA (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol). Acquire a spectrum.
Titrate CSA: Incrementally add the CSA (e.g., to 1.0, 1.5, and 2.0 equivalents), acquiring a spectrum at each step to find the optimal concentration for maximum peak separation (chemical shift non-equivalence, Δδ).
Analysis: Identify a well-resolved proton signal (e.g., the proton at C2) that shows splitting in the presence of the CSA. Integrate the signals corresponding to the two enantiomers to determine their ratio. For a highly pure sample, only one set of signals should be observed.
Data Presentation: Expected Chemical Shift Non-Equivalence
Proton
δ (ppm) without CSA
δ (ppm) with CSA (S-enantiomer)
δ (ppm) with CSA (R-enantiomer)
Δδ (ppm)
H-2 (α-proton)
~4.1
~4.15
~4.25
~0.10
Boc CH₃
~1.45
~1.46
~1.44
~0.02
Table displays hypothetical data illustrating the principle of CSA-induced shifts.
Technique 3: Single Crystal X-ray Crystallography
Expertise & Rationale: This is the only technique that provides an unambiguous, three-dimensional structure of the molecule in the solid state, thereby definitively determining both relative and absolute stereochemistry.[23][24] The ability to solve a crystal structure is contingent upon growing a high-quality, single crystal, which can be a significant challenge.[23]
Protocol: Determination of Absolute Configuration
Crystallization: Screen a wide range of solvent systems (e.g., slow evaporation from ethyl acetate/heptane, vapor diffusion) to grow diffraction-quality single crystals.
Data Collection: Mount a suitable crystal on a diffractometer. Collect diffraction data, typically at cryogenic temperatures (~100 K) to minimize radiation damage.[23]
Structure Solution and Refinement: Process the diffraction data and solve the structure using standard software packages.
Absolute Configuration Assignment: The absolute configuration is determined by analyzing anomalous dispersion effects, typically quantified by the Flack parameter. A Flack parameter close to zero for the correct enantiomer confirms the (S) configuration with high confidence.
Conformational Analysis of the 1,4-Oxazepane Ring
Seven-membered rings are conformationally flexible and can exist in various low-energy conformations, such as chair, boat, and twist-boat forms.[9] The substitution pattern, particularly the bulky N-Boc group and the C2-carboxylic acid, will significantly influence the conformational equilibrium. The N-Boc group, due to its size, will likely occupy a pseudo-equatorial position to minimize steric strain.
Caption: Equilibrium between pseudo-chair and pseudo-boat conformations of the 1,4-oxazepane ring.
Experimental insights into the dominant solution-state conformation can be gleaned from ¹H NMR coupling constants (via the Karplus equation) and through-space correlations observed in 2D NOESY or ROESY experiments.[3]
Conclusion and Future Directions
The stereochemistry of (S)-4-Boc-1,4-oxazepane-2-carboxylic acid is a critical determinant of its function as a molecular building block. Its successful application in drug discovery hinges on a robust synthetic strategy that controls the C2 stereocenter and, equally important, a rigorous and orthogonal analytical workflow to validate its stereochemical integrity. The combination of chiral chromatography for enantiomeric purity, NMR with chiral solvating agents, and ultimately single crystal X-ray diffraction for absolute configuration provides the necessary confidence for its use in synthesizing novel therapeutic candidates. As the demand for molecules with well-defined three-dimensional structures grows, this constrained heterocyclic amino acid represents a valuable tool for medicinal chemists aiming to access new chemical space and design next-generation therapeutics.[25]
References
Technical Support Center: Chiral Separation of 1,4-Oxazepane-6-sulfonamide Enantiomers - Benchchem.
Stereoselective synthesis of conformationally constrained omega-amino acid analogues
Stereospecific Synthesis of Conformationally Constrained γ-Amino Acids: New Foldamer Building Blocks That Support Helical Secondary Structure - Sci-Hub.
Interconversion of Oxazepam Enantiomers During HPLC Separation.
Stereospecific Synthesis of Conformationally Constrained γ-Amino Acids: New Foldamer Building Blocks that Support Helical Secondary Struture - NIH.
The effects of conformational constraints and steric bulk in the amino acid moiety of philanthotoxins on AMPAR antagonism - PubMed.
Protein X-ray Crystallography & Protein Structure Determin
Identification of amino acid sequence by X-ray crystallography: a mini review of case stud - Biblioteka Nauki.
Boc-Protected Amino Groups - Organic Chemistry Portal.
1 Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals - Wiley-VCH.
Understanding the Synthesis and Application of 1-Boc-4-aminopiperidine-4-carboxylic Acid.
Application of Carboxylic Acid Bioisosteres in Drug Structure Optimiz
X-ray dynamical diffraction in amino acid crystals: a step towards improving structural resolution of biological molecules via physical phase measurements - NIH.
Carboxylic Acid (Bio)Isosteres in Drug Design - PMC - PubMed Central.
Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds - PMC.
An In-depth Technical Guide to Determining the Aqueous and Organic Solubility of (S)-4-(Tert-butoxycarbonyl)-1,4-oxazepane-2-carboxylic acid
Audience: Researchers, scientists, and drug development professionals. Abstract: This guide provides a comprehensive framework for characterizing the solubility of (S)-4-(Tert-butoxycarbonyl)-1,4-oxazepane-2-carboxylic a...
Author: BenchChem Technical Support Team. Date: January 2026
Audience: Researchers, scientists, and drug development professionals.
Abstract: This guide provides a comprehensive framework for characterizing the solubility of (S)-4-(Tert-butoxycarbonyl)-1,4-oxazepane-2-carboxylic acid, a key building block in contemporary drug discovery. We move beyond a simple recitation of methods to offer a strategic, field-proven approach for generating reliable and reproducible solubility data. This document outlines the underlying chemical principles, provides detailed experimental protocols for both kinetic and equilibrium solubility assays, and offers insights into data interpretation. The methodologies described herein are designed to be self-validating, ensuring the scientific rigor required for advancing drug development pipelines.
Introduction: The Critical Role of Solubility in Drug Development
Solubility is a fundamental physicochemical property that profoundly influences a compound's journey from a laboratory curiosity to a viable therapeutic agent. For a molecule like (S)-4-(Tert-butoxycarbonyl)-1,4-oxazepane-2-carboxylic acid, understanding its solubility profile is paramount. This parameter dictates its suitability for various synthetic transformations, its behavior in biological assays, and ultimately, its potential for formulation into a drug product with acceptable bioavailability. A commonly accepted solubility threshold for drug discovery compounds is greater than 60 µg/mL in aqueous solutions[1]. This guide will equip the researcher with the necessary tools to comprehensively assess the solubility of this N-Boc protected oxazepane carboxylic acid derivative.
Physicochemical Properties of (S)-4-(Tert-butoxycarbonyl)-1,4-oxazepane-2-carboxylic acid
A foundational understanding of the molecule's properties is essential for designing a logical solubility screening strategy.
The structure combines a hydrophilic carboxylic acid group and a more lipophilic tert-butoxycarbonyl (Boc) protecting group[6][]. This amphipathic nature suggests that its solubility will be highly dependent on the solvent's polarity and the pH of aqueous solutions. The carboxylic acid moiety (with a pKa typically in the range of 2-5) will be deprotonated at neutral and basic pH, forming a carboxylate salt that is expected to have significantly higher aqueous solubility. Conversely, at acidic pH, the protonated, neutral form will likely be less soluble in water but more soluble in organic solvents.
Strategic Approach to Solubility Determination
A tiered approach is recommended, starting with rapid, high-throughput kinetic assays for initial screening across a range of solvents, followed by more resource-intensive equilibrium assays for definitive thermodynamic solubility in key solvents.
Caption: Tiered workflow for solubility characterization.
Experimental Protocols
Kinetic Solubility Screening
This high-throughput method provides a rapid assessment of solubility and is ideal for early-stage discovery.[1][8] The solution-precipitation approach, where a concentrated DMSO stock is diluted into the test solvent, is a common and efficient technique.[8]
Principle: A supersaturated solution is created by diluting a concentrated stock (e.g., in DMSO) into an aqueous or organic solvent. The amount of compound that remains in solution after a short incubation period is measured. This is not a true thermodynamic equilibrium but is highly valuable for comparative screening.
Protocol: Nephelometric Assay
Stock Solution Preparation: Prepare a 10 mM stock solution of (S)-4-(Tert-butoxycarbonyl)-1,4-oxazepane-2-carboxylic acid in 100% DMSO.
Solvent Plate Preparation: In a 96-well microtiter plate, dispense the desired aqueous and organic solvents. A recommended starting panel includes:
Phosphate-Buffered Saline (PBS), pH 7.4
Citrate Buffer, pH 5.0
Methanol
Acetonitrile
Dichloromethane (DCM)
Tetrahydrofuran (THF)
Compound Addition: Add the DMSO stock solution to the solvent plate to achieve a final concentration range (e.g., 1-200 µM). The final DMSO concentration should be kept low (e.g., <1%) to minimize its co-solvent effects.
Incubation: Shake the plate at room temperature for 1-2 hours.
Measurement: Measure the turbidity (light scattering) of each well using a nephelometer. The concentration at which a significant increase in light scattering is observed is the kinetic solubility limit.
The shake-flask method is considered the "gold standard" for determining thermodynamic solubility.[9] It involves equilibrating an excess of the solid compound with the solvent over an extended period.
Principle: An excess amount of the solid compound is agitated in the solvent of interest until the concentration of the dissolved solute reaches a constant value, indicating thermodynamic equilibrium.
Protocol: Shake-Flask with HPLC Quantification
Sample Preparation: Add an excess of solid (S)-4-(Tert-butoxycarbonyl)-1,4-oxazepane-2-carboxylic acid (e.g., 1-2 mg) to a series of vials containing 1 mL of the selected solvents (e.g., PBS pH 7.4, simulated gastric fluid pH 1.2, DCM, Ethyl Acetate). Ensure that undissolved solid remains visible.
Equilibration: Seal the vials and agitate them on a shaker at a constant temperature (e.g., 25°C) for 24 to 48 hours. Temperature control is crucial for accurate measurements.[10]
Sample Separation: After equilibration, allow the vials to stand undisturbed for the undissolved solid to settle. Carefully collect an aliquot of the supernatant. It is critical to avoid aspirating any solid particles. Centrifugation or filtration (using a filter compatible with the solvent) is highly recommended.[10]
Quantification: Prepare a standard curve of the compound in the relevant solvent. Analyze the collected supernatant by a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), to determine the concentration of the dissolved compound.[8]
An In-Depth Technical Guide to (S)-4-Boc-1,4-Oxazepane-2-Carboxylic Acid: A Key Chiral Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals Executive Summary (S)-4-Boc-1,4-oxazepane-2-carboxylic acid, a chiral seven-membered heterocyclic compound, has emerged as a critical building block in medi...
Author: BenchChem Technical Support Team. Date: January 2026
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
(S)-4-Boc-1,4-oxazepane-2-carboxylic acid, a chiral seven-membered heterocyclic compound, has emerged as a critical building block in medicinal chemistry. Its unique conformational properties and synthetic versatility have positioned it as a valuable scaffold for introducing specific stereochemistry and structural constraints in drug candidates. This guide provides a comprehensive overview of its physicochemical properties, a detailed enzymatic and chemical synthesis protocol, its pivotal role in the development of the clinical candidate Brensocatib, and robust analytical methodologies for its characterization. The strategic choice of this oxazepane scaffold over more conventional six-membered rings is also discussed, offering insights into its growing importance in the design of novel therapeutics.
Introduction: The Strategic Value of the 1,4-Oxazepane Scaffold
In the landscape of drug discovery, the selection of appropriate molecular scaffolds is paramount to achieving desired potency, selectivity, and pharmacokinetic profiles. While six-membered heterocycles like morpholines and piperazines are ubiquitous, seven-membered rings such as the 1,4-oxazepane system offer distinct three-dimensional geometries. This expanded conformational space can be crucial for optimizing interactions with complex biological targets.[1][2]
(S)-4-Boc-1,4-oxazepane-2-carboxylic acid (Figure 1) is a bifunctional molecule that combines the structural features of the 1,4-oxazepane core with the synthetic utility of a carboxylic acid and a tert-butyloxycarbonyl (Boc) protecting group. The "(S)" designation at the C2 position provides a specific, enantiomerically pure stereocenter, which is essential for modern chiral drug design.[3][4] The Boc group ensures chemoselectivity in subsequent reactions by protecting the ring nitrogen, allowing for controlled modifications at the carboxylic acid moiety.[5] Its application as a key intermediate in the synthesis of Brensocatib, a novel inhibitor of dipeptidyl peptidase 1 (DPP1), highlights its significance in developing treatments for neutrophil-mediated diseases.[6][7][8]
Figure 1. Chemical Structure of (S)-4-Boc-1,4-oxazepane-2-carboxylic acid.
Physicochemical and Safety Data
A thorough understanding of the compound's properties is the foundation of its effective use in the laboratory.
Core Properties
The key physicochemical data for (S)-4-Boc-1,4-oxazepane-2-carboxylic acid are summarized in Table 1.
As a laboratory chemical, appropriate safety precautions are required. The compound is classified under GHS07 and is associated with the following hazard statements:
Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn during handling. Work should be conducted in a well-ventilated fume hood.
Synthesis Protocol: An Enantioselective Chemoenzymatic Approach
The synthesis of enantiomerically pure (S)-4-Boc-1,4-oxazepane-2-carboxylic acid can be achieved through a multi-step sequence. A notable and efficient method involves a key lipase-catalyzed regioselective lactamization.[12] This chemoenzymatic strategy is advantageous as it leverages the high selectivity of enzymes to control the formation of the seven-membered ring, a step that can be challenging via traditional chemical methods.
The synthesis commences from commercially available methyl (2R)-glycidate, establishing the desired stereocenter early in the process. Note that to obtain the (S)-enantiomer of the final product, this protocol would start with the corresponding (S)-glycidate ester. The following protocol is adapted from a reported synthesis of the (R)-enantiomer.[12]
Detailed Synthesis Workflow
Caption: Chemoenzymatic synthesis workflow.
Step-by-Step Experimental Protocol
Step 1: Synthesis of the Amino Diester Precursor
Epoxide Ring Opening: React methyl (2S)-glycidate with 3-aminopropanol. The amino group acts as a nucleophile, opening the epoxide ring to form a secondary amine intermediate. The choice of an amino alcohol is critical as it installs the eventual oxygen heteroatom of the oxazepane ring.
Michael Addition: The resulting secondary amine is subjected to a Michael addition with an acrylate ester (e.g., methyl acrylate). This extends the carbon chain, yielding the acyclic amino diester precursor required for cyclization.
Enzyme Selection: Immobilized lipase, such as Novozym 435 (Candida antarctica lipase B), is a highly effective catalyst for this transformation. Its efficacy stems from its ability to selectively catalyze amide bond formation in a non-aqueous solvent, minimizing competing hydrolysis reactions.
Reaction Setup: The amino diester is dissolved in an appropriate organic solvent (e.g., toluene). The immobilized lipase is added. The use of technologies like a SpinChem® rotating bed reactor can enhance reaction kinetics and simplify enzyme recovery.[12]
Mechanism: The enzyme activates the ester group intended for lactamization, facilitating an intramolecular nucleophilic attack by the secondary amine. The regioselectivity is enzyme-controlled, favoring the formation of the seven-membered lactam over other potential cyclization products.
Work-up: After the reaction, the immobilized enzyme is simply filtered off for reuse. The solvent is removed under reduced pressure to yield the crude seven-membered lactam.
Step 3: N-Boc Protection
Reaction: The lactam is dissolved in a suitable solvent (e.g., dichloromethane) and treated with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a non-nucleophilic base like triethylamine (Et₃N) or 4-(dimethylamino)pyridine (DMAP).
Rationale: This step protects the newly formed secondary amine within the ring as a Boc-carbamate. This is a standard and robust protecting group strategy that prevents the nitrogen from participating in subsequent reactions and increases the compound's solubility in organic solvents.
Step 4: Chemoselective Reduction and Saponification
Lactam Reduction: The N-Boc protected lactam is selectively reduced. Borane complexes (e.g., borane-tetrahydrofuran complex) are effective for reducing the amide carbonyl without affecting the ester or the Boc group. This step forms the fully saturated 1,4-oxazepane ring.
Ester Hydrolysis: The final step is the saponification of the methyl ester to the carboxylic acid. A mild hydrolysis condition using lithium bromide (LiBr) and triethylamine in wet acetonitrile is employed to selectively cleave the methyl ester without cleaving the acid-labile Boc group.[12]
Purification: The final product is purified using standard techniques such as column chromatography or crystallization to yield (S)-4-Boc-1,4-oxazepane-2-carboxylic acid with high enantiomeric purity.
Application in Drug Development: The Brensocatib Case Study
The utility of (S)-4-Boc-1,4-oxazepane-2-carboxylic acid is best exemplified by its role in the synthesis of Brensocatib (AZD7986) .[7] Brensocatib is an investigational, oral, reversible inhibitor of dipeptidyl peptidase 1 (DPP1), an enzyme crucial for the activation of neutrophil serine proteases.[6] By inhibiting DPP1, Brensocatib can reduce the tissue damage caused by inflammatory diseases driven by excessive neutrophil activity, such as bronchiectasis.
In the synthesis of Brensocatib, (S)-4-Boc-1,4-oxazepane-2-carboxylic acid serves as the chiral core. Its carboxylic acid function is used to form an amide bond with another key fragment of the final molecule, while the stereocenter at C2 is critical for the molecule's specific orientation and binding to the DPP1 active site.[7][8]
Caption: Role as a key building block in Brensocatib synthesis.
Analytical Characterization
Rigorous analytical control is necessary to confirm the structure, purity, and enantiomeric integrity of the final product.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for structural elucidation.
¹H NMR: The proton NMR spectrum will show characteristic signals for the Boc group (a singlet at ~1.4 ppm integrating to 9H), diastereotopic protons of the oxazepane ring methylene groups (complex multiplets between ~2.0 and 4.0 ppm), and the chiral proton at the C2 position. The coupling constants between the ring protons can provide information about the ring's conformation, which often adopts a chair-like arrangement.[1]
¹³C NMR: The carbon spectrum will display distinct signals for the carbonyl carbons of the Boc group (~155 ppm) and the carboxylic acid (~175 ppm), the quaternary carbon of the Boc group (~80 ppm), and the carbons of the oxazepane ring.[1]
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight. Using electrospray ionization (ESI), the compound will typically be observed as the [M+H]⁺, [M+Na]⁺, or [M-H]⁻ ions, confirming the mass of 245.27 Da.
High-Performance Liquid Chromatography (HPLC)
Purity Analysis: Reversed-phase HPLC (RP-HPLC) with a C18 column is used to determine the chemical purity of the compound. A typical mobile phase would consist of an acetonitrile/water gradient with a modifier like trifluoroacetic acid (TFA).
Enantiomeric Purity: Chiral HPLC is essential to confirm the enantiomeric excess (e.e.). A chiral stationary phase (e.g., a polysaccharide-based column like Chiralcel OD-H or Chiralpak AD-H) is used to separate the (S) and (R) enantiomers, allowing for precise quantification of the desired (S)-enantiomer.
Conclusion and Future Outlook
(S)-4-Boc-1,4-oxazepane-2-carboxylic acid is more than just a chemical intermediate; it is an enabling tool for modern drug discovery. Its synthesis, particularly through robust chemoenzymatic routes, provides reliable access to a structurally unique and stereochemically defined building block. The successful incorporation of this scaffold into the clinical candidate Brensocatib validates the strategic decision to explore seven-membered heterocyclic systems for targeting complex enzymes. As drug discovery programs continue to tackle increasingly challenging biological targets, the demand for sophisticated and non-traditional chiral building blocks like (S)-4-Boc-1,4-oxazepane-2-carboxylic acid is expected to grow, paving the way for the next generation of innovative therapeutics.
References
Chemenu. (2024). Brensocatib.
Johannesson, P., et al. (2016). Discovery of Second Generation Reversible Covalent DPP1 Inhibitors Leading to an Oxazepane Amidoacetonitrile Based Clinical Candidate (AZD7986). Journal of Medicinal Chemistry, 59, 9457–9472.
Králová, P., et al. (2020). Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. RSC Advances, 10(59), 35906-35916.
Synthonix. (n.d.). (2S)-4-[(tert-butoxy)carbonyl]-1,4-oxazepane-2-carboxylic acid - [B82171]. Retrieved from [Link]
PubChem. (n.d.). 4-((Tert-butoxy)carbonyl)-1,4-oxazepane-2-carboxylic acid. National Center for Biotechnology Information.
ResearchGate. (n.d.). Selected pharmacologically relevant compounds bearing a 1,4-oxazepane scaffold.
Kocienski, P. (2021).
Marino, S. T., et al. (2004). Synthesis of chiral building blocks for use in drug discovery. Molecules, 9(6), 405-426.
Andersson, D., et al. (2014). Lipase Catalyzed Regioselective Lactamization as a Key Step in the Synthesis of N-Boc (2R)-1,4-Oxazepane-2-Carboxylic Acid. Organic Process Research & Development, 18(9), 1116-1119.
MDPI. (2020). An Enantioselective Approach to 4-Substituted Proline Scaffolds: Synthesis of (S)-5-(tert-Butoxy carbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid. Molecules, 25(23), 5644.
Nigríni, M., et al. (2023). Enantioenriched 1,4-Benzoxazepines via Chiral Brønsted Acid-Catalyzed Enantioselective Desymmetrization of 3-Substituted Oxetanes. Journal of Organic Chemistry.
Králová, P., et al. (2020). Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. RSC Advances.
PubChem. (n.d.). (S)-4-(tert-Butoxycarbonyl)-1,4-oxazepane-2-carboxylic acid. National Center for Biotechnology Information.
Spectroscopic data of (S)-4-Boc-1,4-oxazepane-2-carboxylic acid
An In-Depth Technical Guide to the Spectroscopic Characterization of (S)-4-Boc-1,4-oxazepane-2-carboxylic acid Introduction (S)-4-Boc-1,4-oxazepane-2-carboxylic acid is a chiral, non-proteinogenic amino acid derivative t...
Author: BenchChem Technical Support Team. Date: January 2026
An In-Depth Technical Guide to the Spectroscopic Characterization of (S)-4-Boc-1,4-oxazepane-2-carboxylic acid
Introduction
(S)-4-Boc-1,4-oxazepane-2-carboxylic acid is a chiral, non-proteinogenic amino acid derivative that serves as a valuable building block in modern drug discovery and development. Its seven-membered heterocyclic scaffold, the 1,4-oxazepane ring, is a privileged structure found in a range of biologically active molecules. The presence of the tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom and the carboxylic acid functionality at a defined stereocenter (S-configuration) makes it a versatile synthon for peptide synthesis and the creation of complex molecular architectures.[1]
The unambiguous confirmation of the structure and purity of such a key intermediate is paramount to ensure the integrity and reproducibility of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API). This guide provides a comprehensive overview of the essential spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—used to fully characterize (S)-4-Boc-1,4-oxazepane-2-carboxylic acid. We will delve into the principles of each technique, provide field-proven experimental protocols, and offer a detailed interpretation of the expected data, grounding our analysis in established spectroscopic principles.
Molecular Structure and Key Features
The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's structure. The key features of (S)-4-Boc-1,4-oxazepane-2-carboxylic acid (Molecular Formula: C₁₁H₁₉NO₅, Molecular Weight: 245.27 g/mol ) include the chiral center at C2, the seven-membered oxazepane ring, a carboxylic acid group, and a sterically demanding Boc protecting group.[2][3]
Caption: Molecular structure of (S)-4-Boc-1,4-oxazepane-2-carboxylic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), it provides detailed information about the chemical environment, connectivity, and stereochemistry of the atoms within a molecule.[4]
Rationale and Experimental Protocol
Expertise & Experience: The choice of a deuterated solvent is critical. Dimethyl sulfoxide-d₆ (DMSO-d₆) is often preferred for carboxylic acids as it can solubilize the compound well and its exchangeable acidic proton can be observed. Chloroform-d (CDCl₃) is also commonly used. For unambiguous assignment, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are indispensable for correlating proton-proton and proton-carbon connectivities, respectively.[4]
Step-by-Step NMR Sample Preparation:
Sample Weighing: Accurately weigh 5-10 mg of (S)-4-Boc-1,4-oxazepane-2-carboxylic acid into a clean, dry vial.
Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
Dissolution: Gently vortex or sonicate the vial to ensure complete dissolution of the sample.
Transfer: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.
Analysis: Acquire ¹H, ¹³C, and 2D NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
¹H NMR Spectroscopy Data Interpretation
The ¹H NMR spectrum provides a map of the proton environments. The chemical shift (δ) indicates the electronic environment, the integration value corresponds to the number of protons, and the multiplicity reveals the number of neighboring protons.
Table 1: Expected ¹H NMR Data (400 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)
Multiplicity
Integration
Assignment
Rationale
~12.5
Broad Singlet
1H
COOH
The acidic proton of the carboxylic acid is typically highly deshielded and appears as a broad signal due to hydrogen bonding and chemical exchange.[5][6]
~4.2-4.4
Multiplet
1H
H-2
This methine proton is adjacent to the electron-withdrawing oxygen and carboxylic acid group, shifting it downfield.
~3.5-3.9
Multiplet
6H
H-3, H-5, H-7
These methylene protons are adjacent to heteroatoms (oxygen or nitrogen), resulting in their downfield chemical shifts. Overlapping signals are expected.[7][8]
~1.8-2.2
Multiplet
2H
H-6
This methylene group is further from the heteroatoms and thus appears more upfield compared to the other ring protons.
| 1.40 | Singlet | 9H | Boc -C(CH₃)₃ | The nine equivalent protons of the tert-butyl group give a characteristic strong singlet signal. |
¹³C NMR Spectroscopy Data Interpretation
The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their respective chemical environments.
Table 2: Expected ¹³C NMR Data (100 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)
Assignment
Rationale
~172
C OOH
The carbonyl carbon of the carboxylic acid is highly deshielded.[9][10]
~155
Boc C =O
The carbamate carbonyl carbon appears in a distinct region.[10]
Carbons directly attached to the ring oxygen (C-O) appear in this range.[9]
~45-55
C-3, C-5
Carbons adjacent to the ring nitrogen (C-N) are shifted downfield.
~30
C-6
The aliphatic carbon furthest from the heteroatoms is the most upfield of the ring carbons.
| ~28 | Boc -C(C H₃)₃ | The three equivalent methyl carbons of the Boc group give a strong signal. |
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is essential for confirming the molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns.
Rationale and Experimental Protocol
Expertise & Experience: Electrospray ionization (ESI) is a soft ionization technique ideal for polar molecules like amino acid derivatives, as it typically keeps the molecule intact, allowing for the clear observation of the molecular ion.[] Analysis is often performed in both positive and negative ion modes to maximize information. In positive mode, we expect to see the protonated molecule [M+H]⁺, while in negative mode, the deprotonated molecule [M-H]⁻ is observed. The Boc group is known to be labile under certain MS conditions, leading to characteristic neutral losses.[12][13][14]
Step-by-Step LC-MS Sample Preparation:
Stock Solution: Prepare a stock solution of the sample at ~1 mg/mL in a suitable solvent like methanol or acetonitrile.
Dilution: Dilute the stock solution to a final concentration of 1-10 µg/mL using the mobile phase solvent system.
Filtration: Filter the diluted sample through a 0.22 µm syringe filter to remove any particulates.
Analysis: Inject the sample into a Liquid Chromatography-Mass Spectrometry (LC-MS) system equipped with an ESI source.
Data Interpretation
The primary goal is to identify the molecular ion peak, which confirms the molecular weight. The fragmentation pattern provides a fingerprint that further validates the structure.
Table 3: Expected Mass Spectrometry Data (ESI)
m/z Value
Ion
Rationale
246.13
[M+H]⁺
The protonated molecular ion in positive mode (C₁₁H₁₉NO₅ + H⁺).
268.11
[M+Na]⁺
A common adduct observed in ESI-MS, where a sodium ion attaches to the molecule.
244.11
[M-H]⁻
The deprotonated molecular ion in negative mode (C₁₁H₁₉NO₅ - H⁺).
190.08
[M+H-C₄H₈]⁺
A characteristic fragmentation of the Boc group via the loss of isobutylene (56 Da).[13]
| 146.09 | [M+H-C₅H₈O₂]⁺ | Corresponds to the loss of the entire Boc group (100 Da).[13][15] |
Caption: Key fragmentation pathways for (S)-4-Boc-1,4-oxazepane-2-carboxylic acid in ESI-MS.
Infrared (IR) Spectroscopy
Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate at specific frequencies. It is an excellent tool for identifying the presence of key functional groups.
Rationale and Experimental Protocol
Expertise & Experience: For solid samples, Attenuated Total Reflectance (ATR) is a modern, rapid, and reliable technique that requires minimal sample preparation. The key diagnostic peaks for this molecule will be the very broad O-H stretch of the carboxylic acid, which often overlaps with C-H stretches, and the two distinct C=O stretches from the carbamate and carboxylic acid.[16][17]
Step-by-Step ATR-FTIR Protocol:
Background Scan: Ensure the ATR crystal is clean and perform a background scan to subtract atmospheric interference.
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
Apply Pressure: Use the instrument's pressure arm to ensure firm contact between the sample and the crystal.
Acquire Spectrum: Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
Cleaning: Thoroughly clean the crystal with an appropriate solvent (e.g., isopropanol) after analysis.
Data Interpretation
Table 4: Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Bond Vibration | Functional Group |
| :--- | :--- | :--- | :--- |
| 3300-2500 | Strong, Very Broad | O-H stretch | Carboxylic Acid | This characteristic broad absorption is due to strong intermolecular hydrogen bonding.[5][6] |
| 2980-2850 | Medium-Strong | C-H stretch | Alkanes (ring & Boc) | |
| ~1730-1700 | Strong, Sharp | C=O stretch | Carboxylic Acid | The carbonyl stretch of a saturated carboxylic acid.[5][16] |
| ~1690-1670 | Strong, Sharp | C=O stretch | Carbamate (Boc) | The carbamate carbonyl typically appears at a slightly lower wavenumber than an ester or acid.[16] |
| 1300-1000 | Strong | C-O stretch | Ether, Carboxylic Acid | A strong, broad signal is expected from the C-O single bonds in the ring and acid group. |
Comprehensive Structural Verification
No single spectroscopic technique can provide a complete structural picture. The true power of spectroscopic analysis lies in the synergistic integration of data from multiple methods.
Caption: Workflow for comprehensive structural verification.
The process is self-validating:
Mass Spectrometry confirms the elemental formula (C₁₁H₁₉NO₅) by providing the accurate molecular weight.
IR Spectroscopy confirms the presence of the key functional groups: a carboxylic acid (broad O-H, C=O at ~1710 cm⁻¹), a carbamate (C=O at ~1680 cm⁻¹), and an ether (C-O stretch).
NMR Spectroscopy provides the final, detailed proof. ¹³C NMR confirms the presence of 11 distinct carbon environments, matching the proposed structure. ¹H NMR shows the correct number of protons in each environment, and 2D NMR experiments (like COSY and HSQC) would definitively establish the connectivity, confirming the 1,4-oxazepane ring system and the placement of all substituents.
Together, these three techniques provide an unambiguous and robust characterization, confirming the identity, structure, and integrity of (S)-4-Boc-1,4-oxazepane-2-carboxylic acid, thereby ensuring its suitability for use in research and development.
References
Sureshbabu, V. V., et al. (2014). Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 49(10), 1039-1051. Retrieved from [Link]
Liu, C., et al. (2025). Mass Fragmentation Characteristics of t-Boc Substituted Drug Precursors. Journal of Chinese Mass Spectrometry Society, 46(1), 40-47. Retrieved from [Link]
ResearchGate. (n.d.). The 1 H-NMR Spectra of the prepared oxazepine compounds N 6 -N 10 in DMSO. Retrieved from [Link]
ResearchGate. (2025). 1,3-Oxazepane-4,7-Diones Compounds: 1H and 13C NMR High-Resolution Spectroscopy (1D and 2D). Retrieved from [Link]
Khairallah, B. A., et al. (2024). Application of infrared and nuclear magnetic resonance spectra in studying the bacterial efficacy of some oxazepane derivatives derived from hydrazones. Journal of Education and Science, 33(2), 1-16. Retrieved from [Link]
Moser, A. (2008). Confirmation of Synthesis: using MS to identify a protective group. ACD/Labs. Retrieved from [Link]
ResearchGate. (n.d.). 1 H-NMR for Compound (7) The Compound (8) Oxazepine Derivatives was.... Retrieved from [Link]
Saito, T., et al. (2016). Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry. Forensic Toxicology, 34(2), 356-364. Retrieved from [Link]
ResearchGate. (2021). How can I avoid the Boc-cleavage during Mass Analysis?. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). (S)-4-(tert-Butoxycarbonyl)-1,4-oxazepane-2-carboxylic acid. PubChem. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). 4-((Tert-butoxy)carbonyl)-1,4-oxazepane-2-carboxylic acid. PubChem. Retrieved from [Link]
Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES. Retrieved from [Link]
Ragnarsson, U., & Grehn, L. (2013). Dual protection of amino functions involving Boc. Organic & Biomolecular Chemistry, 11(35), 5758-5770. Retrieved from [Link]
Hu, X., & González-López, M. (2010). Synthesis of Boc-protected bicycloproline. Tetrahedron Letters, 51(41), 5433-5435. Retrieved from [Link]
Gable, K. (n.d.). 13C NMR Chemical Shift. Oregon State University. Retrieved from [Link]
Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy, 33(1), 14-23. Retrieved from [Link]
Stanciu, I. (2025). Study of the composition of carboxylic compounds using ir spectroscopy. International Journal of Advanced Research and Development, 10(4), 59-62. Retrieved from [Link]
Yamato, M., et al. (2021). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 26(11), 3328. Retrieved from [Link]
Application Notes and Protocols for the Enantioselective Synthesis of 1,4-Oxazepane-2-Carboxylic Acids
Introduction: The Significance of Chiral 1,4-Oxazepane Scaffolds in Drug Discovery The 1,4-oxazepane ring system is a crucial seven-membered heterocyclic motif that forms the core structure of numerous biologically activ...
Author: BenchChem Technical Support Team. Date: January 2026
Introduction: The Significance of Chiral 1,4-Oxazepane Scaffolds in Drug Discovery
The 1,4-oxazepane ring system is a crucial seven-membered heterocyclic motif that forms the core structure of numerous biologically active compounds.[1][2] Its unique three-dimensional conformation allows for precise spatial presentation of functional groups, making it a privileged scaffold in medicinal chemistry. Specifically, the introduction of a carboxylic acid at the 2-position, combined with stereochemical control, yields chiral 1,4-oxazepane-2-carboxylic acids—valuable building blocks for the development of novel therapeutics. These structures are of significant interest to researchers in drug development due to their potential to interact with biological targets in a highly specific, enantioselective manner.
The synthesis of these seven-membered heterocycles, however, presents considerable challenges.[3][4] The formation of a medium-sized ring is often entropically disfavored, and achieving high enantioselectivity adds another layer of complexity. This guide provides detailed protocols and insights into modern, field-proven methodologies for the enantioselective synthesis of 1,4-oxazepane derivatives, aimed at equipping researchers with the practical knowledge to construct these valuable molecular architectures.
Strategy 1: Chiral Brønsted Acid-Catalyzed Enantioselective Desymmetrization of Oxetanes
A powerful and elegant approach for the asymmetric synthesis of 1,4-benzoxazepine derivatives, which can be conceptually adapted for 1,4-oxazepanes, involves the enantioselective desymmetrization of prochiral 3-substituted oxetanes.[3][5][6] This metal-free method utilizes a confined chiral phosphoric acid (CPA) catalyst to control the stereochemical outcome of an intramolecular ring-opening reaction, affording the seven-membered ring with high enantiopurity.
Causality and Mechanistic Insight
The success of this strategy hinges on the ability of the chiral Brønsted acid to protonate the oxetane oxygen, activating it for nucleophilic attack. The chiral environment created by the catalyst then directs the intramolecular attack of the tethered nucleophile (an aniline in the case of benzoxazepines) to one of the two enantiotopic C-O bonds of the oxetane. This selective cleavage establishes the stereocenter in the product. The choice of a SPINOL-derived chiral phosphoric acid is critical, as its well-defined chiral pocket effectively shields one face of the activated oxetane, leading to high levels of enantiocontrol.[3]
Caption: Workflow for CPA-Catalyzed Enantioselective Desymmetrization.
Experimental Protocol: General Procedure for CPA-Catalyzed Synthesis
This protocol is adapted from the synthesis of 1,4-benzoxazepines and serves as a foundational method.[3][5]
To an oven-dried reaction vial under an inert atmosphere, add the SPINOL-derived chiral phosphoric acid catalyst.
Add the anhydrous solvent, followed by the 3-tethered oxetane substrate.
Stir the reaction mixture at the specified temperature (e.g., 60 °C) and monitor the reaction progress by TLC or LC-MS.
Upon completion, concentrate the reaction mixture under reduced pressure.
Purify the crude product by flash column chromatography on silica gel to afford the enantioenriched 1,4-oxazepine derivative.
Determine the enantiomeric excess (ee) by chiral HPLC analysis.
Data Presentation: Substrate Scope and Performance
The versatility of the CPA-catalyzed desymmetrization has been demonstrated with a range of substrates, consistently delivering high yields and enantioselectivities.[3][6]
Entry
R Group on Amine
Yield (%)
ee (%)
1
Benzyl
98
92
2
4-Methoxybenzyl
95
93
3
4-Chlorobenzyl
96
91
4
2-Naphthylmethyl
85
94
Data adapted from Nigríni et al. for analogous 1,4-benzoxazepine synthesis.[3]
Strategy 2: Solid-Phase Synthesis of 1,4-Oxazepane-5-Carboxylic Acids from Homoserine
A robust method for the diastereoselective synthesis of 1,4-oxazepane-5-carboxylic acids utilizes a solid-phase approach starting from polymer-supported homoserine.[7][8][9] This strategy offers the advantages of simplified purification and the ability to drive reactions to completion using excess reagents. The stereochemistry of the final product is controlled by the starting chiral amino acid and the conditions used for cleavage from the resin.
Causality and Mechanistic Insight
The core of this methodology involves the immobilization of Fmoc-protected homoserine on a solid support (e.g., Wang resin).[7] Subsequent N-alkylation and sulfonylation reactions build the precursor on the resin. The crucial step is the cleavage from the support.
TFA Cleavage: Treatment with trifluoroacetic acid (TFA) alone cleaves the ester linkage to the resin and removes the silyl protecting group from the homoserine side chain, leading to spontaneous lactonization to form a six-membered ring.[7][8]
TFA/Et₃SiH Cleavage: The addition of a reducing agent, triethylsilane (Et₃SiH), to the TFA cleavage cocktail results in the reductive cyclization to the desired seven-membered 1,4-oxazepane ring.[7][8][9] The silane reduces the intermediate iminium ion formed after initial cyclization, yielding the saturated heterocyclic product. The stereoselectivity of this reduction step determines the final diastereomeric ratio.
Caption: Workflow for Solid-Phase Synthesis of 1,4-Oxazepanes.
Experimental Protocol: Solid-Phase Synthesis and Cleavage
This protocol is based on the work of Králová et al.[7][8]
Fmoc Deprotection: Swell the resin in DMF, then treat with 20% piperidine in DMF to remove the Fmoc group. Wash thoroughly with DMF, DCM, and methanol.
N-Sulfonylation: Swell the resin in DCM. Add a solution of the desired nitrobenzenesulfonyl chloride and DIPEA in DCM. Agitate the mixture for several hours. Wash the resin.
N-Alkylation: To the sulfonated resin, add a solution of the 2-bromoacetophenone and DIPEA in DMF. Heat and agitate the reaction mixture. Wash the resin thoroughly.
Cleavage and Cyclization: Treat the dried resin with a cleavage cocktail (e.g., TFA/Et₃SiH/DCM, 50:5:45 v/v/v) for 2-3 hours at room temperature.
Filter the resin and collect the filtrate. Concentrate the filtrate under reduced pressure.
Purify the resulting crude product, typically a mixture of diastereomers, by preparative HPLC or column chromatography.
Data Presentation: Diastereoselectivity of Reductive Cyclization
The diastereomeric ratio of the product is influenced by the substitution on the phenacyl group. Catalytic hydrogenation can be employed post-cleavage to improve the separability of the diastereomers.[7][8]
The enantioselective synthesis of 1,4-oxazepane-2-carboxylic acids and their derivatives remains a challenging yet highly rewarding area of research. The methodologies presented here—chiral Brønsted acid catalysis and solid-phase synthesis—represent state-of-the-art approaches to accessing these valuable scaffolds. The former offers an elegant, metal-free route with high enantioselectivity, while the latter provides a robust platform for building molecular diversity. As the demand for enantiomerically pure, complex molecules in drug discovery continues to grow, the development of even more efficient and versatile synthetic strategies for 1,4-oxazepanes will undoubtedly be a key focus for synthetic chemists.
References
Nigríni, M., Bhosale, V. A., & Veselý, J. (2023). Enantioenriched 1,4-Benzoxazepines via Chiral Brønsted Acid-Catalyzed Enantioselective Desymmetrization of 3-Substituted Oxetanes. The Journal of Organic Chemistry. [Link]
Nigríni, M., Bhosale, V. A., & Veselý, J. (2023). Enantioenriched 1,4-Benzoxazepines via Chiral Brønsted Acid-Catalyzed Enantioselective Desymmetrization of 3-Substituted Oxetanes. National Center for Biotechnology Information. [Link]
Nigríni, M., Bhosale, V. A., & Veselý, J. (2023). Enantioenriched 1,4-Benzoxazepines via Chiral Brønsted Acid-Catalyzed Enantioselective Desymmetrization of 3-Substituted Oxetanes. Semantic Scholar. [Link]
Kaur, H., & Singh, G. (2023). Synthesis of 7-Membered Heterocyclic Compounds and Their Biological Activity. ResearchGate. [Link]
Králová, P., Lemrová, B., Maloň, M., & Soural, M. (2020). Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. RSC Advances. [Link]
Mondal, S., et al. (2017). A New Approach to 1,4-Oxazines and 1,4-Oxazepines via Base-Promoted Exo Mode Cyclization of Alkynyl Alcohols: Mechanism and DFT Studies. Organic Letters. [Link]
Various Authors. (2024). Seven-Membered Rings. ResearchGate. [Link]
Pellissier, H. (2011). Enantioselective Synthesis of [b]‐Annulated Azepane Scaffolds. European Journal of Organic Chemistry. [Link]
Králová, P., Lemrová, B., Maloň, M., & Soural, M. (2020). Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. Semantic Scholar. [Link]
Rebelo, C. A., & Afonso, C. A. (2020). Modern Methods for the Synthesis of 1,4-Oxazepanes and their Benzo-Derivatives. University of Lisbon Repository. [Link]
Nigríni, M., Bhosale, V. A., & Veselý, J. (2023). Enantioenriched 1,4-Benzoxazepines via Chiral Brønsted Acid-Catalyzed Enantioselective Desymmetrization of 3-Substituted Oxetanes. Semantic Scholar. [Link]
Králová, P., Lemrová, B., Maloň, M., & Soural, M. (2020). Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. ResearchGate. [Link]
Brandão, P., et al. (2022). Examples of seven-membered ring heterocycles prepared under flow conditions. ResearchGate. [Link]
Králová, P., Lemrová, B., Maloň, M., & Soural, M. (2020). Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. RSC Advances. [Link]
Kaliberda, O., et al. (2025). Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. ChemRxiv. [Link]
Zhang, W., et al. (2016). Facile Synthesis for Benzo-1,4-Oxazepine Derivatives by Tandem Transformation of C-N Coupling/C-H Carbonylation. PubMed Central. [Link]
Various Authors. (2021). Seven-Membered Heterocycles. ResearchGate. [Link]
Králová, P., Lemrová, B., Maloň, M., & Soural, M. (2020). Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. Institute of Molecular and Translational Medicine. [Link]
Bhardwaj, A., et al. (2022). Nitrogen-based seven-membered heterocycles. ResearchGate. [Link]
Application Notes and Protocols for Amide Coupling Reactions with (S)-4-Boc-1,4-oxazepane-2-carboxylic acid
Introduction: The Strategic Importance of the 1,4-Oxazepane Scaffold In the landscape of modern medicinal chemistry and drug development, the synthesis of complex molecules with precisely controlled three-dimensional arc...
Author: BenchChem Technical Support Team. Date: January 2026
Introduction: The Strategic Importance of the 1,4-Oxazepane Scaffold
In the landscape of modern medicinal chemistry and drug development, the synthesis of complex molecules with precisely controlled three-dimensional architecture is paramount. The 1,4-oxazepane motif, a seven-membered heterocyclic ring system containing both oxygen and nitrogen atoms, has emerged as a privileged scaffold. Its inherent conformational flexibility and the capacity for diverse substitution patterns make it an attractive building block for creating novel chemical entities with diverse biological activities. The specific enantiomer, (S)-4-Boc-1,4-oxazepane-2-carboxylic acid, is a particularly valuable synthon, offering a chiral backbone and a carboxylic acid handle for further elaboration, most commonly through the formation of amide bonds.[1][2][3] The tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom ensures chemoselectivity during coupling reactions and can be readily removed under acidic conditions for subsequent synthetic transformations.[4][5]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on conducting successful amide coupling reactions with (S)-4-Boc-1,4-oxazepane-2-carboxylic acid. We will delve into the mechanistic underpinnings of amide bond formation, present detailed, field-proven protocols using common coupling reagents, and offer insights into reaction optimization and troubleshooting.
The Chemistry of Amide Bond Formation: A Mechanistic Overview
The direct reaction between a carboxylic acid and an amine to form an amide is a thermodynamically unfavorable process that requires high temperatures and results in the formation of water as a byproduct.[6] In the context of complex, thermally sensitive molecules, such conditions are often prohibitive. Therefore, the use of "coupling reagents" is standard practice in modern organic synthesis. These reagents activate the carboxylic acid, converting the hydroxyl group into a better leaving group, thus facilitating nucleophilic attack by the amine under mild conditions.[7][8]
The general mechanism for amide bond formation using a coupling reagent can be summarized in two key steps:
Activation of the Carboxylic Acid: The coupling reagent reacts with the carboxylic acid to form a highly reactive intermediate, such as an active ester or an O-acylisourea.[9] This step significantly increases the electrophilicity of the carbonyl carbon.
Nucleophilic Attack by the Amine: The amine nitrogen, acting as a nucleophile, attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, eliminating the activated leaving group and forming the stable amide bond.[10]
To minimize side reactions, such as racemization at the chiral center of the carboxylic acid, additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) are often employed.[11][12] These additives can react with the activated intermediate to form a less reactive but more stable active ester, which then cleanly reacts with the amine.
Visualizing the Amide Coupling Workflow
The following diagram illustrates the general workflow for an amide coupling reaction, from the initial activation of the carboxylic acid to the final product.
Caption: General workflow for amide bond formation.
Selecting the Right Coupling Reagent: A Comparative Overview
The choice of coupling reagent is critical for the success of an amide coupling reaction and depends on factors such as the steric hindrance of the substrates, the potential for racemization, and the desired reaction conditions.[11][13] The following table provides a comparison of commonly used coupling reagents.
Coupling Reagent
Class
Key Characteristics
Common Byproducts
EDC (or EDCI)
Carbodiimide
Water-soluble, making for easy purification. Often used with HOBt to suppress racemization.[14][15][16][17]
Water-soluble urea
DCC
Carbodiimide
Inexpensive and effective.
Dicyclohexylurea (DCU), which is poorly soluble and can complicate purification.[8][11]
HATU
Uronium/Aminium
Highly efficient, even for sterically hindered amino acids. Low racemization rates due to the HOAt moiety.[18][19]
Tetramethylurea
HBTU
Uronium/Aminium
Similar to HATU but generally less reactive. A good choice for routine couplings.[11]
Tetramethylurea
PyBOP
Phosphonium
Effective for solid-phase and solution-phase synthesis. Avoids the formation of potentially carcinogenic HMPA.[11]
Tris(pyrrolidino)phosphine oxide
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the amide coupling of (S)-4-Boc-1,4-oxazepane-2-carboxylic acid with a generic primary amine (R-NH₂). These protocols can be adapted for various amines with minor modifications.
Protocol 1: EDC/HOBt Mediated Amide Coupling
This protocol is a robust and widely used method, particularly suitable for routine amide bond formations where cost-effectiveness and ease of purification are important considerations.[15][16]
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add (S)-4-Boc-1,4-oxazepane-2-carboxylic acid (1.0 eq), the primary amine (1.1 eq), and HOBt (1.2 eq).
Dissolve the mixture in anhydrous DCM or DMF.
Cool the reaction mixture to 0 °C using an ice bath.
Add DIPEA or Et₃N (2.0-3.0 eq) to the stirred solution.
Add EDC·HCl (1.2 eq) portion-wise to the reaction mixture, ensuring the temperature remains at 0 °C.
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine.
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel to afford the desired amide.
Protocol 2: HATU Mediated Amide Coupling
This protocol is highly recommended for challenging couplings, such as those involving sterically hindered amines or when minimizing racemization is critical.[18][19][20]
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
In a dry round-bottom flask under an inert atmosphere, dissolve (S)-4-Boc-1,4-oxazepane-2-carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.
Add DIPEA (2.0-3.0 eq) to the solution and stir at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
Add the primary amine (1.1 eq) to the reaction mixture.
Stir the reaction at room temperature for 2-6 hours.
Monitor the reaction progress by TLC or LC-MS.
Once the reaction is complete, pour the mixture into water and extract with EtOAc.
Wash the combined organic layers with saturated aqueous NaHCO₃ solution and brine.
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel.
Troubleshooting and Optimization
Issue
Possible Cause
Suggested Solution
Low or No Product Formation
Inefficient activation of the carboxylic acid.
Switch to a more powerful coupling reagent like HATU.[21] Ensure all reagents and solvents are anhydrous.
Steric hindrance from the amine or carboxylic acid.
Increase the reaction temperature (e.g., to 40-50 °C). Increase the reaction time. Use a less sterically hindered base.
Presence of Unreacted Starting Material
Insufficient equivalents of coupling reagent or amine.
Use a slight excess of the amine (1.2-1.5 eq) and coupling reagent (1.2-1.5 eq).
Short reaction time.
Extend the reaction time and continue monitoring by TLC or LC-MS.
Formation of Side Products
Racemization of the chiral center.
Ensure the reaction is run at a low temperature, especially during the activation step. Use an additive like HOBt or HOAt.[8][12]
Epimerization.
Minimize the pre-activation time before adding the amine.[21]
Difficulty in Purification
Byproducts from the coupling reagent.
For EDC couplings, ensure thorough aqueous washes to remove the water-soluble urea byproduct. For DCC couplings, filter off the precipitated DCU before workup.
Conclusion
The amide coupling of (S)-4-Boc-1,4-oxazepane-2-carboxylic acid is a versatile and powerful tool in the synthesis of novel chemical entities for drug discovery. By understanding the underlying mechanisms and selecting the appropriate coupling reagents and conditions, researchers can efficiently and reliably construct amide bonds with a wide range of amines. The protocols and troubleshooting guide provided herein serve as a valuable resource for optimizing these crucial synthetic transformations.
Visualizing the HATU-Mediated Coupling Mechanism
The following diagram details the key steps in the HATU-mediated activation of a carboxylic acid and subsequent amide bond formation.
Caption: Mechanism of HATU-mediated amide coupling.
References
21.7: Chemistry of Amides. (2022, September 24). LibreTexts. [Link]
Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides. [Link]
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (2011). National Institutes of Health. [Link]
Amine to Amide (EDC + HOBt). Common Organic Chemistry. [Link]
Mechanism of Amide Bond Formation from Carboxylic Acids and Amines Promoted by 9-Silafluorenyl Dichloride Derivatives. (2017, August 7). The Journal of Organic Chemistry. [Link]
How to Make Amides: Mechanism. (2014, March 26). YouTube. [Link]
Mechanism and Rate-Determining Factors of Amide Bond Formation through Acyl Transfer of Mixed Carboxylic–Carbamic Anhydrides: A Computational Study. (2018, February 12). The Journal of Organic Chemistry. [Link]
Amide bond formation: beyond the dilemma between activation and racemisation. (2013). RSC Publishing. [Link]
Acid-Amine Coupling using EDCI. Organic Synthesis. [Link]
Recent Development of Peptide Coupling Reagents in Organic Synthesis. (2004, June). ResearchGate. [Link]
Recent development of peptide coupling reagents in organic synthesis. (2004). Tetrahedron. [Link]
APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Review Article. (2011, May 1). International Journal of Pharmaceutical Sciences Review and Research. [Link]
A Practical Method for Functionalized Peptide or Amide Bond Formation in Aqueous−Ethanol Media with EDC as Activator. (2008, December 4). American Chemical Society. [Link]
Amine to Amide (Coupling) - HATU. Common Organic Chemistry. [Link]
A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. (2015, November 5). Organic & Biomolecular Chemistry. [Link]
Dual protection of amino functions involving Boc. (2013, July 17). RSC Publishing. [Link]
Application Notes and Protocols: Incorporation of (S)-4-Boc-1,4-oxazepane-2-carboxylic Acid in Solid-Phase Synthesis
For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract The incorporation of conformationally constrained non-natural amino acids and heterocyclic scaffo...
Author: BenchChem Technical Support Team. Date: January 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The incorporation of conformationally constrained non-natural amino acids and heterocyclic scaffolds into peptides is a cornerstone of modern peptidomimetic design, offering a strategy to enhance proteolytic stability, receptor affinity, and pharmacokinetic profiles.[1][2] (S)-4-Boc-1,4-oxazepane-2-carboxylic acid is a valuable building block that introduces a seven-membered heterocyclic motif, a scaffold present in various pharmacologically active compounds.[3][4] This guide provides a comprehensive overview and detailed protocols for the efficient incorporation of this unique building block into peptide sequences using standard Boc-based solid-phase peptide synthesis (SPPS). We will delve into the rationale behind procedural choices, offering insights grounded in established chemical principles to ensure reproducible and high-yield synthesis.
Introduction: The Rationale for 1,4-Oxazepane Scaffolds in Peptidomimetics
Peptidomimetics aim to replicate the essential pharmacophoric elements of a natural peptide while overcoming inherent liabilities such as poor bioavailability and rapid degradation.[2][5] Heterocyclic scaffolds, like the 1,4-oxazepane ring system, serve as conformationally restricted bioisosteres of peptide bonds or amino acid side chains.[1][6] The introduction of (S)-4-Boc-1,4-oxazepane-2-carboxylic acid can impart specific structural pre-organization to a peptide backbone, potentially locking it into a bioactive conformation for enhanced target interaction.
The tert-butyloxycarbonyl (Boc) protecting group on the ring nitrogen is ideal for use in Boc-based Solid-Phase Peptide Synthesis (SPPS).[7][8] This strategy relies on the differential acid lability of the temporary Nα-Boc group and more permanent side-chain protecting groups (often benzyl-based).[9][10] The Boc group is cleaved under moderately acidic conditions, typically with trifluoroacetic acid (TFA), while the final peptide is cleaved from the resin using a strong acid like hydrogen fluoride (HF) or a carefully formulated TFA "cocktail".[11][12]
The integration of (S)-4-Boc-1,4-oxazepane-2-carboxylic acid follows the standard cyclical workflow of Boc-SPPS. The fundamental steps—resin preparation, deprotection, coupling, and capping—are adapted to accommodate this specific building block. The general process is outlined below.
Detailed Protocols and Methodologies
Resin Selection and Preparation
The choice of resin is dictated by the desired C-terminal functionality (acid or amide).
For C-terminal Carboxylic Acids: Use Merrifield or PAM (Phenylacetamidomethyl) resins. PAM resin is generally preferred for longer sequences as it offers greater stability to the repeated TFA deprotection steps, minimizing premature chain loss.[11]
For C-terminal Amides: Use MBHA (methylbenzhydrylamine) or BHA (benzhydrylamine) resins.[11][12]
Protocol: Resin Swelling
Place the selected resin (e.g., PAM resin, 0.5-1.0 mmol/g substitution) in a suitable reaction vessel.
Add dichloromethane (DCM) to fully submerge the resin (approx. 10-15 mL per gram of resin).
Agitate gently at room temperature for 30-60 minutes to allow for complete swelling of the polystyrene matrix.
Drain the DCM by filtration.
First Amino Acid Loading (Example with PAM Resin)
Loading the first Boc-protected amino acid onto the resin is a critical step that dictates the overall yield. The Gisin method using the cesium salt is a common and effective procedure that minimizes racemization.[11]
Protocol: Cesium Salt Method for Loading
Dissolve the first Boc-amino acid (1.2 eq. relative to resin substitution) in a suitable solvent mixture (e.g., DMF/water).
Neutralize the amino acid solution with an aqueous solution of cesium carbonate (Cs₂CO₃) to pH 7.0.
Lyophilize the solution to obtain the Boc-amino acid cesium salt as a white powder.
Add the dried cesium salt to the swollen PAM resin in a fresh portion of DMF.
Heat the mixture to 50°C and agitate for 12-24 hours.
Wash the resin thoroughly with DMF, DMF/water, and finally DCM to remove unreacted material.
Perform a capping step with acetic anhydride and a non-nucleophilic base like diisopropylethylamine (DIEA) in DMF to block any unreacted hydroxyl groups on the resin.[11]
The SPPS Cycle: Deprotection, Neutralization, and Coupling
This cycle is repeated for each amino acid, including the title compound.
Step 1: Boc Deprotection
The Boc group is removed using a moderately strong acid, typically TFA.[7]
Protocol:
Wash the resin-bound peptide with DCM (2x).
Add a solution of 50% TFA in DCM (v/v) to the resin.[11]
Agitate for a short pre-wash (2-5 minutes), then drain.[11]
Add a fresh portion of 50% TFA/DCM and agitate for 20-30 minutes.[11][13]
Filter the resin and wash thoroughly with DCM (3-5x) to remove all traces of TFA.
Causality: The 50% TFA solution is strong enough to quantitatively cleave the acid-labile Boc group but generally not harsh enough to cleave the peptide from PAM or Merrifield resins, which require stronger acids like HF.[9][10]
Step 2: Neutralization
After deprotection, the newly exposed N-terminal amine is protonated as a trifluoroacetate salt. It must be neutralized to the free amine to enable its nucleophilic attack during the subsequent coupling step.[9][10]
Protocol:
Wash the resin with isopropanol (IPA) (2x) and DCM (2x).[11]
Add a solution of 5-10% DIEA in DCM (v/v) and agitate for 5-10 minutes.
Repeat the neutralization step to ensure complete conversion to the free amine.[12]
Wash the resin thoroughly with DCM (3-5x) to remove excess DIEA and its salt.
Step 3: Coupling of (S)-4-Boc-1,4-oxazepane-2-carboxylic acid
This step involves activating the carboxylic acid of the incoming building block to form a reactive species that readily couples with the free amine on the resin-bound peptide chain. Due to the unique structure of the oxazepane ring, steric hindrance may be a factor, necessitating robust activation methods.
Protocol:
In a separate vessel, pre-activate (S)-4-Boc-1,4-oxazepane-2-carboxylic acid (2-4 equivalents relative to the resin's initial substitution). Dissolve it with an equivalent amount of an activating agent like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole) in DMF.[12]
Add DIEA (2 equivalents relative to the acid) to the activation mixture and allow it to react for 2-5 minutes.
Add the activated solution to the neutralized peptide-resin.
Agitate the reaction mixture at room temperature for 1-2 hours.
Monitor the coupling reaction completion using a qualitative method like the Kaiser (ninhydrin) test. A negative test (beads remain colorless or yellow) indicates a complete reaction.[12]
If the test is positive, a second coupling may be required.
Once complete, drain the coupling solution and wash the resin extensively with DMF and DCM.
Expert Insight: The use of HBTU/HOBt is a highly efficient and widely trusted method for activating amino acids in SPPS, known to suppress racemization and promote rapid amide bond formation. Given the non-standard structure of the oxazepane building block, ensuring complete activation before addition to the resin is critical for achieving high coupling efficiency.
Selectively removes Boc group without cleaving from resin.[7][11]
Neutralization
5-10% DIEA in DCM
Generates free amine necessary for nucleophilic attack.[9]
Activation/Coupling
HBTU/HOBt/DIEA in DMF
Highly efficient activation, minimizes side reactions.[12]
Monitoring
Kaiser Test
Confirms the absence of free primary amines, indicating complete coupling.[12]
Final Cleavage and Deprotection
The final step liberates the completed peptide from the solid support and removes any remaining side-chain protecting groups. The choice of cleavage cocktail is critical and depends on the peptide sequence, particularly the presence of sensitive residues.
Protocol: Cleavage from Wang Resin (as an analogue for PAM/Merrifield)
While protocols often mention Wang resin, the cleavage principles are similar for other acid-labile resins. A common and effective cleavage cocktail for peptides without highly sensitive residues is Reagent K or a variation thereof.[14]
Wash the final peptide-resin with DCM and dry it under a vacuum.
Prepare a cleavage cocktail. A standard mixture is TFA/Water/Triisopropylsilane (TIS) (95:2.5:2.5, v/v/v) .[15][16]
Causality: TFA is the strong acid for cleavage. Water acts as a nucleophile to hydrolyze the ester linkage to the resin. TIS is a scavenger that quenches reactive carbocations (e.g., from the Boc group and other protecting groups), preventing re-attachment to sensitive residues like Tryptophan or Tyrosine.[15]
Add the cooled (0°C) cleavage cocktail to the dried peptide-resin (approx. 10 mL per 100 mg of resin).
Agitate the mixture gently at room temperature for 2-4 hours.
Filter the resin through a sintered glass funnel and collect the filtrate. Wash the resin with a small amount of fresh TFA.[17]
Combine the filtrates and precipitate the crude peptide by adding it to a large volume (8-10x) of cold diethyl ether.[15][17]
Centrifuge or filter to collect the precipitated peptide. Wash the pellet with cold ether to remove scavengers and dissolved protecting group byproducts.
Dissolve the crude peptide in a suitable solvent (e.g., aqueous acetic acid or acetonitrile/water) and lyophilize.
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Conclusion and Best Practices
The successful incorporation of (S)-4-Boc-1,4-oxazepane-2-carboxylic acid into a peptide sequence is readily achievable by adapting standard and well-vetted Boc-SPPS protocols. The keys to success are:
Robust Activation: Using high-efficiency coupling reagents like HBTU is recommended to overcome any potential steric hindrance from the cyclic scaffold.
Thorough Washing: Meticulous washing between steps is paramount in SPPS to prevent carryover of reagents and ensure high purity.
Reaction Monitoring: Employing qualitative tests like the Kaiser test provides crucial real-time feedback on coupling efficiency, allowing for immediate intervention (e.g., recoupling) if necessary.
Appropriate Scavengers: The final cleavage cocktail must be chosen carefully based on the full peptide sequence to maximize yield and minimize side reactions.
By following the detailed protocols and understanding the chemical principles outlined in this guide, researchers can confidently utilize this valuable building block to advance their peptidomimetic and drug discovery programs.
References
Yudin, A. K. (Ed.). (2006). Aziridines and Epoxides in Organic Synthesis. Wiley-VCH.
Aapptec Peptides. (n.d.). N-Terminal Deprotection; Boc removal. Retrieved from [Link]
Aapptec Peptides. (n.d.). Cleavage from Wang Resin. Retrieved from [Link]
Garcia-Martin, F., et al. (2006). Biopolymers, 84, 566-575.
AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]
Abdildinova, A., Kurth, M. J., & Gong, Y. D. (2021). Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. Pharmaceuticals (Basel, Switzerland), 14(5), 449. [Link]
A. Abdildinova, Y.-D. Gong. (2020). Solid-Phase Synthesis of Peptidomimetics with Peptide Backbone Modifications. ChemistrySelect, 5(45), 14223-14236. [Link]
The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]
MDPI. (2021). Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. Retrieved from [Link]
Aapptec Peptides. (n.d.). Cleavage Cocktails; Reagent B. Retrieved from [Link]
Wrobel, D., et al. (2021). Molecules, 26(9), 2689. (Referenced in MDPI review)
PubMed. (2021). Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. Retrieved from [Link]
AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]
Nowick, J. S. (2021). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. Retrieved from [Link]
Wuts, P. G., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.
Csolkei, R., et al. (2020). Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. RSC Advances, 10(61), 37333–37343. [Link]
PubChem. (n.d.). 4-((Tert-butoxy)carbonyl)-1,4-oxazepane-2-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]
ResearchGate. (n.d.). Selected pharmacologically relevant compounds bearing a 1,4-oxazepane scaffold. Retrieved from [Link]
Ratto, A., & Honek, J. (2024). Oxocarbon Acids and their Derivatives in Biological and Medicinal Chemistry. Current Medicinal Chemistry, 31(10), 1172-1213. [Link]
Böcker, A., & El-faham, A. (2021). Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. In Bioactive Carboxylic Compound Classes: Pharmaceuticals and Agrochemicals (pp. 1-38). Wiley-VCH. [Link]
Application Note: A Robust Chiral HPLC Method for the Enantiomeric Purity Determination of (S)-4-Boc-1,4-oxazepane-2-carboxylic acid
Abstract This application note details a highly selective and robust chiral High-Performance Liquid Chromatography (HPLC) method for the separation of the enantiomers of 4-Boc-1,4-oxazepane-2-carboxylic acid. The method...
Author: BenchChem Technical Support Team. Date: January 2026
Abstract
This application note details a highly selective and robust chiral High-Performance Liquid Chromatography (HPLC) method for the separation of the enantiomers of 4-Boc-1,4-oxazepane-2-carboxylic acid. The method is critical for researchers, scientists, and drug development professionals involved in the synthesis and quality control of chiral molecules, where the enantiomeric purity of intermediates is paramount. The described method utilizes a macrocyclic glycopeptide-based chiral stationary phase, which has demonstrated broad applicability for the separation of N-protected amino acids and their derivatives.[1][2] This protocol provides a comprehensive guide, from sample preparation to data analysis, ensuring reliable and reproducible results for the determination of the enantiomeric excess of (S)-4-Boc-1,4-oxazepane-2-carboxylic acid.
Introduction
The stereochemistry of active pharmaceutical ingredients (APIs) is a critical consideration in drug development, as enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles.[3] Consequently, regulatory agencies mandate the stereospecific analysis of chiral drugs and intermediates. (S)-4-Boc-1,4-oxazepane-2-carboxylic acid is a chiral building block of significant interest in medicinal chemistry, particularly in the synthesis of novel therapeutic agents.[4] Ensuring the enantiomeric purity of this intermediate is essential for the stereospecific synthesis of the final API.
The direct separation of enantiomers is most commonly achieved using chiral HPLC with a chiral stationary phase (CSP).[3] The mechanism of chiral recognition involves the formation of transient diastereomeric complexes between the analyte and the CSP, leading to differential retention of the enantiomers.[5] Macrocyclic glycopeptide-based CSPs, such as those based on teicoplanin, have proven to be particularly effective for the separation of N-protected amino acids due to their multiple chiral centers and various interaction sites, including ionic, hydrogen bonding, and dipole-dipole interactions.[1][2][6] This application note leverages these principles to establish a reliable analytical method for (S)-4-Boc-1,4-oxazepane-2-carboxylic acid.
Scientific Rationale for Method Design
The selection of the chiral stationary phase and mobile phase is paramount for achieving a successful chiral separation. The target analyte, (S)-4-Boc-1,4-oxazepane-2-carboxylic acid, possesses key structural features that guide the method development process:
An N-Boc protecting group: This bulky, non-polar group can participate in hydrophobic or steric interactions with the CSP.
A carboxylic acid group: This acidic moiety allows for strong ionic interactions with a suitable CSP, particularly in reversed-phase or polar ionic modes.[2]
A cyclic ether backbone: The oxazepane ring introduces conformational rigidity, which can enhance chiral recognition.
Based on these features and extensive literature on the separation of similar N-Boc protected amino acids, a teicoplanin-based CSP (e.g., CHIROBIOTIC T) was selected.[1][2] These phases are known for their robustness and multimodal capabilities, allowing for separations in reversed-phase, normal-phase, and polar organic modes.[6] A reversed-phase method was chosen for this application due to its compatibility with a wide range of solvents and its suitability for ionizable compounds like carboxylic acids. The mobile phase consists of a mixture of an organic modifier (acetonitrile) and an aqueous buffer containing a volatile salt (ammonium acetate), which is also compatible with mass spectrometry (MS) detection.[2]
Experimental Workflow
Caption: Chiral HPLC method workflow from sample preparation to data analysis.
Materials and Methods
Parameter
Specification
HPLC System
Agilent 1260 Infinity II or equivalent
Chiral Stationary Phase
CHIROBIOTIC T (Teicoplanin), 5 µm, 250 x 4.6 mm
Mobile Phase
Acetonitrile : 20 mM Ammonium Acetate (pH 5.0) (20:80, v/v)
Flow Rate
1.0 mL/min
Column Temperature
25 °C
Detection Wavelength
210 nm
Injection Volume
10 µL
Sample Diluent
Mobile Phase
Sample Concentration
0.5 mg/mL
Detailed Protocol
Mobile Phase Preparation
Aqueous Component: Prepare a 20 mM ammonium acetate solution by dissolving the appropriate amount of ammonium acetate in HPLC-grade water. Adjust the pH to 5.0 with acetic acid. Filter the solution through a 0.45 µm membrane filter.
Organic Component: Use HPLC-grade acetonitrile.
Final Mobile Phase: Mix the aqueous component and acetonitrile in a ratio of 80:20 (v/v). Degas the mobile phase using sonication or vacuum filtration before use.
Sample Preparation
Accurately weigh approximately 5 mg of the 4-Boc-1,4-oxazepane-2-carboxylic acid sample.
Dissolve the sample in 10 mL of the mobile phase to achieve a final concentration of 0.5 mg/mL.
Vortex the solution until the sample is completely dissolved.
Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.
HPLC System Setup and Analysis
Install the CHIROBIOTIC T column in the HPLC system.
Purge the system with the mobile phase.
Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved (typically 30-60 minutes).
Set the column oven temperature to 25 °C and the UV detector wavelength to 210 nm.
Inject 10 µL of the prepared sample solution onto the column.
Run the analysis for a sufficient time to allow for the elution of both enantiomers.
Data Analysis
Integrate the peak areas of the two enantiomers in the resulting chromatogram.
Identify the peaks corresponding to the (S)- and (R)-enantiomers. The major peak will correspond to the (S)-enantiomer.
Calculate the enantiomeric excess (% ee) using the following formula:
% ee = [ (AreaS - AreaR) / (AreaS + AreaR) ] x 100
Where AreaS is the peak area of the (S)-enantiomer and AreaR is the peak area of the (R)-enantiomer.
Method Validation and Trustworthiness
To ensure the trustworthiness of this protocol, a partial method validation should be performed according to ICH guidelines. This should include an assessment of the following parameters:
Specificity: The ability of the method to separate the enantiomers from each other and from any potential impurities. This can be confirmed by injecting a racemic mixture and observing baseline separation.
Linearity: The method should demonstrate a linear relationship between the concentration of the analyte and the detector response over a defined range.
Precision: The repeatability of the method should be assessed by performing multiple injections of the same sample and calculating the relative standard deviation (RSD) of the peak areas and retention times.
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the minor enantiomer that can be reliably detected and quantified should be determined.
Troubleshooting
Issue
Potential Cause
Suggested Solution
Poor Resolution
Incorrect mobile phase composition.
Optimize the ratio of acetonitrile to aqueous buffer. A lower percentage of organic modifier may increase retention and improve resolution.
Column degradation.
Use a new column or flush the existing column according to the manufacturer's instructions.
Peak Tailing
Secondary interactions with the stationary phase.
Adjust the pH of the mobile phase. Ensure the sample is fully dissolved in the mobile phase.
Variable Retention Times
Inadequate system equilibration.
Allow for a longer equilibration time before injecting the sample.
Fluctuations in column temperature.
Ensure the column oven is maintaining a stable temperature.
Conclusion
The chiral HPLC method described in this application note provides a reliable and robust solution for the enantiomeric purity determination of (S)-4-Boc-1,4-oxazepane-2-carboxylic acid. The use of a teicoplanin-based chiral stationary phase in a reversed-phase mode offers excellent selectivity and resolution for the enantiomers of this important chiral building block. This method is readily implementable in a quality control or research and development setting, providing confidence in the stereochemical integrity of synthetic intermediates and contributing to the overall quality of the final active pharmaceutical ingredient.
References
Dong, M. W. "A Strategy for Developing HPLC Methods for Chiral Drugs." LCGC International, 2014. [Link]
Esquivel, B., et al. "Chiral HPLC Separation of Protected Amino Acids." Journal of Liquid Chromatography & Related Technologies, vol. 21, no. 5, 1998, pp. 777-791. [Link]
Krasnova, L. Y., et al. "HPLC separation of 2-aryloxycarboxylic acid enantiomers on chiral stationary phases." Russian Chemical Bulletin, vol. 64, no. 8, 2015, pp. 1913-1918. [Link]
McClain, R., and M. Przybyciel. "A Systematic Study of Achiral Stationary Phases Using Analytes Selected with a Molecular Diversity Model." LCGC International, 2019. [Link]
Haginaka, J., et al. "Enantioselective separation of chiral arylcarboxylic acids on an immobilized human serum albumin chiral stationary phase." Journal of Pharmaceutical and Biomedical Analysis, vol. 11, no. 9, 1993, pp. 815-820. [Link]
Wiley Online Library. "HPLC separation of 2-aryloxycarboxylic acid enantiomers on chiral stationary phases." Journal of Separation Science.[Link]
Le, S., et al. "Three-Minute Enantioselective Amino Acid Analysis by Ultra-High-Performance Liquid Chromatography Drift Tube Ion Mobility-Mass Spectrometry Using a Chiral Core–Shell Tandem Column Approach." Analytical Chemistry, vol. 91, no. 21, 2019, pp. 13995-14003. [Link]
Chiral Technologies Europe. "Enantiomer separation of acidic compounds." Chiral Technologies Europe.[Link]
Google Patents. "Method for chiral separation of various side chain protected amino acids.
Scribd. "Enantiomeric Separation of Synthetic Amino Acids Using Capillary Zone Electrophoresis." Scribd.[Link]
ResearchGate. "Chiral Separations of Amino Acids and Peptides by Capillary Electrophoresis." ResearchGate.[Link]
Yakhak Hoeji. "Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases." Yakhak Hoeji, vol. 65, no. 3, 2021, pp. 191-203. [Link]
Royal Society of Chemistry. "Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine." RSC Advances, vol. 10, no. 59, 2020, pp. 35906-35916. [Link]
MDPI. "HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations." Symmetry, vol. 13, no. 1, 2021, p. 97. [Link]
ResearchGate. "Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine." ResearchGate.[Link]
SIELC Technologies. "HPLC Separation of Carboxylic Acids." SIELC Technologies.[Link]
Application Note: Comprehensive NMR Characterization of (S)-4-(Tert-butoxycarbonyl)-1,4-oxazepane-2-carboxylic acid
Abstract This technical guide provides a detailed protocol and theoretical framework for the comprehensive Nuclear Magnetic Resonance (NMR) characterization of (S)-4-(Tert-butoxycarbonyl)-1,4-oxazepane-2-carboxylic acid....
Author: BenchChem Technical Support Team. Date: January 2026
Abstract
This technical guide provides a detailed protocol and theoretical framework for the comprehensive Nuclear Magnetic Resonance (NMR) characterization of (S)-4-(Tert-butoxycarbonyl)-1,4-oxazepane-2-carboxylic acid. This N-Boc protected cyclic amino acid derivative presents a unique set of structural features, including a seven-membered oxazepane ring, a chiral center, a carboxylic acid, and a bulky tert-butoxycarbonyl (Boc) protecting group, which give rise to a nuanced NMR spectrum. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of how to acquire and interpret NMR data for this and structurally related molecules. We will delve into ¹H and ¹³C NMR spectral predictions, detailed experimental protocols for sample preparation and data acquisition, and the application of two-dimensional (2D) NMR techniques for unambiguous structural elucidation.
Introduction: The Structural Significance of a Protected Oxazepane Carboxylic Acid
(S)-4-(Tert-butoxycarbonyl)-1,4-oxazepane-2-carboxylic acid is a valuable chiral building block in medicinal chemistry and drug discovery. Its constrained seven-membered heterocyclic scaffold, the 1,4-oxazepane ring, is of significant interest for the synthesis of novel therapeutics. The tert-butoxycarbonyl (Boc) protecting group is a staple in peptide synthesis and medicinal chemistry, prized for its stability and ease of removal under mild acidic conditions.[1] Accurate structural verification by NMR is a critical quality control step in its synthesis and downstream applications, ensuring stereochemical integrity and the absence of impurities.
The inherent conformational flexibility of the seven-membered ring and the presence of multiple heteroatoms can lead to complex and overlapping signals in the ¹H NMR spectrum. Therefore, a multi-faceted NMR approach, including both 1D and 2D experiments, is essential for complete and accurate characterization.
Predicted ¹H and ¹³C NMR Spectral Data
While an experimental spectrum is the gold standard, a thorough understanding of the expected chemical shifts and coupling patterns is invaluable for spectral assignment. The following tables summarize the predicted ¹H and ¹³C NMR data for the target molecule in a common deuterated solvent such as CDCl₃ or DMSO-d₆. These predictions are based on established chemical shift ranges for the constituent functional groups.[1][2][3]
Table 1: Predicted ¹H NMR Data for (S)-4-(Tert-butoxycarbonyl)-1,4-oxazepane-2-carboxylic acid
Proton Assignment
Predicted Chemical Shift (δ, ppm)
Multiplicity
Integration
Notes
COOH
10.0 - 13.0
Broad Singlet
1H
Chemical shift is highly dependent on solvent and concentration. May exchange with D₂O.[2][4]
H-2
4.5 - 4.9
Doublet of Doublets
1H
Chiral proton, alpha to the carboxylic acid and the ring nitrogen.
Oxazepane Ring Protons (H-3, H-5, H-6, H-7)
3.0 - 4.2
Multiplets
8H
Complex, overlapping signals due to the flexible seven-membered ring.
Boc-group (-(CH₃)₃)
1.4 - 1.5
Singlet
9H
Characteristic sharp and intense signal, a key indicator of successful Boc protection.[1]
Table 2: Predicted ¹³C NMR Data for (S)-4-(Tert-butoxycarbonyl)-1,4-oxazepane-2-carboxylic acid
Chiral carbon, alpha to the carboxylic acid and ring nitrogen.
Oxazepane Ring Carbons (C-3, C-5, C-6, C-7)
40 - 75
Chemical shifts will vary based on proximity to oxygen and nitrogen atoms.
Boc -C(CH₃)₃
28 - 29
Nine equivalent methyl carbons of the tert-butyl group.
Experimental Protocols
NMR Sample Preparation
The quality of the NMR spectrum is directly dependent on the quality of the sample. The following protocol outlines the steps for preparing a high-quality sample for analysis.
Weighing the Sample: Accurately weigh 5-10 mg of the compound into a clean, dry vial. For ¹³C NMR, a higher concentration may be beneficial.[7]
Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) is a common starting point for many organic molecules. However, for carboxylic acids, Dimethyl sulfoxide-d₆ (DMSO-d₆) is often preferred as it can better solubilize the compound and often results in a sharper carboxylic acid proton signal.
Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial containing the sample.[6] Gently swirl or vortex the vial to ensure complete dissolution. A homogeneous solution free of particulate matter is crucial for high-resolution spectra.[8]
Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution to the NMR tube. If any solid particles are visible, filter the solution through a small plug of glass wool in the pipette.
Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.
Caption: Workflow for NMR Sample Preparation.
1D NMR Data Acquisition
Instrument: 400 MHz (or higher) NMR Spectrometer
¹H NMR Acquisition Parameters:
Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
Number of Scans: 16-64 (adjust for optimal signal-to-noise).
Relaxation Delay (d1): 1-2 seconds.
Acquisition Time (aq): 2-4 seconds.
Spectral Width (sw): 16 ppm (centered around 6 ppm).
¹³C NMR Acquisition Parameters:
Pulse Program: Proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).
Number of Scans: 1024 or more (¹³C is less sensitive than ¹H).
Relaxation Delay (d1): 2 seconds.
Acquisition Time (aq): 1-2 seconds.
Spectral Width (sw): 240 ppm (centered around 120 ppm).
Advanced Structural Elucidation with 2D NMR
Due to the complexity of the oxazepane ring signals, 2D NMR experiments are highly recommended for unambiguous assignment of all proton and carbon resonances.[9][10]
Application Note & Protocol Topic: Process Development and Scale-Up Synthesis of a Key Brensocatib Intermediate: N-Boc-1,4-oxazepane-2(S)-carboxylic acid Audience: Researchers, scientists, and drug development profession...
Author: BenchChem Technical Support Team. Date: January 2026
Application Note & Protocol
Topic: Process Development and Scale-Up Synthesis of a Key Brensocatib Intermediate: N-Boc-1,4-oxazepane-2(S)-carboxylic acid
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Brensocatib (formerly AZD7986/INS-1007) is a first-in-class, oral, reversible inhibitor of dipeptidyl peptidase 1 (DPP1), an enzyme crucial for the activation of neutrophil serine proteases (NSPs).[1][2] By inhibiting DPP1, Brensocatib reduces the activity of NSPs like neutrophil elastase, thereby mitigating inflammation and tissue damage in neutrophil-driven diseases such as non-cystic fibrosis bronchiectasis (NCFB).[2][3][4][5][6] The successful clinical development and anticipated commercial demand for Brensocatib necessitate a robust, scalable, and economically viable manufacturing process.
The molecular structure of Brensocatib is an amide formed between two key fragments: a complex amine moiety and a chiral carboxylic acid, (S)-4-(tert-butoxycarbonyl)-1,4-oxazepane-2-carboxylic acid. This document, authored from the perspective of a senior application scientist, provides a detailed guide to the process development and kilogram-scale synthesis of this critical carboxylic acid intermediate. We will elucidate a field-proven synthetic route, explaining the rationale behind methodological choices, and provide detailed, step-by-step protocols designed for safe and efficient scale-up.
Strategic Approach: Retrosynthesis and Process Design
The manufacturing strategy for a complex active pharmaceutical ingredient (API) like Brensocatib hinges on a convergent synthesis, where key fragments are prepared independently and coupled in the final stages. This approach maximizes overall yield and simplifies purification logistics.
The retrosynthetic analysis of Brensocatib identifies the amide bond as the key disconnection point, leading to two primary intermediates: the amine fragment (XXXII) and the N-protected carboxylic acid (XI) .
Caption: Retrosynthetic analysis of Brensocatib.
This application note focuses on the robust synthesis of Intermediate (XI) , N-Boc-1,4-oxazepane-2(S)-carboxylic acid. The chosen forward synthesis is a five-step route designed for scalability, avoiding chromatographic purifications in favor of crystallization and extractive work-ups.
Overall Process Workflow
The synthesis commences with commercially available starting materials and proceeds through a series of robust chemical transformations to yield the target intermediate. The overall workflow is designed to be "telescoped" where possible, minimizing intermediate isolations to improve process efficiency.
Caption: Scalable workflow for the synthesis of Intermediate (XI).
The following protocols are based on a representative 1.0 kg scale of the key starting material, 3-(benzylamino)propan-1-ol.
Step 1: Synthesis of 1-(benzyl(3-hydroxypropyl)amino)-3-(benzyloxy)propan-2(S)-ol (XXIV)
Principle & Rationale: This step involves the nucleophilic ring-opening of a chiral epoxide by a secondary amine.[7] The reaction is conducted at elevated temperature without a catalyst, which is advantageous for scale-up as it simplifies the process and avoids potential metal contamination. Isopropanol is selected as a solvent due to its favorable safety profile, appropriate boiling point, and ability to dissolve all reactants. The reaction is driven to completion by using a slight excess of the amine.
Detailed Protocol:
Charge a 10 L jacketed glass reactor with 3-(benzylamino)propan-1-ol (1.00 kg, 6.05 mol, 1.0 equiv) and isopropanol (4.0 L).
Begin agitation and add (S)-2-((benzyloxy)methyl)oxirane (1.09 kg, 6.66 mol, 1.1 equiv) via an addition funnel over 30 minutes. An exotherm is expected; maintain the internal temperature below 40°C.
Once the addition is complete, heat the reactor jacket to 55°C and maintain the internal temperature at 50-55°C for 24 hours.
In-Process Control (IPC): Monitor the reaction progress by HPLC or TLC (e.g., mobile phase 1:1 Hexane:Ethyl Acetate) until the consumption of the limiting epoxide is >99%.
Once complete, cool the reaction mixture to ambient temperature (20-25°C).
Concentrate the mixture under reduced pressure to remove the isopropanol, yielding the crude diol intermediate (XXIV) as a viscous oil. This material is typically of sufficient purity to be carried forward without further purification.
Safety Precautions: Standard personal protective equipment (PPE) should be worn. The reaction should be conducted in a well-ventilated area.
Step 2: Synthesis of 3-((3-(benzyloxy)-2(S)-hydroxypropyl)(benzyl)amino)propyl methanesulfonate (XXV)
Principle & Rationale: The primary alcohol of the diol is selectively activated as a mesylate, converting it into a good leaving group for the subsequent intramolecular cyclization. Dichloromethane (DCM) is an excellent solvent for this transformation. Diisopropylethylamine (DIPEA) is used as a non-nucleophilic base to quench the HCl generated during the reaction. The reaction is performed at a low temperature (-10°C to 0°C) to minimize side reactions, such as the formation of bis-mesylated or other impurities.
Detailed Protocol:
Charge the 10 L reactor containing the crude diol (XXIV) from Step 1 with dichloromethane (DCM, 5.0 L).
Cool the reactor jacket to -10°C.
Add diisopropylethylamine (DIPEA) (0.86 kg, 6.66 mol, 1.1 equiv) to the stirred solution, maintaining the internal temperature below 0°C.
In a separate vessel, dissolve methanesulfonyl chloride (MsCl) (0.73 kg, 6.35 mol, 1.05 equiv) in DCM (1.0 L).
Add the MsCl solution to the reactor via an addition funnel over 1-2 hours, ensuring the internal temperature does not exceed 0°C.
Stir the reaction mixture at -5°C to 0°C for 1 hour after the addition is complete.
IPC: Monitor by HPLC/TLC until the starting diol is consumed.
Work-up: Slowly add 2.0 L of deionized water to quench the reaction, keeping the temperature below 10°C.
Separate the organic layer. Wash the organic layer sequentially with 1 M HCl (2.0 L), saturated NaHCO₃ solution (2.0 L), and brine (2.0 L).
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude mesylate (XXV) as an oil.
Safety Precautions: Methanesulfonyl chloride is corrosive and lachrymatory. DIPEA is a flammable and corrosive base. All operations must be performed in a fume hood with appropriate PPE. The quenching step is exothermic and must be controlled.
Step 3: Intramolecular Cyclization to 4-benzyl-2(S)-(benzyloxymethyl)-1,4-oxazepane (XXVI)
Principle & Rationale: This is the key ring-forming step. The alkoxide, generated in situ by deprotonation of the secondary alcohol with a strong base, displaces the mesylate via an intramolecular SN2 reaction to form the seven-membered oxazepane ring.[7] Sodium hydride (NaH) is a common and effective base for this transformation. Tetrahydrofuran (THF) is the solvent of choice. Careful control of the addition of the mesylate solution to the NaH slurry is critical for managing the exotherm and hydrogen gas evolution at scale.
Detailed Protocol:
Charge a 20 L reactor (purged with nitrogen) with a 60% dispersion of sodium hydride (NaH) in mineral oil (0.29 kg, 7.26 mol, 1.2 equiv).
Add anhydrous tetrahydrofuran (THF, 4.0 L) and stir to create a slurry.
Cool the slurry to 0°C.
Dissolve the crude mesylate (XXV) from Step 2 in anhydrous THF (4.0 L).
Add the mesylate solution to the NaH slurry dropwise over 2-3 hours, maintaining the internal temperature between 0-5°C. Monitor hydrogen evolution via a gas bubbler.
After the addition is complete, allow the reaction to warm to ambient temperature and stir for 16 hours.
IPC: Monitor by HPLC/TLC for the disappearance of the mesylate.
Work-up: Cool the reactor to 0°C. Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl, ~1.0 L) until gas evolution ceases.
Add ethyl acetate (5.0 L) and water (3.0 L). Separate the layers.
Extract the aqueous layer with ethyl acetate (2 x 2.0 L).
Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate under reduced pressure to afford the crude protected oxazepane (XXVI).
Safety Precautions: Sodium hydride reacts violently with water, releasing flammable hydrogen gas. This step must be performed under an inert (nitrogen or argon) atmosphere by trained personnel. The quench must be performed slowly and with extreme caution.
Step 4: Synthesis of tert-butyl (S)-2-(hydroxymethyl)-1,4-oxazepane-4-carboxylate (XXVIII)
Principle & Rationale: This step achieves two crucial transformations in a single operation: removal of both the N-benzyl and O-benzyl protecting groups via catalytic hydrogenation, followed by in situ protection of the resulting secondary amine with a tert-butoxycarbonyl (Boc) group.[7] Palladium on carbon (Pd/C) is a standard catalyst for hydrogenolysis. Performing the Boc protection concurrently (a "one-pot" procedure) is highly efficient, avoiding the isolation of the potentially unstable free diamine intermediate.
Detailed Protocol:
Charge a hydrogenation vessel with the crude oxazepane (XXVI) from Step 3 and ethanol (5.0 L).
Carefully add 10% Palladium on Carbon (Pd/C, 50% wet, ~100 g) under a nitrogen blanket.
Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas (H₂) to 4.5 bar.
Stir the mixture vigorously at room temperature for 18 hours.
IPC: Monitor hydrogen uptake. Once uptake ceases, confirm reaction completion by HPLC.
Depressurize the vessel and purge with nitrogen.
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with ethanol (2.0 L).
Combine the filtrates and concentrate under reduced pressure to yield the crude N-Boc protected alcohol (XXVIII), which can often be crystallized from a suitable solvent system (e.g., heptane/ethyl acetate) to achieve high purity.
Safety Precautions: Hydrogen gas is highly flammable and explosive. The hydrogenation must be conducted in a specialized, properly grounded reactor. Pd/C is pyrophoric when dry; it must be handled wet and never allowed to dry in the air. Filtration should be done carefully to avoid ignition.
Step 5: Synthesis of (S)-4-(tert-butoxycarbonyl)-1,4-oxazepane-2-carboxylic acid (XI)
Principle & Rationale: The final step is the selective oxidation of the primary alcohol to a carboxylic acid. A TEMPO-mediated oxidation is chosen as it is highly efficient, operates under mild conditions, and is scalable.[7] A catalytic amount of TEMPO is used in conjunction with a stoichiometric oxidant like sodium hypochlorite (bleach). A phase-transfer catalyst like tetrabutylammonium hydrogen sulfate (Bu₄NHSO₄) can be used to facilitate the reaction in a biphasic system.
Detailed Protocol:
Charge a 20 L reactor with the N-Boc alcohol (XXVIII) (assuming ~1.30 kg from the previous step, 5.67 mol, 1.0 equiv), acetone (6.5 L), and water (1.0 L).
Slowly add a solution of sodium hypochlorite (NaOCl, ~12-15% aqueous solution, ~4.5 L) over 2-3 hours, maintaining the internal temperature below 10°C. The color of the reaction should turn a persistent orange/yellow.
Stir for an additional 1-2 hours after the addition is complete.
IPC: Monitor by HPLC until starting material is <1%.
Work-up: Quench the reaction by adding a saturated solution of sodium thiosulfate (Na₂S₂O₃, ~1.0 L) until the orange color disappears.
Adjust the pH of the aqueous solution to ~2-3 with 1 M HCl.
Extract the product into methyl tert-butyl ether (MTBE) (3 x 4.0 L).
Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate under reduced pressure.
The resulting solid can be recrystallized from a suitable solvent like toluene to yield the final intermediate (XI) with high purity.
Safety Precautions: Sodium hypochlorite is a strong oxidant and corrosive. The reaction can be exothermic and requires careful temperature control.
Summary of Process Parameters
Step
Reaction Type
Key Reagents
Solvent
Temp (°C)
Typical Yield (%)
Typical Purity (HPLC, %)
Key Considerations
1
Epoxide Opening
(S)-BnO-epoxide
Isopropanol
50-55
>95 (crude)
>90
Catalyst-free; simple work-up.
2
Mesylation
MsCl, DIPEA
DCM
-10 to 0
>95 (crude)
>85
Selective for primary alcohol; temperature control is critical.
This application note outlines a robust and scalable five-step synthesis for N-Boc-1,4-oxazepane-2(S)-carboxylic acid, a pivotal intermediate in the manufacture of Brensocatib. The process is designed with a focus on industrial applicability, prioritizing safety, efficiency, and the avoidance of problematic reagents or purification techniques. By providing a detailed rationale for each step and a clear, actionable protocol, this guide serves as a valuable resource for drug development professionals tasked with the kilogram-scale production of this important pharmaceutical building block. The successful execution of this synthesis paves the way for the final amide coupling to produce Brensocatib, an important new therapy for patients with chronic inflammatory lung diseases.
References
Doyle, K., et al. (2016). Discovery of Second Generation Reversible Covalent DPP1 Inhibitors Leading to an Oxazepane Amidoacetonitrile Based Clinical Candidate (AZD7986). Journal of Medicinal Chemistry, 59(20), 9457–9472. [Link]
Chalmers, J. D., et al. (2020). Phase 2 Trial of the DPP-1 Inhibitor Brensocatib in Bronchiectasis. The New England Journal of Medicine, 383, 2127-2137. [Link]
New Drug Approvals. (n.d.). Brensocatib. Retrieved January 20, 2026, from [Link]
European Respiratory Society. (2023). Dipeptidyl peptidase-1 inhibitors in bronchiectasis. European Respiratory Review, 32(167). [Link]
Korkmaz, B., et al. (2020). Brensocatib for COVID-19. Journal of Medicinal Chemistry, 63(22), 13258-13260. [Link]
Patsnap Synapse. (2024). What are DPP-1 inhibitors and how do they work?. Retrieved January 20, 2026, from [Link]
Cazzola, M., et al. (2021). Brensocatib. Drugs of the Future, 46(5), 361. (Provides detailed synthetic schemes). [Link]
AME Publishing Company. (2023). Dipeptidyl peptidase 1 inhibitors and neutrophilic inflammation in bronchiectasis: a narrative review. Annals of Translational Medicine, 11(12), 421. [Link]
Drugs of the Future. (2021). Brensocatib. Drugs of the Future, 46(5), 361-368. [Link]
Insmed Incorporated. (2025, February 6). FDA Grants Priority Review to Insmed's Brensocatib for Treatment of Bronchiectasis with PDUFA Target Action Date Set for August 12, 2025. [Link]
BioSpace. (2024, May 29). Insmed Stock Surges After Brensocatib Aces Phase III Lung Disease Study. [Link]
Insmed Incorporated. (2025, August 12). FDA Approves BRINSUPRI™ (brensocatib) as the First and Only Treatment for Non-Cystic Fibrosis Bronchiectasis. [Link]
National Center for Biotechnology Information. (n.d.). Brensocatib. PubChem Compound Summary for CID 129215011. [Link]
Taylor, R. J., et al. (2024). A Phase IIa, Single-Blind, Placebo-Controlled, Parallel-Group Study to Assess Safety, Tolerability, and Pharmacokinetics/Pharmacodynamics of Brensocatib in Adults with Cystic Fibrosis. Advances in Therapy. [Link]
Kocienski, P. (2020). Synthesis of Brensocatib. Synfacts, 17(03), 253. [Link]
De Soyza, A., et al. (2022). Brensocatib for non-cystic fibrosis bronchiectasis: a new class of therapy for a neglected disease. Expert Review of Respiratory Medicine, 16(11-12), 1055-1067. [Link]
Low yield in 1,4-oxazepane ring formation side reactions
Welcome to the technical support center for the synthesis of 1,4-oxazepanes. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and freque...
Author: BenchChem Technical Support Team. Date: January 2026
Welcome to the technical support center for the synthesis of 1,4-oxazepanes. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions regarding the formation of this important heterocyclic scaffold. The synthesis of seven-membered rings like 1,4-oxazepanes is often challenging, with low yields being a common hurdle due to competing side reactions.[1] This guide offers expert insights and field-proven protocols to help you navigate these challenges and optimize your synthetic outcomes.
Troubleshooting Guide: Low Yield in 1,4-Oxazepane Ring Formation
This section addresses specific issues you might encounter during the synthesis of 1,4-oxazepanes. Each question is followed by a detailed explanation of the underlying causes and provides actionable steps to improve your reaction yields.
Question 1: My intramolecular cyclization to form the 1,4-oxazepane ring is resulting in a low yield, and I observe significant amounts of a polymeric or dimeric side product. How can I favor the desired intramolecular reaction?
Answer:
This is a classic challenge in the synthesis of medium-sized rings like 1,4-oxazepanes. The formation of these rings is often kinetically and thermodynamically less favorable than five- or six-membered rings. Consequently, intermolecular reactions, such as dimerization and polymerization, can become dominant, leading to low yields of the desired monomeric cyclized product.
The key to overcoming this is to employ the High Dilution Principle . This principle dictates that at very low concentrations of the linear precursor, the probability of two molecules finding each other to react (intermolecular reaction) is significantly reduced compared to the probability of the two ends of the same molecule reacting with each other (intramolecular cyclization).[2]
Experimental Protocol: Implementing High Dilution
A practical way to achieve high dilution without using excessively large volumes of solvent is through slow, controlled addition of the substrate to the reaction mixture.
Materials:
Linear precursor for cyclization
Appropriate solvent and reagents for the cyclization reaction
Syringe pump
Reaction flask equipped with a reflux condenser and magnetic stirrer
Procedure:
Set up the reaction flask with the solvent and any reagents that are not the linear precursor.
Heat the reaction mixture to the desired temperature.
Dissolve the linear precursor in a suitable solvent.
Using a syringe pump, add the solution of the linear precursor to the reaction flask at a very slow rate (e.g., over several hours).
Once the addition is complete, continue to stir the reaction mixture for the required time to ensure complete conversion.
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS).
Causality Behind the Protocol:
By adding the linear precursor slowly, its instantaneous concentration in the reaction mixture is kept extremely low. This creates a scenario where an individual molecule is more likely to cyclize on itself before it encounters another molecule to form a dimer or polymer.
Troubleshooting Flowchart for Polymerization Issues
Caption: Decision-making workflow for addressing polymerization side reactions.
Question 2: I am attempting a cyclization that involves a carboxylic acid and a hydroxyl group in my precursor. Instead of the desired 1,4-oxazepane, I am isolating a lactone. What is causing this and how can I prevent it?
Answer:
The formation of a lactone is a common and often competing side reaction in the synthesis of 1,4-oxazepanes, especially when the precursor contains both a carboxylic acid and a hydroxyl group.[3] This occurs because the intramolecular esterification to form a lactone can be kinetically or thermodynamically favored over the desired cyclization to form the oxazepane. The regioselectivity of the cyclization can be influenced by the reaction conditions and the electronic properties of the substituents on the precursor.[3]
For instance, in the synthesis of certain chiral 1,4-oxazepane-5-carboxylic acids, it has been observed that cleavage of the precursor from a solid support with trifluoroacetic acid (TFA) alone leads to spontaneous lactonization.[3][4] However, using a cleavage cocktail of TFA and triethylsilane (Et₃SiH) favors the formation of the desired 1,4-oxazepane derivative.[3][4]
Mechanism of Competing Lactonization:
The likely mechanism involves the protonation of the precursor, followed by two competing intramolecular nucleophilic attacks:
Path A (Desired): The hydroxyl group attacks an activated intermediate (e.g., a ketone), leading to the formation of the 1,4-oxazepane ring.
Path B (Side Reaction): The carboxylic acid's hydroxyl group attacks the precursor's hydroxyl group (or an activated form of it), leading to the formation of a lactone.
The presence of triethylsilane in the reaction mixture can act as a reducing agent for certain intermediates, trapping the desired cyclized product and preventing the reversible reactions that could lead to lactonization.[5]
Strategies to Mitigate Lactonization
Strategy
Rationale
Choice of Reagents
As demonstrated with TFA vs. TFA/Et₃SiH, the choice of reagents can drastically alter the reaction outcome. Triethylsilane can trap the desired intermediate, preventing the equilibrium from shifting towards lactonization.[3][4]
Protecting Group Strategy
Protect the carboxylic acid or the hydroxyl group that is participating in the unwanted lactonization. After the oxazepane ring is formed, the protecting group can be removed.
Substituent Effects
Be aware that electron-donating groups in the meta- or para-positions of an aromatic ring on the precursor can promote lactone formation.[3] This is likely due to a decrease in the reactivity of an adjacent ketone towards nucleophilic attack, which slows down the desired oxazepane ring formation.
Question 3: My reaction is sluggish, and even with extended reaction times, the yield of the 1,4-oxazepane is low. Could the conformation of my precursor be the issue?
Answer:
Yes, the conformation of the linear precursor can play a significant role in the efficiency of the cyclization. For a successful intramolecular reaction, the reactive ends of the molecule must be able to come into close proximity. In some acyclic precursors, certain conformations that are unfavorable for cyclization may be energetically preferred.
This is particularly relevant in the synthesis of 1,4-oxazepane-2,5-diones, where the amide bond's preference for a trans-conformation can hinder the ring-closing reaction.[6][7]
Strategies to Address Conformational Barriers
Use of Protecting Groups to Induce Favorable Conformations: In some cases, the introduction of specific protecting groups can restrict the rotational freedom of the molecule and favor a conformation that is pre-organized for cyclization. For example, the use of pseudoprolines (serine-derived oxazolidines) as protecting groups has been shown to facilitate the cyclization of N-acyl amino acids to form 1,4-oxazepane-2,5-diones.[6][7]
Introduction of Steric Bulk: The strategic placement of bulky substituents can sometimes favor a folded conformation that brings the reactive termini closer together, thereby promoting intramolecular cyclization.
Computational Modeling: If feasible, computational studies can provide insights into the preferred conformations of your precursor and help in designing modifications that would favor a cyclization-competent conformation.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic strategies for forming the 1,4-oxazepane ring?
A1: The primary approaches include:
Intramolecular Cyclization of Amino Alcohols: This is a versatile method where a linear precursor containing an amine and a hydroxyl group is cyclized.[8]
Reactions of N-Propargylamines: These have gained popularity due to high atom economy and shorter synthetic routes.[9]
Tandem C-N Coupling/C-H Carbonylation: This method can be used to synthesize benzo-1,4-oxazepine derivatives.[8]
Furan Oxidation-Cyclization: This strategy can lead to regioselective formation of oxazepines.[10]
Q2: How do steric and electronic effects of substituents on the precursor influence the reaction?
A2: Steric and electronic effects can significantly impact the yield and regioselectivity of 1,4-oxazepane formation.
Steric Effects: Bulky substituents can influence the preferred conformation of the precursor, which can either hinder or promote cyclization.[1] They can also affect the regioselectivity of the reaction, as seen in the formation of 1,4- vs. 1,5-benzoxazepinones.[11]
Electronic Effects: As mentioned earlier, electron-donating groups can promote side reactions like lactonization by deactivating a key electrophilic site for the desired cyclization.[3] Conversely, electron-withdrawing groups can sometimes enhance the reactivity of the precursor towards the desired cyclization.
Q3: Are there any specific considerations for choosing a protecting group for the nitrogen atom?
A3: The choice of the nitrogen protecting group is crucial. An unsuitable protecting group can completely shut down the reaction. For example, in the synthesis of 1,4-oxazepane-2,5-diones, it was found that N-acyl amino acids without a third substituent on the nitrogen failed to cyclize.[6][7] It is important to select a protecting group that is stable under the reaction conditions but can be removed without cleaving the newly formed oxazepane ring.
Visualizing Reaction Pathways
Competing Intramolecular vs. Intermolecular Reactions
Technical Support Center: Diastereomer Separation in 1,4-Oxazepane Synthesis
Welcome to the technical support guide for managing diastereomeric mixtures in the synthesis of 1,4-oxazepanes. This resource is designed for researchers, medicinal chemists, and process development scientists who encoun...
Author: BenchChem Technical Support Team. Date: January 2026
Welcome to the technical support guide for managing diastereomeric mixtures in the synthesis of 1,4-oxazepanes. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter the critical challenge of stereocontrol in this important heterocyclic scaffold. The 1,4-oxazepane core is a privileged structure in medicinal chemistry, appearing in compounds with a wide range of pharmacological activities.[1][2][3] However, many synthetic routes generate multiple stereocenters, leading to diastereomeric mixtures that can be difficult to separate and characterize.
This guide provides in-depth, field-proven insights into why diastereomers form, how to separate them, and strategies to prevent their formation in the first place.
Section 1: Foundational Concepts & FAQs
Q1: Why do I get a mixture of diastereomers in my 1,4-oxazepane synthesis?
The formation of a 1,4-oxazepane ring often involves an intramolecular cyclization that creates at least one new stereocenter.[3] If your starting material already possesses a stereocenter, the cyclization can occur in two different ways, leading to two distinct three-dimensional arrangements—diastereomers. For example, in the synthesis of 1,4-oxazepane-5-carboxylic acids, two stereocenters are often generated, leading to mixtures of diastereomers.[1][4] The lack of stereocontrol during the key bond-forming step results in a mixture rather than a single, desired stereoisomer. The construction of a seven-membered ring is often challenging due to unfavorable kinetics and a less ordered ring-closing transition state, which makes achieving high diastereoselectivity difficult.[5][6]
Q2: What factors influence the ratio of diastereomers (d.r.) in the reaction mixture?
The diastereomeric ratio is determined by the relative energies of the transition states leading to each diastereomer. Several factors can influence this:
Steric Hindrance: Bulky substituents on the reacting precursor can favor a transition state where steric clash is minimized, leading to a higher proportion of one diastereomer.
Reaction Conditions: Temperature, solvent, and the presence of Lewis or Brønsted acids can alter the transition state energies.[5] For instance, some cyclizations are highly dependent on the cleavage and cyclization conditions used.[1]
Reagents: The choice of reducing agents or other reagents involved in the key stereocenter-forming step can have a profound impact. For example, TFA/triethylsilane-mediated cleavage has been reported to yield inseparable diastereomers in certain syntheses.[4]
Substrate Control: The inherent stereochemistry of the starting material can direct the formation of the new stereocenter.
Section 2: Strategic Troubleshooting for Diastereomer Separation
When faced with a diastereomeric mixture, a scientist has three primary paths forward: physical separation, chemical modification to aid separation, or re-designing the synthesis for stereocontrol.
Caption: Decision workflow for managing diastereomeric mixtures.
Q3: My diastereomers are inseparable by standard silica gel chromatography. What should I do next?
This is a very common issue. When diastereomers have similar polarities, they co-elute on standard silica gel. Your primary options are more advanced chromatographic techniques.
Expert Advice: Switch to High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC). These methods offer significantly higher resolving power.
Reverse-Phase HPLC (RP-HPLC): This is often the first choice. Using a C18 or Phenyl-Hexyl column with a mobile phase of water/acetonitrile or water/methanol (often with additives like TFA or formic acid) can effectively separate many diastereomers.[1][7]
Normal-Phase HPLC (NP-HPLC): If RP-HPLC fails, NP-HPLC using columns like silica, diol, or cyano with hexane/ethanol or hexane/isopropanol mobile phases provides an orthogonal (different) selectivity.
Supercritical Fluid Chromatography (SFC): SFC is an excellent technique for separating stereoisomers, including diastereomers.[8][9] It is often faster and uses less organic solvent than HPLC. Polysaccharide-based chiral stationary phases (CSPs) are surprisingly effective for separating diastereomers, even though they are designed for enantiomers.[8]
Technique
Principle of Separation
Common Stationary Phases
Key Advantages
Considerations
RP-HPLC
Hydrophobic interactions
C18, C8, Phenyl-Hexyl
Widely available, robust, good for polar to moderately non-polar compounds.[7]
May not resolve very similar, non-polar diastereomers.
NP-HPLC
Polar interactions (adsorption)
Silica, Diol, Cyano, Amino
Orthogonal selectivity to RP-HPLC, excellent for non-polar compounds.
Requires non-polar, volatile solvents; sensitive to water content.
SFC
Polarity and molecular shape
Polysaccharide CSPs, Diol, 2-Ethylpyridine
High efficiency, fast separations, reduced solvent waste, excellent for stereoisomers.[9]
Requires specialized equipment; solubility in CO₂/modifier can be an issue.
Q4: Can I use crystallization to separate my diastereomers?
Yes, crystallization can be a powerful, scalable, and cost-effective method for separation if one diastereomer is significantly less soluble or crystallizes more readily than the other in a particular solvent system.
A more advanced and powerful technique is Crystallization-Induced Diastereomer Transformation (CIDT) . This method is applicable when the stereocenters are labile (can interconvert) under certain conditions. In a CIDT process, the diastereomeric mixture is equilibrated in solution while one diastereomer selectively crystallizes out.[10] According to Le Châtelier's principle, the solution-phase equilibrium will shift to continually replenish the crystallizing diastereomer, theoretically allowing for a quantitative conversion of the mixture to a single, solid diastereomer.[11][12] This requires careful optimization of a base or acid catalyst, solvent, and temperature.[13]
Q5: I've tried everything and my diastereomers won't separate. Is re-designing the synthesis my only option?
If all separation attempts fail, a diastereoselective synthesis is the most elegant solution. This involves modifying the synthetic route to control the formation of the desired stereoisomer from the outset.
Key Strategies for Diastereoselective Synthesis:
Chiral Catalysis: Employing a chiral catalyst, such as a SPINOL-derived chiral phosphoric acid, can create an asymmetric environment that favors the transition state leading to one diastereomer.[5][14] This has been successfully used to synthesize enantioenriched 1,4-benzoxazepines.[6]
Chiral Auxiliaries: Attaching a chiral auxiliary to your starting material can direct the stereochemical outcome of the cyclization step. The auxiliary is then cleaved in a subsequent step.
Substrate-Directed Control: Carefully choosing precursors where the existing stereocenters dictate the stereochemistry of the newly formed centers.
Section 3: Analytical Characterization
Q6: How can I determine the diastereomeric ratio (d.r.) of my mixture?
¹H NMR Spectroscopy: This is the most direct method. In a diastereomeric mixture, corresponding protons in each isomer are in slightly different chemical environments, leading to separate signals. By integrating the distinct signals for each diastereomer, you can calculate the d.r.
HPLC/SFC/GC: A well-resolved chromatogram from any of these techniques can be used to determine the d.r. by comparing the peak areas of the diastereomers.
Q7: How do I determine the relative configuration of my separated diastereomers?
Once isolated, determining the 3D structure is crucial.
X-Ray Crystallography: This is the definitive method for determining the absolute and relative stereochemistry, provided you can grow a suitable single crystal.
2D NMR Spectroscopy (NOESY/ROESY): Nuclear Overhauser Effect (NOE) experiments can establish the relative configuration. Protons that are close in space (through-space, <5 Å) will show a correlation, allowing you to build a 3D model of the molecule's conformation and thus its relative stereochemistry.[1]
Section 4: Experimental Protocols
Protocol 1: General Method Development for Diastereomer Separation by HPLC
This protocol provides a systematic approach to screen for the separation of 1,4-oxazepane diastereomers.
Sample Preparation: Prepare a stock solution of your diastereomeric mixture at ~1 mg/mL in a solvent that ensures solubility, such as methanol or acetonitrile.[8]
Initial Screening (Reverse Phase):
Column: Use a standard C18 column (e.g., 4.6 x 150 mm, 3.5 µm).
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Gradient: Run a fast linear gradient from 5% B to 95% B over 10 minutes.
Detection: Use a PDA/UV detector at multiple wavelengths (e.g., 220 nm, 254 nm) and a mass spectrometer if available.
Initial Screening (Normal Phase):
Column: Use a silica or diol column.
Mobile Phase A: Hexane (or Heptane).
Mobile Phase B: Ethanol or Isopropanol.
Gradient: Run a fast linear gradient from 2% B to 50% B over 10 minutes.
Data Evaluation & Optimization:
Review the chromatograms. If partial or full separation is observed, calculate the resolution (Rs). An Rs > 1.5 is ideal for baseline separation.[8]
Select the most promising condition (Column/Mobile Phase).
Optimize the separation by converting the gradient to an isocratic hold or by shallowing the gradient around the elution point of the diastereomers.
Vary the temperature (e.g., 25°C, 40°C) as this can significantly affect selectivity.[8]
Protocol 2: Feasibility Study for Crystallization-Induced Diastereomer Transformation (CIDT)
This is an exploratory protocol to determine if CIDT is a viable strategy.
Stereocenter Lability Test:
Dissolve the diastereomeric mixture (e.g., 1:1 d.r.) in a suitable solvent (e.g., Toluene, THF, Acetonitrile).
Add a catalytic amount of a base (e.g., DBU, t-BuOK) or acid (e.g., TFA, HCl) that could plausibly catalyze epimerization via a ring-opening/closing or proton abstraction/re-protonation mechanism.
Heat the mixture (e.g., 60-100 °C) and monitor the d.r. over time by HPLC or NMR. If the d.r. changes towards a thermodynamic equilibrium, the stereocenter is labile.
Solubility Screening:
Prepare saturated solutions of the diastereomeric mixture in a variety of solvents (e.g., Isopropanol, Ethyl Acetate, Heptane, and mixtures thereof) at room temperature and at an elevated temperature.
Allow the solutions to cool slowly. Note which solvents produce crystalline material.
CIDT Experiment:
Choose a solvent system where the material is sparingly soluble at room temperature but fully soluble when heated.
Create a slurry of the diastereomeric mixture in this solvent.
Add the catalyst identified in Step 1.
Stir the slurry at a constant temperature for 24-72 hours.
Periodically take small aliquots of both the solid and the supernatant. Analyze the solid by NMR to check its d.r. and the supernatant to monitor the solution-phase equilibrium.
If successful, the solid phase will become progressively enriched in a single diastereomer.[11]
References
Uličná, V., et al. (2020). Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. RSC Advances. Available at: [Link]
Huličiak, M., et al. (2023). Enantioenriched 1,4-Benzoxazepines via Chiral Brønsted Acid-Catalyzed Enantioselective Desymmetrization of 3-Substituted Oxetanes. The Journal of Organic Chemistry. Available at: [Link]
Ono, T., et al. (2012). 1,4-oxazepane derivatives. Google Patents (WO2012046882A1).
Huličiak, M., et al. (2023). Enantioenriched 1,4-Benzoxazepines via Chiral Brønsted Acid-Catalyzed Enantioselective Desymmetrization of 3-Substituted Oxetanes. National Center for Biotechnology Information (PMC). Available at: [Link]
Uličná, V., et al. (2020). Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. ResearchGate. Available at: [Link]
Kaliberda, O., et al. (2023). Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. ChemRxiv. Available at: [Link]
Huličiak, M., et al. (2023). Enantioenriched 1,4-Benzoxazepines via Chiral Brønsted Acid-Catalyzed Enantioselective Desymmetrization of 3-Substituted Oxetanes. Semantic Scholar. Available at: [Link]
Reddy, L., et al. (2018). Facile Synthesis for Benzo-1,4-Oxazepine Derivatives by Tandem Transformation of C-N Coupling/C-H Carbonylation. National Center for Biotechnology Information (PMC). Available at: [Link]
Sisenwine, F., Tio, C., & Ruelius, H. (1982). Separation, isolation and identification of optical isomers of 1,4-benzodiazepine glucuronides from biological fluids by reversed-phase high-performance liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications. Available at: [Link]
Kolarovič, A. (2021). State of the Art in Crystallization‐Induced Diastereomer Transformations. Advanced Synthesis & Catalysis. Available at: [Link]
DiProfio, G., et al. (2022). Enantioselective synthesis of (−)-tetrabenazine via continuous crystallization-induced diastereomer transformation. National Center for Biotechnology Information (PMC). Available at: [Link]
Gholami, M., & Ziarati, A. (2016). New route to 1,4-oxazepane and 1,4-diazepane derivatives: synthesis from N-propargylamines. RSC Advances. Available at: [Link]
Welch, C., et al. (2013). Comparison of chromatographic techniques for diastereomer separation of a diverse set of drug-like compounds. ResearchGate. Available at: [Link]
Kaliberda, O., et al. (2023). Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. ResearchGate. Available at: [Link]
Zawadzki, K., et al. (2023). Development of a Crystallization-Induced Diastereomer Transformation of Oxime Isomers for the Asymmetric Synthesis of (1S,6R)-3,9-Diazabicyclo[4.2.1]nonane. The Journal of Organic Chemistry. Available at: [Link]
Zaware, N., & Ohlmeyer, M. (2013). Recent advances in dibenzo[b,f][1][15]oxazepine synthesis. ResearchGate. Available at: [Link]
Al-Jumaili, A., Al-Amiery, A., & Wan Isahak, W. (2024). Preparation and Characterization of Some 1,3-Oxazepane-7,4-Dione Derivatives and Evaluation of their Biological Activity. European Journal of Modern Medicine and Practice. Available at: [Link]
Wang, T., et al. (2014). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules. Available at: [Link]
Kantevari, S., et al. (2007). Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. National Center for Biotechnology Information (PMC). Available at: [Link]
Check, C., et al. (2022). Crystallization-Induced Diastereomer Transformations of Donor–Acceptor Cyclopropanes. National Center for Biotechnology Information (PMC). Available at: [Link]
Hancu, G., et al. (2011). THIN LAYER CHROMATOGRAPHIC SEPARATION OF BENZODIAZEPINE DERIVATES. Department of Physical Chemistry. Available at: [Link]
Zhang, W., et al. (2020). Stereocontrolled addition of Grignard reagents to oxa-bridged benzazepines: highly efficient synthesis of functionalized benzazepine scaffolds. RSC Advances. Available at: [Link]
Harada, N. (2019). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules. Available at: [Link]
Wuest, M., et al. (2018). The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism. National Center for Biotechnology Information (PMC). Available at: [Link]
Sotorríos, L., et al. (2021). Crystallization-Induced Diastereomer Transformation assists the diastereoselective synthesis of 4-nitroisoxazolidine scaffolds. ResearchGate. Available at: [Link]
Boc Group Stability: A Technical Support Guide for Researchers
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who utilize the tert-butyloxycarbonyl (Boc) protecting group.
Author: BenchChem Technical Support Team. Date: January 2026
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who utilize the tert-butyloxycarbonyl (Boc) protecting group. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles and field-proven insights to help you troubleshoot and optimize your experiments.
Section 1: Foundational Principles of Boc Group Stability
Understanding the core chemistry of the Boc group is the first step to mastering its use. Its widespread adoption is due to a crucial duality: its robust stability under many conditions and its predictable lability under one specific condition.
The Mechanism of Acidic Cleavage: Why It Works
The removal of the Boc group is an acid-catalyzed hydrolysis of a carbamate.[1] The process is efficient because it proceeds through a mechanism that forms a highly stable tertiary carbocation.[2]
The mechanism unfolds in three key steps:
Protonation: The acid (e.g., TFA, HCl) protonates the carbonyl oxygen of the Boc group. This is the kinetically favored site of protonation as the resulting positive charge is resonance-stabilized.[2][3]
Carbocation Formation: This initial protonation weakens the tert-butyl-oxygen bond, facilitating its cleavage. The bond breaks to form a stable tert-butyl cation and an unstable carbamic acid intermediate.[3][4]
Decarboxylation: The carbamic acid rapidly decomposes into the free amine and carbon dioxide gas.[2][3][4] The evolution of CO₂ is a strong thermodynamic driving force for the reaction.[5] The final product is typically the amine salt of the acid used.[3]
Diagram 1: Acid-Catalyzed Deprotection Mechanism
The Rationale for Basic & Nucleophilic Stability
The Boc group's resistance to bases and most nucleophiles is fundamental to its utility in orthogonal protection strategies, where multiple protecting groups are removed under different conditions.[5][6][7] This stability can be attributed to two main factors:
Steric Hindrance: The bulky tert-butyl group physically blocks the approach of nucleophiles to the carbonyl carbon.
Electronic Effects: Unlike a simple ester, the lone pair of electrons on the adjacent nitrogen atom participates in resonance with the carbonyl group. This delocalization reduces the electrophilicity of the carbonyl carbon, making it less susceptible to nucleophilic attack.
Under basic conditions, the only potential pathway for cleavage would be a direct nucleophilic attack on the carbonyl, which is electronically and sterically disfavored. The acid-catalyzed pathway is far more efficient because it circumvents this by creating a good leaving group (the stable carbocation).
Section 2: Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the use and removal of the Boc group in a practical, question-and-answer format.
Q1: My Boc deprotection is incomplete or running very slowly. What are the common causes and solutions?
A1: This is a frequent issue, often stemming from suboptimal reaction conditions. Consider the following:
Acid Stoichiometry & Strength: Ensure you are using a sufficiently strong acid and in sufficient quantity. For substrates with multiple basic sites (e.g., other amines, pyridines), you will need enough acid to protonate those sites and catalyze the deprotection. The reaction rate often shows a second-order dependence on the concentration of strong acids like HCl, meaning small changes in concentration can have a large effect on reaction time.[8][9][10]
Solvent Choice: The reaction must be performed in an anhydrous solvent like Dichloromethane (DCM), Dioxane, or Methanol.[11][12] The presence of water can interfere with the reaction.
Temperature: Most Boc deprotections proceed smoothly at room temperature.[1] If the reaction is sluggish, gentle warming (e.g., to 40°C) can be attempted, but monitor closely for side reactions.
Monitoring: Always monitor the reaction's progress using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Do not rely solely on a standard reaction time.
Q2: I'm observing unexpected side products with a mass increase of +56 Da. What is happening?
A2: A mass increase of 56 Da is the classic signature of tert-butylation. This is the most common side reaction during Boc deprotection and is caused by the highly reactive tert-butyl cation intermediate generated during cleavage.[4][13][14] This electrophile will attack any available nucleophile on your substrate.
Amino acid residues with nucleophilic side chains are particularly vulnerable:[4][13]
Tryptophan (Trp): The electron-rich indole ring is highly susceptible to alkylation.
Methionine (Met): The thioether side chain can be alkylated to form a sulfonium salt.
Cysteine (Cys): The free thiol group is a potent nucleophile and a prime target for alkylation.
Tyrosine (Tyr): The activated phenolic ring can be alkylated.
Q3: How can I prevent these tert-butylation side reactions?
A3: The most effective strategy is to include a "scavenger" in your deprotection cocktail.[13] Scavengers are nucleophilic compounds that are added in excess to trap the tert-butyl cation before it can react with your molecule of interest.[12][13]
Scavenger
Target Residue(s) / Use Case
Typical Concentration
Triisopropylsilane (TIS)
General purpose, very effective for Trp. Reduces the cation.
1-5% (v/v)
Water
General purpose. Traps the cation to form tert-butanol.
1-5% (v/v)
Thioanisole
Excellent for protecting Met and Trp.
1-5% (v/v)
Anisole
Protects Tyr and Trp.
1-5% (v/v)
Q4: Which acid is better for my deprotection: TFA or HCl?
A4: Both are highly effective, and the choice often comes down to the properties of your final product and downstream processing.
Trifluoroacetic Acid (TFA): Typically used as a 20-50% solution in DCM.[15] It is highly effective and, being volatile, is easily removed under vacuum. However, the resulting amine trifluoroacetate salts are often oily and can be difficult to handle or purify.[16]
Hydrochloric Acid (HCl): Commonly used as a 4M solution in 1,4-dioxane.[11][16] This reagent is very efficient, and the resulting amine hydrochloride salts frequently precipitate from the reaction mixture as crystalline, free-flowing solids, which simplifies isolation and purification.[16]
Q5: Is the Boc group ever labile to bases?
A5: For N-Boc protected amines, the group is exceptionally stable to a wide range of basic conditions, including strong bases like NaOH and amines like piperidine.[6] This is its defining characteristic. However, it is important to note that Boc groups used to protect phenols (O-Boc) can be labile to bases like sodium methoxide, piperidine, or even aqueous NaOH, especially if the phenol is electron-deficient.[17] Always consider the specific context of the functional group being protected.
Diagram 2: Troubleshooting Workflow for Boc Deprotection
Section 3: Standard Experimental Protocols
These protocols provide a reliable starting point for standard deprotection procedures. Always adapt them to the specific scale and substrate of your reaction.
Protocol 1: Boc Deprotection using TFA in Dichloromethane (DCM)
This is a widely used method for general-purpose Boc removal.
Materials:
Boc-protected substrate
Anhydrous Dichloromethane (DCM)
Trifluoroacetic Acid (TFA)
Scavenger (e.g., TIS), if needed
Saturated sodium bicarbonate (NaHCO₃) solution for workup
Brine
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
Dissolve the Boc-protected substrate in anhydrous DCM (a concentration of 0.1-0.5 M is typical).
If required, add the appropriate scavenger (e.g., 5% v/v TIS).
Cool the solution to 0 °C in an ice bath.
Slowly add Trifluoroacetic Acid (TFA) to the stirring solution to a final concentration of 20-50% (v/v). For example, add an equal volume of TFA to your DCM for a 50% solution.[15]
Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor progress by TLC or LC-MS.
Upon completion, carefully remove the solvent and excess TFA in vacuo using a rotary evaporator. Co-evaporation with a solvent like toluene can help remove residual TFA.
The resulting crude amine TFA salt can be purified, or neutralized by dissolving in a suitable solvent (e.g., ethyl acetate) and washing with saturated NaHCO₃ solution until the aqueous layer is basic.
Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate to yield the free amine.
Protocol 2: Boc Deprotection using HCl in 1,4-Dioxane
This method is often preferred when a solid hydrochloride salt is desired.
Materials:
Boc-protected substrate
4M HCl in 1,4-Dioxane (commercially available)
Anhydrous diethyl ether or pentane for precipitation
Filtration apparatus
Procedure:
Dissolve the Boc-protected substrate in a minimal amount of a suitable solvent like methanol, ethyl acetate, or DCM.
To the stirring solution, add an excess of 4M HCl in 1,4-dioxane (typically 4-10 equivalents relative to the substrate).
Stir the reaction at room temperature for 1-4 hours. Often, the hydrochloride salt will precipitate out of the solution. Monitor progress by TLC or LC-MS.
Upon completion, if a precipitate has formed, you can dilute the mixture with anhydrous diethyl ether to ensure complete precipitation.
Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum to obtain the pure amine hydrochloride salt.
If no precipitate forms, the solvent can be removed in vacuo to yield the crude salt.
Section 4: Summary of Boc Group Stability
The following table summarizes the stability of the N-Boc group under various common laboratory conditions.
Condition / Reagent Class
Stability
Typical Use / Outcome
Notes & Potential Issues
Strong Acids (TFA, HCl, H₂SO₄)
Labile
Deprotection
Standard method. Can cause tert-butylation side reactions.[4][18]
Weak Acids (e.g., Acetic Acid)
Generally Stable
-
Insufficiently acidic to cause cleavage at a practical rate.
Strong Bases (NaOH, KOH, t-BuOK)
Stable
Orthogonal Protection
N-Boc group is resistant.[6] O-Boc on phenols may be labile.[17]
Weak Bases (Amines, e.g., Piperidine, TEA)
Stable
Orthogonal Protection
Allows for selective removal of base-labile groups like Fmoc.[5]
Allows for selective removal of groups like Cbz (Z) or benzyl ethers.[5]
Lewis Acids (AlCl₃, ZnBr₂, TMSI)
Labile
Milder Deprotection
Can be used for selective deprotection under non-protic conditions.[12]
References
BenchChem. (n.d.). Side reactions of Boc deprotection with scavengers.
BenchChem. (n.d.). Troubleshooting Boc Deprotection: A Technical Support Guide.
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved January 19, 2026, from [Link]
Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved January 19, 2026, from [Link]
Ashworth, I. W., Cox, B. G., & Meyrick, B. (2010). Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration. The Journal of Organic Chemistry, 75(23), 8117–8125.
Scribd. (n.d.). Kinetics and Mechanism of N-Boc Cleavage: Evidence of A Second-Order Dependence Upon Acid Concentration. Retrieved January 19, 2026, from [Link]
Ashworth, I. W., Cox, B. G., & Meyrick, B. (2010). Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration. The Journal of Organic Chemistry, 75(23), 8117–8125. [Link]
YouTube. (2021, September 1). Adding Boc Group Mechanism | Organic Chemistry. Retrieved January 19, 2026, from [Link]
BenchChem. (n.d.). Troubleshooting Boc Deprotection: A Technical Support Guide.
BenchChem. (n.d.). A Comparative Guide to TFA and HCl for Boc Deprotection in Drug Development.
Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection. Retrieved January 19, 2026, from [Link]
ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved January 19, 2026, from [Link]
Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved January 19, 2026, from [Link]
BenchChem. (n.d.). Application Notes and Protocols: Deprotection of the Boc Group Under Acidic Conditions.
Reddit. (2023, January 1). Why is boc stable to hydrolysis under basic conditions? Retrieved January 19, 2026, from [Link]
YouTube. (2022, December 14). Boc Deprotection Mechanism | Organic Chemistry. Retrieved January 19, 2026, from [Link]
Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates. Retrieved January 19, 2026, from [Link]
Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved January 19, 2026, from [Link]
Royal Society of Chemistry. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 23763–23769. [Link]
ResearchGate. (2010). Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration. Retrieved January 19, 2026, from [Link]
Organic Chemistry Portal. (n.d.). Protecting Groups. Retrieved January 19, 2026, from [Link]
BenchChem. (n.d.). The Chemistry of the Boc Protecting Group.
Reddit. (2023, October 18). Boc De-protection. Retrieved January 19, 2026, from [Link]
Reddit. (2022, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved January 19, 2026, from [Link]
Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. Retrieved January 19, 2026, from [Link]
Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O). Retrieved January 19, 2026, from [Link]
Organic Chemistry Portal. (n.d.). Amino Protecting Groups Stability. Retrieved January 19, 2026, from [Link]
National Institutes of Health. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 23763–23769.
BenchChem. (n.d.). The Chemistry of the Boc Protecting Group.
ResearchGate. (2004). (PDF) Base-Labile tert-Butoxycarbonyl (Boc) Group on Phenols. Retrieved January 19, 2026, from [Link]
Preventing racemization during coupling of Boc-amino acids
Introduction: The Challenge of Stereochemical Integrity in Peptide Synthesis In the synthesis of peptides, particularly for therapeutic applications, maintaining the stereochemical integrity of each amino acid is paramou...
Author: BenchChem Technical Support Team. Date: January 2026
Introduction: The Challenge of Stereochemical Integrity in Peptide Synthesis
In the synthesis of peptides, particularly for therapeutic applications, maintaining the stereochemical integrity of each amino acid is paramount. The conversion of a chiral L-amino acid to its D-enantiomer, a process known as racemization, can lead to the formation of diastereomeric peptide impurities. These impurities are often difficult to separate and can drastically alter the peptide's structure, biological activity, and immunogenicity. This guide provides in-depth troubleshooting advice and protocols to mitigate racemization during the critical step of coupling N-Boc-protected amino acids.
Understanding the Core Mechanism of Racemization
Racemization during peptide bond formation occurs after the activation of the carboxylic acid group, which renders the α-proton acidic. The loss of this proton can proceed via two primary pathways, especially in the presence of a base.[1][2]
Oxazolone Formation: The activated amino acid can cyclize to form a 5(4H)-oxazolone intermediate. This intermediate is readily deprotonated at the α-carbon by a base to form a symmetric, achiral enolate, which can be reprotonated from either face, leading to a loss of stereochemical information.[1][2][3]
Direct Enolization (α-Abstraction): A base can directly abstract the acidic α-proton from the activated amino acid, forming an achiral enolate intermediate without proceeding through a cyclized oxazolone.[1][2]
Both pathways are significantly influenced by the choice of coupling reagents, additives, base, and reaction conditions.[4]
Caption: Primary mechanisms of racemization during peptide coupling.
Q1: I'm observing a significant diastereomeric impurity in my final peptide. How can I confirm it's from racemization during coupling?
A1: The presence of a peak with the same mass but a different retention time on your HPLC chromatogram is a strong indicator of a diastereomeric impurity. To confirm this, you can:
Chiral HPLC Analysis: Use a chiral column to separate the L- and D-containing peptides.
Enzymatic Digestion: Treat the peptide with an L-specific protease. The desired peptide will be cleaved, while the diastereomer containing a D-amino acid at the cleavage site will remain intact.
NMR Spectroscopy: In some cases, high-field NMR can distinguish between diastereomers.
Q2: Which coupling reagent should I choose to minimize racemization with Boc-amino acids?
A2: No single coupling reagent is perfect for every situation. The choice depends on the specific amino acid, the coupling complexity, and cost. However, for minimizing racemization, the combination of a carbodiimide with a racemization-suppressing additive is a highly reliable and recommended strategy.[3]
Carbodiimides (Recommended): Reagents like Diisopropylcarbodiimide (DIC) or Dicyclohexylcarbodiimide (DCC) are excellent choices when used with an additive .[1][5] DIC is often preferred in solid-phase peptide synthesis (SPPS) because its urea byproduct is soluble, simplifying removal.[6]
Uronium/Aminium Salts (Use with Caution): Reagents like HBTU, HATU, and HCTU are very efficient and fast.[6][7] However, they require a tertiary base for activation, which is often the primary driver of racemization.[1][2] While effective, their use requires careful control of the base and pre-activation times.[3]
Reagent Class
Examples
Racemization Risk
Key Considerations
Carbodiimides
DIC, DCC, EDC
Low (with additives)
Additive is mandatory to suppress racemization.[6] DIC is preferred for SPPS due to soluble urea byproduct.[1]
Uronium/Aminium
HBTU, HATU, HCTU
Moderate to High
Risk is primarily from the required base.[1][2] Fast reaction rates can sometimes outcompete racemization. HATU is often used for difficult couplings.[7]
Phosphonium
PyBOP, PyAOP
Moderate
Similar to uronium salts, requires a base. An advantage is the avoidance of guanidinylation side reactions.[8]
Table 1: Comparison of common coupling reagent classes and their inherent racemization risk.
Q3: I'm using DIC, but I'm still seeing high levels of racemization. What am I doing wrong?
A3: This is a common issue and almost always stems from the absence or insufficiency of a racemization-suppressing additive. Carbodiimides activate the carboxylic acid to form a highly reactive O-acylisourea intermediate.[9] This intermediate is very susceptible to racemization.
Solution:Always use at least one equivalent of an additive like 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma).[5] These additives act as traps for the O-acylisourea, converting it into a more stable active ester that is less prone to racemization while remaining reactive enough for efficient coupling.[4][6]
Q4: What is the best additive to use with my coupling reagent? (HOBt vs. HOAt vs. Oxyma)
A4: While HOBt has been the historical standard, modern additives offer superior performance and safety.
HOBt: The classic additive, effective at suppressing racemization.[10] However, anhydrous HOBt is classified as an explosive, restricting its availability and use.[1]
HOAt: More reactive than HOBt and provides superior racemization suppression.[4] The nitrogen in its pyridine ring accelerates the coupling reaction.[4]
Oxyma (OxymaPure): A non-explosive and highly effective alternative to HOBt and HOAt.[1][11] It offers excellent racemization suppression and coupling efficiency, often comparable or superior to HOAt, making it a preferred choice for both safety and performance.[4][12]
Q5: How does the base I use affect racemization, and which one is best?
A5: The base is a critical factor, as it directly facilitates the proton abstraction that leads to racemization.[4][5] The choice of base is as important as the coupling reagent itself. The general rule is to use the weakest and most sterically hindered base that can effectively neutralize the reaction.
Base
Abbreviation
Recommendation
Rationale
N,N-Diisopropylethylamine
DIEA, DIPEA
Use with Caution
Strong basicity and moderate steric hindrance. A very common cause of racemization.[4]
Triethylamine
TEA
Avoid
Strong basicity and low steric hindrance make it highly prone to causing racemization.[4]
N-Methylmorpholine
NMM
Recommended
Weaker basicity and sufficient steric bulk make it a much safer choice than DIEA.[1][5]
2,4,6-Collidine
TMP
Highly Recommended
Very high steric hindrance and weaker basicity significantly minimize racemization.[1][4] Ideal for particularly sensitive couplings.
Table 2: Recommended bases for minimizing racemization during Boc-amino acid coupling.
Q6: I'm coupling a particularly sensitive amino acid (e.g., Boc-His(Tos)-OH, Boc-Cys(Bzl)-OH). What special precautions should I take?
A6: Histidine and Cysteine are notoriously prone to racemization.[13][14] For these residues:
Use a Carbodiimide/Additive System: The DIC/Oxyma or DIC/HOAt combination is strongly recommended.[3]
Choose a Hindered Base: Use NMM or, preferably, 2,4,6-collidine if a base is absolutely necessary (e.g., for neutralizing an amino acid salt).[5]
Control Temperature: Perform the coupling at 0°C or room temperature. Avoid elevated temperatures.[5][15]
Minimize Activation Time: If pre-activation is used, keep the time to a minimum (e.g., 5-10 minutes) before adding the amine component.[3]
Q7: Can my reaction conditions (temperature, solvent, time) influence racemization?
A7: Absolutely.
Temperature: Higher temperatures accelerate all reactions, including racemization.[5][15] Unless dealing with a very sterically hindered coupling, avoid heating. Microwave synthesis, for example, requires careful temperature control to limit epimerization.[16][17]
Solvent: Polar solvents can favor racemization.[18] While DMF is common, solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF) may be better choices for particularly sensitive couplings.[18]
Time: The longer the activated amino acid exists before forming a peptide bond, the greater the opportunity for racemization.[10][15] Ensure your coupling reactions are efficient and do not run for excessively long periods.
This protocol provides a robust method for coupling Boc-amino acids while minimizing the risk of racemization. It is suitable for both solid-phase and solution-phase synthesis.
Caption: Workflow for a low-racemization DIC/Oxyma coupling protocol.
Step-by-Step Methodology
Preparation: In a suitable reaction vessel, dissolve the N-Boc-amino acid (1.0 equivalent) and Oxyma (1.0 equivalent) in anhydrous DMF or DCM.
Addition: Add the amino component (e.g., the resin with the free N-terminus) (1.0 equivalent) to the solution.
Cooling: Cool the reaction mixture to 0°C using an ice bath. This is a critical step to slow the rate of potential racemization.[5]
Activation: Add Diisopropylcarbodiimide (DIC) (1.0 equivalent) dropwise to the cooled and stirred reaction mixture.
Reaction: Allow the reaction to stir at 0°C for 30 minutes, then remove the ice bath and let the reaction proceed at room temperature for an additional 2-4 hours.
Monitoring (for SPPS): Check for reaction completion using a qualitative test like the ninhydrin test. A negative result (clear or yellow beads) indicates complete coupling.
Washing (for SPPS): Once the reaction is complete, drain the reaction vessel and wash the peptide-resin thoroughly with DMF, DCM, and isopropanol to remove soluble byproducts (diisopropylurea) and excess reagents.
By carefully selecting a carbodiimide/additive coupling strategy, using a sterically hindered base (if required), and controlling reaction temperature, researchers can significantly reduce the risk of racemization and ensure the synthesis of high-purity peptides.
References
A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. (n.d.). Acme Bioscience. Retrieved January 19, 2026, from [Link]
Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. Retrieved January 19, 2026, from [Link]
Han, Y., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications. Retrieved January 19, 2026, from [Link]
Del Secco, B., et al. (2023). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. Molecules. Retrieved January 19, 2026, from [Link]
Coupling Reagents. (n.d.). AAPPTEC. Retrieved January 19, 2026, from [Link]
Vasantha, B., et al. (2023). Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv. Retrieved January 19, 2026, from [Link]
Mohd, et al. (2022). Epimerisation in Peptide Synthesis. International Journal of Molecular Sciences. Retrieved January 19, 2026, from [Link]
Tran, T. A., & Goodman, M. (2018). Racemization in peptide synthesis. ResearchGate. Retrieved January 19, 2026, from [Link]
Palasek, S. A., et al. (2007). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. Journal of Peptide Science. Retrieved January 19, 2026, from [Link]
Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.). CEM Corporation. Retrieved January 19, 2026, from [Link]
T-R. Li, et al. (2020). Greening the synthesis of peptide therapeutics: an industrial perspective. Green Chemistry. Retrieved January 19, 2026, from [Link]
Jad, Y. E., et al. (2017). TOMBU and COMBU as Novel Uronium-Type Peptide Coupling Reagents Derived from Oxyma-B. Molecules. Retrieved January 19, 2026, from [Link]
Coomber, C. L., et al. (2017). The greening of peptide synthesis. Green Chemistry. Retrieved January 19, 2026, from [Link]
Ghaffari, M., et al. (2023). Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them. Molecules. Retrieved January 19, 2026, from [Link]
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. Retrieved January 19, 2026, from [Link]
El-Faham, A., & Albericio, F. (2020). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development. Retrieved January 19, 2026, from [Link]
Palasek, S. A., et al. (2007). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. ResearchGate. Retrieved January 19, 2026, from [Link]
Commonly Used Coupling Reagents in Peptide Synthesis. (2025). DilunBio. Retrieved January 19, 2026, from [Link]
Lecture 16 Protecting groups and racemization of Amino Acids. (2021). YouTube. Retrieved January 19, 2026, from [Link]
Welcome to the technical support center for the synthesis of 1,4-oxazepane and its derivatives. This seven-membered heterocycle is a crucial scaffold in medicinal chemistry, yet its synthesis can present unique challenge...
Author: BenchChem Technical Support Team. Date: January 2026
Welcome to the technical support center for the synthesis of 1,4-oxazepane and its derivatives. This seven-membered heterocycle is a crucial scaffold in medicinal chemistry, yet its synthesis can present unique challenges, particularly concerning ring formation and purification.[1] This guide is structured as a series of frequently asked questions (FAQs) to directly address common issues encountered in the lab.
Section 1: Cyclization & Ring Formation Issues
FAQ 1: My intramolecular cyclization to form the 1,4-oxazepane ring is failing or giving low yields. What are the likely causes?
This is a common bottleneck. The formation of a seven-membered ring is entropically disfavored compared to five- or six-membered rings. Success often hinges on promoting the desired intramolecular reaction over competing intermolecular pathways.
Answer:
Several factors could be at play, primarily related to reaction conditions and substrate design. Let's break down the key areas to troubleshoot:
High Dilution Principle: To favor intramolecular cyclization, the concentration of your linear precursor must be kept very low. This reduces the probability of two molecules finding each other to react (intermolecularly) and increases the chance of the molecule's ends reacting with themselves (intramolecularly).
Practical Tip: Use a syringe pump to add your substrate solution to a large volume of refluxing solvent over several hours. A starting concentration of 0.01–0.05 M is a good benchmark.
Choice of Base and Leaving Group: For cyclizations involving nucleophilic substitution (e.g., an amino alcohol attacking an alkyl halide), the efficiency of the reaction is critical.
Base: A strong, non-nucleophilic base is often required to fully deprotonate the nucleophile without competing in the substitution reaction. Consider bases like potassium tert-butoxide (KOtBu) or sodium hydride (NaH).
Leaving Group: A good leaving group is essential. Iodides are generally better than bromides, which are better than chlorides. Mesylates (OMs) and tosylates (OTs) are also excellent leaving groups that can be readily prepared from the corresponding alcohol.[2]
The Thorpe-Ingold Effect: Introducing gem-disubstitution (two substituents on the same carbon) within the linear precursor can conformationally favor a cyclization-prone geometry. This "pinching" effect can significantly increase the rate of the intramolecular reaction.
Section 2: Challenges in Ring-Closing Metathesis (RCM)
FAQ 2: I'm attempting a Ring-Closing Metathesis (RCM) to form a 1,4-oxazepane precursor, but I'm observing oligomerization and poor conversion. How can I optimize this reaction?
Ring-Closing Metathesis is a powerful tool for forming cyclic olefins, but medium-sized rings like 1,4-oxazepane can be challenging.[3][4] The primary competing reaction is acyclic diene metathesis (ADMET), which leads to polymers or oligomers.
Answer:
Success in RCM for seven-membered rings requires careful control over catalyst choice, concentration, and reaction setup.
Catalyst Selection: The choice of Grubbs-type catalyst is critical.
Grubbs 1st Generation: Often effective for simple, unhindered dienes. It can sometimes give better results in the presence of an ethylene atmosphere (Mori conditions), which helps to drive the equilibrium toward the cyclic product.[5]
Grubbs 2nd Generation / Hoveyda-Grubbs 2nd Generation: These are generally more robust, have higher activity, and are more tolerant of various functional groups.[6] They are often the first choice for more complex substrates. However, their high activity can sometimes promote undesired side reactions if not properly controlled.[5]
Strict Adherence to High Dilution: As with other cyclization methods, high dilution is non-negotiable for RCM to suppress intermolecular reactions.[6] Concentrations are often even lower than in SN2 cyclizations, typically in the range of 0.001–0.01 M in a solvent like dichloromethane (DCM) or toluene.
Temperature and Reaction Time: Most RCM reactions are run at room temperature to 40°C. Higher temperatures can sometimes lead to catalyst decomposition or side reactions. Monitor the reaction by TLC or GC-MS to determine the optimal reaction time.
Substrate Purity: Metathesis catalysts can be poisoned by impurities.[6] Ensure your diene precursor is highly pure and that your solvent is anhydrous and degassed.
Below is a diagram illustrating the kinetic competition between the desired intramolecular RCM and the undesired intermolecular oligomerization.
Technical Support Center: Boc Deprotection of 1,4-Oxazepane Derivatives
Welcome to the technical support guide for navigating the challenges associated with the N-Boc deprotection of 1,4-oxazepane derivatives. This resource is designed for researchers, medicinal chemists, and process develop...
Author: BenchChem Technical Support Team. Date: January 2026
Welcome to the technical support guide for navigating the challenges associated with the N-Boc deprotection of 1,4-oxazepane derivatives. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter incomplete reactions or side product formation during this critical synthetic step. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot effectively.
The 1,4-oxazepane scaffold is a valuable seven-membered heterocycle in drug discovery, but its unique conformational and electronic properties can present challenges, particularly in standard protecting group manipulations like Boc removal.[1][2] This guide offers a structured, question-and-answer approach to common problems, supplemented with detailed protocols and mechanistic insights.
Troubleshooting Guide: Incomplete Deprotection & Side Reactions
This section addresses the most frequent issues encountered during the Boc deprotection of 1,4-oxazepane systems.
Q1: My N-Boc deprotection is extremely sluggish or incomplete, even with standard TFA/DCM conditions. What are the likely causes and how can I fix it?
This is the most common problem reported. An incomplete reaction not only lowers the yield but also complicates purification due to the similar polarities of the starting material and the product. The root cause often lies in the stability of the protonated carbamate intermediate.
Potential Causes & Mechanistic Rationale:
Insufficient Acid Stoichiometry or Strength: The deprotection mechanism begins with the protonation of the Boc group's carbonyl oxygen.[3][4] The nitrogen atom within the 1,4-oxazepane ring can also be protonated, effectively competing for the available acid. If the substrate concentration is high, the acid can become the limiting reagent, leading to an incomplete reaction. Furthermore, the inherent basicity and steric environment of the oxazepane nitrogen can influence the equilibrium of this initial protonation step.
Steric Hindrance: The seven-membered 1,4-oxazepane ring can adopt conformations that sterically shield the N-Boc group, hindering the approach of the acid and subsequent cleavage. Substituents on the ring can exacerbate this issue.
Low Reaction Temperature: While many Boc deprotections proceed smoothly at room temperature, sterically hindered or electronically deactivated substrates may require additional thermal energy to overcome the activation barrier for the cleavage of the tert-butyl-oxygen bond.[5]
Solutions & Optimization Steps:
Increase Acid Concentration: The most direct approach is to increase the concentration of trifluoroacetic acid (TFA). Instead of a typical 20-25% (v/v) solution in dichloromethane (DCM), try increasing it to 50% or even using neat TFA for recalcitrant substrates.[5][6]
Elevate the Temperature: If increasing acid concentration doesn't suffice, gentle heating to 30-40 °C can often drive the reaction to completion. Monitor carefully by TLC or LC-MS to avoid potential degradation.[5]
Prolong Reaction Time: Some substrates simply react slowly. Extend the reaction time from the typical 1-2 hours to 4, 12, or even 18 hours, with periodic monitoring.[6]
Switch to a Different Acid System: A solution of 4M HCl in 1,4-dioxane is a common and powerful alternative to TFA/DCM.[7] The choice of solvent can also play a role; for some substrates, protic solvents like methanol (e.g., HCl in MeOH) can facilitate the reaction.[5]
Q2: My reaction is complete, but I'm observing significant side product formation. What are these byproducts and how can I prevent them?
Side product formation is typically caused by the highly reactive tert-butyl cation (t-Bu⁺) generated during the deprotection mechanism.[4][8][9]
Mechanism of Side Product Formation:
The acid-catalyzed cleavage of the Boc group releases CO₂ and a transient tert-butyl cation.[9] This cation is a potent electrophile and can alkylate any available nucleophiles in the reaction mixture.
Substrate Alkylation: If your 1,4-oxazepane derivative contains electron-rich aromatic rings or other nucleophilic functional groups (thiols, indoles, etc.), it can be susceptible to Friedel-Crafts-type alkylation by the tert-butyl cation.[10]
Solvent Alkylation: Some solvents can be alkylated, leading to impurities.
Oligomerization: The tert-butyl cation can also deprotonate to form isobutylene gas, which can oligomerize under strongly acidic conditions.[4][9]
Solutions & Mitigation Strategies:
Use a Cation Scavenger: The most effective solution is to add a "scavenger" to the reaction mixture. This is a substance that is more nucleophilic than your substrate and will preferentially react with the tert-butyl cation.
Common Scavengers: Triethylsilane (TES), triisopropylsilane (TIPS), anisole, or thioanisole are excellent choices. They are typically added at a concentration of 5-10% (v/v).
Lower the Reaction Temperature: Performing the reaction at 0 °C can significantly reduce the rate of side reactions while still allowing the desired deprotection to proceed, albeit more slowly.[5][6]
Optimize Acid Concentration: Use the minimum amount of acid required to drive the reaction to completion in a reasonable timeframe. Excessively harsh conditions can promote side reactions.
Below is a troubleshooting workflow to guide your experimental decisions.
Caption: Troubleshooting workflow for Boc deprotection.
Frequently Asked Questions (FAQs)
Q3: My 1,4-oxazepane derivative also contains a highly acid-sensitive group (e.g., a tert-butyl ester, acetal). How can I selectively remove the N-Boc group?
This requires tuning the reaction conditions to exploit the difference in acid lability between the two groups. The N-Boc group is generally one of the most acid-sensitive protecting groups, allowing for selective deprotection.[10]
Milder Acidic Conditions: Instead of strong acids like TFA, consider using weaker or more controlled acid sources. Options include:
Using highly diluted strong acids (e.g., 1-5% TFA in DCM).
Aqueous phosphoric acid has been reported for mild deprotections.[11][12]
Using Lewis acids like ZnBr₂ in an aprotic solvent.[13]
Non-Acidic Methods: For extremely sensitive substrates, non-acidic methods, while less common, can be explored.
Thermal Deprotection: Heating the substrate in a high-boiling point solvent (like toluene or dioxane) can induce thermolytic cleavage of the Boc group.[14][15][16] This often requires high temperatures (100-150 °C) and must be tested carefully.
Oxalyl Chloride/Methanol: A mild method using oxalyl chloride in methanol has been reported to deprotect a wide range of N-Boc amines at room temperature, showing tolerance for other acid-labile groups.[17][18]
Q4: How should I properly monitor the reaction progress?
Effective monitoring is crucial to avoid over-running the reaction (leading to side products) or stopping it prematurely.
Thin-Layer Chromatography (TLC): This is the fastest method. The deprotected amine product, which is often protonated as an ammonium salt on the silica plate, will be significantly more polar than the N-Boc starting material. It will have a much lower Rf value and may streak. Staining with ninhydrin is an excellent way to visualize the free amine product, which typically appears as a purple or yellow spot.
Liquid Chromatography-Mass Spectrometry (LC-MS): This provides the most definitive data, allowing you to track the disappearance of the starting material's mass peak and the appearance of the product's mass peak. It is the gold standard for reaction monitoring.
Q5: What is the best work-up procedure after a successful deprotection with TFA?
Residual TFA must be thoroughly removed as it can interfere with subsequent steps.
Concentrate: Remove the DCM and excess TFA under reduced pressure using a rotary evaporator.
Azeotrope: To remove the last traces of TFA, add a non-polar solvent like toluene and re-concentrate. Repeat this process 2-3 times.[8]
Neutralization/Extraction: If the free amine is desired (and not the TFA salt), dissolve the residue in an organic solvent (like ethyl acetate or DCM) and wash with a mild aqueous base such as saturated sodium bicarbonate (NaHCO₃) solution until effervescence ceases.[5] Subsequently, wash with water and brine, then dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate to yield the deprotected free amine.
Experimental Protocols & Data
Protocol 1: Standard Boc Deprotection using TFA/DCM
This protocol is a robust starting point for most 1,4-oxazepane derivatives.
Materials:
N-Boc-1,4-oxazepane derivative (1.0 eq)
Dichloromethane (DCM), anhydrous
Trifluoroacetic acid (TFA)
Toluene
Saturated aqueous sodium bicarbonate (NaHCO₃)
Brine (saturated aqueous NaCl)
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
Dissolve the N-Boc-1,4-oxazepane derivative (1.0 eq) in DCM (approx. 0.1 M concentration).
Cool the solution to 0 °C in an ice-water bath.
Slowly add TFA (typically 4-5 eq, or 25% v/v). For example, to 10 mL of the DCM solution, add ~3.3 mL of TFA.
Stir the reaction at 0 °C for 30 minutes, then remove the ice bath and allow the reaction to warm to room temperature.
Continue stirring for 1-4 hours, monitoring the reaction progress by TLC or LC-MS.[5]
Once the starting material is consumed, concentrate the mixture under reduced pressure.
Add toluene (20 mL) and concentrate again. Repeat this step once more to ensure complete removal of residual TFA.
Proceed with purification of the resulting TFA salt, or perform an extractive work-up to isolate the free amine (see Q5).
Table 1: Comparison of Common Acidic Deprotection Conditions
Reagent System
Typical Concentration
Temperature
Reaction Time
Notes & Considerations
TFA / DCM
20-50% (v/v)
0 °C to RT
1-4 h
Most common method. Volatile and corrosive. Scavengers recommended.[7][19]
HCl / 1,4-Dioxane
4 M
RT
1-4 h
Potent alternative. Dioxane is a suspected carcinogen.[20] Product isolated as HCl salt.
HCl / Methanol
1.25 M - 3 M
RT to 40 °C
2-12 h
Useful when a protic solvent is beneficial. Can sometimes be milder.
Aqueous H₃PO₄
85% in THF/H₂O
RT to 50 °C
12-24 h
Milder, non-volatile acid. May be suitable for some acid-sensitive substrates.[11]
References
Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Available from: [Link]
ACS Green Chemistry Institute Pharmaceutical Roundtable. Acids. Available from: [Link]
Gatera, N., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances. Available from: [Link]
Common Organic Chemistry. Boc Deprotection - TFA. Available from: [Link]
Common Organic Chemistry. Boc Deprotection Mechanism - HCl. Available from: [Link]
ACS Green Chemistry Institute Pharmaceutical Roundtable. Specific solvent issues with BOC deprotection. Available from: [Link]
Request PDF. Efficient, continuous N -Boc deprotection of amines using solid acid catalysts. Available from: [Link]
Ryan, M.R., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. Available from: [Link]
Request PDF. Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. Available from: [Link]
Aouf, N.E., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. Journal of the Mexican Chemical Society. Available from: [Link]
Reddit. Alternative Methods for Boc Deprotection. Available from: [Link]
Semantic Scholar. A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. Available from: [Link]
ResearchGate. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Available from: [Link]
Reddit. Advice on N-boc deprotection in the presence of acid sensitive groups. Available from: [Link]
Gatera, N., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances. Available from: [Link]
The Royal Society of Chemistry. SUPPORTING INFORMATION. Available from: [Link]
UKnowledge. Mild Deprotection of the N-Tert-Butyloxycarbonyl (N-Boc) Group Using Oxalyl Chloride. Available from: [Link]
SciSpace. Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Available from: [Link]
ACS Green Chemistry Institute Pharmaceutical Roundtable. BOC Deprotection. Available from: [Link]
Reddit. How do I remove the N-Boc protection group to get the amino acid histidine?. Available from: [Link]
Blondelle, S. E., & Houghten, R. A. (1993). Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis. International Journal of Peptide and Protein Research. Available from: [Link]
ResearchGate. Boc deprotection conditions tested. Available from: [Link]
Gatera, N., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances. Available from: [Link]
Vessally, E., et al. (2016). New route to 1,4-oxazepane and 1,4-diazepane derivatives: synthesis from N-propargylamines. RSC Advances. Available from: [Link]
Liu, W., et al. (2018). Facile Synthesis for Benzo-1,4-Oxazepine Derivatives by Tandem Transformation of C-N Coupling/C-H Carbonylation. Molecules. Available from: [Link]
Kaliberda, O., et al. (2024). Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. ChemRxiv. Available from: [Link]
Chen, Y., et al. (2015). Synthesis of substituted benzo[b][5][8]oxazepine derivatives by the reaction of 2-aminophenols with alkynones. Organic & Biomolecular Chemistry. Available from: [Link]
University College Cork. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Available from: [Link]
Technical Support Center: Purification of (S)-4-(Tert-butoxycarbonyl)-1,4-oxazepane-2-carboxylic acid
Welcome to the Technical Support Center for the purification of (S)-4-(Tert-butoxycarbonyl)-1,4-oxazepane-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provi...
Author: BenchChem Technical Support Team. Date: January 2026
Welcome to the Technical Support Center for the purification of (S)-4-(Tert-butoxycarbonyl)-1,4-oxazepane-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and address frequently asked questions (FAQs) encountered during the purification of this chiral building block. Our approach is grounded in established chemical principles and field-proven insights to ensure you can achieve the desired purity and yield for your critical applications.
Introduction: The Challenge of Purity
(S)-4-(Tert-butoxycarbonyl)-1,4-oxazepane-2-carboxylic acid is a valuable chiral intermediate in the synthesis of various pharmaceutically active compounds. Its purification can be challenging due to its amphiphilic nature, potential for racemization, and the presence of structurally similar impurities from its synthesis. This guide will walk you through a logical, step-by-step approach to troubleshooting common purification issues, ensuring the integrity of your final compound.
Troubleshooting Guide
This section addresses specific problems you may encounter during the purification process, their probable causes, and validated solutions.
Issue 1: Low Purity After Initial Work-up
Symptom: Your crude product, after synthesis and initial extraction, shows multiple spots on TLC or significant impurities by HPLC/LC-MS.
Probable Causes & Solutions:
Incomplete Reaction: The synthesis of the carboxylic acid from its corresponding alcohol precursor may not have gone to completion.
Solution: Before purification, ensure the reaction has reached completion by monitoring with TLC or LC-MS. If the reaction has stalled, consider extending the reaction time or adding a fresh portion of the oxidizing agent.
Inefficient Extraction: The product may be partially soluble in the aqueous phase, leading to low recovery and contamination with water-soluble impurities.
Solution: Perform multiple extractions (at least 3-4 times) with a suitable organic solvent like ethyl acetate or dichloromethane. Ensure the pH of the aqueous layer is acidic (pH 2-3) during extraction to keep the carboxylic acid in its protonated, more organic-soluble form.[1]
Presence of Neutral Impurities: Unreacted starting material (the corresponding alcohol) or other neutral byproducts will be extracted along with the desired product.
Solution: An acid-base extraction is highly effective for separating the acidic product from neutral impurities. A detailed protocol is provided below.
Issue 2: Difficulty in Removing Reagent-Related Impurities
Symptom: You observe persistent impurities that correspond to the reagents used in the synthesis, such as TEMPO or byproducts of the oxidant.
Probable Causes & Solutions:
Residual Oxidizing Agent/Byproducts: Reagents like trichloroisocyanuric acid and its byproducts can be difficult to remove by simple extraction.
Solution: After the initial extraction, wash the combined organic layers with a mild reducing agent solution, such as 10% aqueous sodium thiosulfate, to quench any remaining oxidant. Follow this with a brine wash to remove residual salts.
Issue 3: Product "Oiling Out" During Recrystallization
Symptom: When attempting to recrystallize the product, it separates as an oil instead of forming crystals.
Probable Causes & Solutions:
High Impurity Level: A significant amount of impurities can lower the melting point of the mixture and inhibit crystal lattice formation.
Solution: First, attempt to improve the purity of the material using another technique, such as acid-base extraction or a quick silica gel plug filtration, before proceeding with recrystallization.
Inappropriate Solvent System: The chosen solvent may be too good a solvent, or the cooling process may be too rapid.
Solution: Experiment with different solvent systems. A good starting point for a compound like this would be a mixture of a good solvent (e.g., ethyl acetate, acetone) and a poor solvent (e.g., hexanes, heptane).[2] Dissolve the compound in a minimal amount of the hot "good" solvent and slowly add the "poor" solvent until turbidity persists. Allow the solution to cool slowly to room temperature, and then in a refrigerator or freezer.
Supersaturation: The solution may be highly supersaturated.
Solution: Try seeding the solution with a small crystal of the pure product. If no seed crystals are available, gently scratching the inside of the flask with a glass rod at the solvent-air interface can sometimes induce crystallization.
Issue 4: Poor Enantiomeric Purity
Symptom: Chiral HPLC analysis reveals the presence of the undesired (R)-enantiomer.
Probable Causes & Solutions:
Racemization During Synthesis or Purification: Exposure to harsh basic or acidic conditions, or elevated temperatures for prolonged periods, can potentially lead to racemization at the stereocenter.
Solution: Maintain mild conditions throughout the synthesis and purification. Use weaker bases like sodium bicarbonate for extractions where possible. Avoid unnecessarily high temperatures.
Resolution Required: If the synthesis itself produced a mixture of enantiomers, a chiral separation step is necessary.
Solution: Chiral HPLC or Supercritical Fluid Chromatography (SFC) are the methods of choice for enantiomeric separation.[3][4] Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose or amylose, are often effective for separating chiral compounds like this. Screening different mobile phases (e.g., hexane/isopropanol, or methanol-based for SFC) is crucial for method development.[5]
Frequently Asked Questions (FAQs)
Q1: What is the best initial approach to purify the crude product after synthesis?
A1: An acid-base extraction is the most effective initial purification step. This method leverages the acidic nature of the carboxylic acid group to separate it from neutral or basic impurities. The general principle involves dissolving the crude mixture in an organic solvent, extracting the acidic product into an aqueous basic solution (as its carboxylate salt), washing the aqueous layer to remove any trapped organic impurities, and then acidifying the aqueous layer to precipitate the pure carboxylic acid, which is then extracted back into an organic solvent.
Q2: Which analytical techniques are recommended to assess the purity of (S)-4-(Tert-butoxycarbonyl)-1,4-oxazepane-2-carboxylic acid?
A2: A combination of techniques is essential for a comprehensive purity assessment:
¹H and ¹³C NMR: To confirm the chemical structure and identify any major impurities.
LC-MS: To determine the mass of the product and identify impurities by their mass-to-charge ratio.
Chiral HPLC/SFC: Crucial for determining the enantiomeric purity (enantiomeric excess, ee%).
TLC: A quick and convenient method to monitor the progress of purification.
Q3: What are some common solvent systems for recrystallizing this compound?
A3: While the optimal solvent system should be determined empirically, good starting points for a moderately polar compound like this include:
Ethyl acetate/Hexanes
Acetone/Hexanes
Isopropanol/Water
Dichloromethane/Hexanes
The key is to find a solvent or solvent pair in which the compound is soluble at elevated temperatures but sparingly soluble at room temperature or below.[2]
Q4: How can I avoid the cleavage of the Boc protecting group during purification?
A4: The Boc (tert-butoxycarbonyl) group is sensitive to strong acids.[] During the acid-base extraction, when acidifying the aqueous layer to precipitate the product, it is important to add the acid slowly and avoid a large excess. Using a milder acid like citric acid can be beneficial. Monitor the pH carefully and aim for a final pH of 2-3. Prolonged exposure to highly acidic conditions should be avoided.
Experimental Protocols
Protocol 1: Acid-Base Extraction for Purification
This protocol describes the separation of (S)-4-(Tert-butoxycarbonyl)-1,4-oxazepane-2-carboxylic acid from neutral impurities.
Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate, 10-20 mL per gram of crude material) in a separatory funnel.
Basification and Extraction: Add a 5% aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel (volume approximately equal to the organic layer).
Stopper the funnel, invert it, and vent frequently to release pressure from CO₂ evolution. Shake vigorously for 1-2 minutes.
Separation of Layers: Allow the layers to separate. The deprotonated carboxylic acid will be in the aqueous layer. Drain the lower aqueous layer into a clean Erlenmeyer flask.
Repeat the extraction of the organic layer with a fresh portion of 5% NaHCO₃ solution to ensure complete recovery. Combine the aqueous extracts.
Back-Washing: Wash the combined aqueous extracts with a small portion of the organic solvent (e.g., ethyl acetate) to remove any trapped neutral impurities.
Acidification and Isolation: Cool the combined aqueous extracts in an ice bath. Slowly add a 1 M solution of hydrochloric acid (HCl) or a 10% citric acid solution dropwise with stirring until the solution is acidic (pH 2-3, check with pH paper). The purified carboxylic acid should precipitate out as a solid or an oil.
Final Extraction: Extract the acidified aqueous layer three times with fresh ethyl acetate.
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the purified product.
Protocol 2: Chiral HPLC Method Development (Screening)
This protocol provides a general approach for screening for the chiral separation of the enantiomers.
Sample Preparation: Prepare a stock solution of the racemic or purified product at approximately 1 mg/mL in a suitable solvent (e.g., a 1:1 mixture of Methanol:Ethanol or the initial mobile phase).
Chromatography System Setup:
Columns: Utilize a set of polysaccharide-based chiral columns (e.g., Chiralpak IA, IB, IC, etc.) in an automated column switcher for efficient screening.
Mobile Phase (Normal Phase): Start with a mobile phase of Hexane/Isopropanol (90:10 v/v). If no separation is observed, screen other ratios (e.g., 80:20, 70:30). The addition of a small amount of an acidic modifier like trifluoroacetic acid (TFA, 0.1%) can sometimes improve peak shape for carboxylic acids.
Mobile Phase (SFC): Use supercritical CO₂ as the main mobile phase with a co-solvent such as methanol. Screen different gradients and additives (e.g., 0.1% TFA).
Analysis: Inject the sample and monitor the chromatogram for the separation of the two enantiomers. Optimize the mobile phase composition, flow rate, and temperature for the column that provides the best initial separation.
Visualizations
Purification Workflow
Caption: Decision tree for troubleshooting low product purity.
References
BenchChem. (2025). Technical Support Center: Optimization of Solvent Systems for Carboxylic Acid Purity.
MDPI. (2022). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Retrieved from [Link]
Google Patents. (2006). CN1793110A - Process for preparing Boc protected amino acid by (Boc) O.
PubChem. (n.d.). (S)-4-(tert-Butoxycarbonyl)-1,4-oxazepane-2-carboxylic acid. Retrieved from [Link]
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
The Royal Society of Chemistry. (2012). Experimental Procedure. Retrieved from [Link]
The Royal Society of Chemistry. (n.d.). Experimental Procedures. Retrieved from [Link]
Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES. Retrieved from [Link]
Google Patents. (2012). WO2012046882A1 - 1,4-oxazepane derivatives.
PubChem. (n.d.). 4-((Tert-butoxy)carbonyl)-1,4-oxazepane-2-carboxylic acid. Retrieved from [Link]
Google Patents. (2016). US9522894B2 - Certain (2S)-N-[(1S)-1-cyano-2-phenylethyl]-1,4-oxazepane-2-carboxamides as dipeptidyl peptidase 1 inhibitors.
ResearchGate. (2014). A Convenient Protocol for the Esterification of Carboxylic Acids with Alcohols in the Presence of di-t Butyl Dicarbonate. Retrieved from [Link]
PubChem. (n.d.). (2R)-4-[(tert-butoxy)carbonyl]-1,4-oxazepane-2-carboxylic acid. Retrieved from [Link]
Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]
Daicel Chiral Technologies. (n.d.). Enantiomer separation of acidic compounds. Retrieved from [Link]
HPLC.eu. (n.d.). chiral columns. Retrieved from [Link]
National Institutes of Health (NIH). (2020). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Retrieved from [Link]
Technical Support Center: Di-tert-butyl Dicarbonate Reactions with Secondary Amines
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the use of...
Author: BenchChem Technical Support Team. Date: January 2026
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the use of di-tert-butyl dicarbonate (Boc-anhydride, Boc₂O) for the protection of secondary amines. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to help you navigate challenges and optimize your reactions.
The Foundation: Boc Protection of Secondary Amines
The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, prized for its ability to render secondary amines unreactive to most nucleophiles and bases.[1][2] The protection reaction is typically robust, involving the nucleophilic attack of the secondary amine on one of the electrophilic carbonyl carbons of Boc-anhydride.[1][3] This forms a tetrahedral intermediate that collapses to yield the desired N-Boc protected amine, along with tert-butanol and carbon dioxide gas as byproducts.[1][3]
While this reaction is one of the most reliable in a chemist's toolkit, its application to sterically hindered or electronically deactivated secondary amines can be challenging, often leading to sluggish reactions and the formation of unwanted side products. This guide is designed to address these specific issues.
Core Reaction Pathway
Below is a diagram illustrating the generally accepted mechanism for the successful N-Boc protection of a secondary amine.
Fig 1. Desired reaction pathway for Boc protection.
Troubleshooting Guide
This section addresses common problems encountered during the Boc protection of secondary amines. Each issue is broken down into symptoms, potential causes, and actionable solutions.
Issue 1: Low or No Conversion to Product
Symptoms:
TLC or LC-MS analysis shows a significant amount of unreacted secondary amine starting material.
The isolated yield of the N-Boc product is disappointingly low.
Potential Side Reaction & Mechanism:
In this scenario, the issue is often not a competing side reaction but rather that the forward reaction is too slow. Secondary amines, especially those that are sterically hindered or part of an electron-poor system (like anilines), are less nucleophilic and react sluggishly with Boc-anhydride.[4][5]
Probable Causes & Solutions:
Probable Cause
Explanation & Solution
Insufficient Nucleophilicity
Steric bulk around the nitrogen atom or electron-withdrawing groups can significantly reduce the amine's reactivity.[5] Solution: Increase the reaction temperature (e.g., to 40-55 °C) and/or extend the reaction time.[6][7] Consider using a more forcing solvent system, such as refluxing THF or dioxane.[6] For weakly nucleophilic aromatic amines, using an alcoholic solvent like methanol can significantly accelerate the reaction, even without a base.[5]
Inappropriate Base
While the reaction can proceed without a base, one is often added to deprotonate the amine salt that forms, increasing its nucleophilicity.[1] For hindered amines, a non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIPEA) is often superior to triethylamine (TEA) as it is less likely to cause side reactions.
Degraded Boc-Anhydride
Boc-anhydride is sensitive to moisture and can slowly decompose over time into tert-butanol and carbon dioxide, leading to a buildup of pressure in the container.[8][9] Using degraded reagent will result in lower-than-expected reactivity. Solution: Always use a fresh bottle of Boc-anhydride or reagent that has been stored properly under anhydrous conditions. If the reagent is old, consider a purity check by ¹H NMR before use.
Amine Salt Starting Material
If your secondary amine is provided as a salt (e.g., a hydrochloride or TFA salt), it must be neutralized to the free amine form to be sufficiently nucleophilic.[4][7] Solution: Ensure at least one equivalent of base is added to neutralize the salt, plus any catalytic amount needed for the reaction itself. Alternatively, perform a "free-basing" workup on the amine salt before the protection reaction.[4]
Issue 2: Formation of an Unstable Intermediate with DMAP
Symptoms:
The reaction works, but yields are inconsistent.
When using 4-(dimethylamino)pyridine (DMAP) as a catalyst, you observe a complex reaction mixture or the formation of unexpected byproducts.
Potential Side Reaction & Mechanism:
DMAP is an excellent nucleophilic catalyst, but its reaction with Boc-anhydride forms a highly reactive N-tert-butoxycarbonylpyridinium intermediate. While this intermediate is very effective at transferring the Boc group to the amine, it can also participate in other reactions, particularly if the target secondary amine is slow to react. In the case of secondary amines, unstable carbamic-carbonic anhydride intermediates can form, which may decompose or react further.[10][11]
Fig 2. Potential side reaction pathway involving DMAP.
Probable Causes & Solutions:
Probable Cause
Explanation & Solution
Use of Stoichiometric DMAP
DMAP should almost always be used in catalytic amounts (e.g., 0.05-0.1 equivalents). Using stoichiometric amounts greatly increases the concentration of the reactive intermediate, promoting side reactions.
Slow Substrate
If your secondary amine is very hindered, it may not be able to trap the [Boc-DMAP]⁺ intermediate quickly enough, allowing for alternative reaction pathways to occur.[10] Solution: For very hindered or unreactive amines, avoid DMAP. Instead, rely on thermal activation (heating) and a non-nucleophilic base like DIPEA.
Frequently Asked Questions (FAQs)
Q1: My secondary amine has another nucleophilic group (e.g., a primary amine or a hydroxyl group). How can I achieve selective N-Boc protection of the secondary amine?
A1: This is a common challenge in medicinal chemistry.
Steric Control: Secondary amines are generally less reactive than primary amines due to sterics. Under carefully controlled conditions (e.g., low temperature, 1.0-1.1 equivalents of Boc₂O), you can often achieve selective protection of the primary amine, leaving the secondary amine untouched.
Electronic Control: If the secondary amine is significantly less nucleophilic (e.g., an aniline vs. a primary alkyl amine), the more nucleophilic amine will react preferentially.
Orthogonal Protection: The most robust strategy is to protect the primary amine first with a different protecting group (like Fmoc or Cbz), then protect the secondary amine with Boc, and finally deprotect the primary amine if needed.[2][8]
Q2: What is the best workup procedure to remove excess Boc-anhydride and other byproducts?
A2:
Quenching: After the reaction is complete (as determined by TLC/LC-MS), you can quench any remaining Boc-anhydride by adding a small amount of a primary amine scavenger resin (like Tris(2-aminoethyl)amine, Si-Trisamine) and stirring for a few hours.[4] Alternatively, a simple aqueous workup with a dilute acid wash (e.g., 1M HCl or citric acid) followed by a brine wash is often sufficient.
Extraction: Extract the product into an organic solvent like ethyl acetate or dichloromethane.
Purification: The main byproducts, tert-butanol and unreacted Boc-anhydride, are relatively volatile. They can often be removed under high vacuum.[7] If impurities persist, column chromatography on silica gel is the standard method for obtaining a highly pure product.[1]
Q3: How do I monitor the progress of my reaction effectively?
A3: Thin-Layer Chromatography (TLC) is the most common method. Use a solvent system that gives good separation between your starting amine and the expected product (the Boc-protected amine will be less polar and have a higher Rf). Stain with a suitable agent like ninhydrin (which will stain the secondary amine but not the protected product) or potassium permanganate. For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal.[12]
Q4: Are there any alternatives to Boc-anhydride for protecting secondary amines?
A4: Yes, while Boc₂O is the most common, other reagents can be used:
2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile (Boc-ON): This reagent is often used for amino acids and can provide high yields under mild basic conditions.[13]
tert-Butyl Chloroformate (Boc-Cl): This is a more reactive but also more hazardous reagent. It must be used with a base to scavenge the HCl byproduct.
Carbobenzyloxy (Cbz) Group: Introduced using benzyl chloroformate (Cbz-Cl), the Cbz group is an excellent alternative that is stable to acidic conditions used to remove Boc groups, but is easily removed by catalytic hydrogenation.[14][15] This makes Boc and Cbz an excellent orthogonal pair.
Experimental Protocols & Troubleshooting Workflow
Standard Protocol for Boc Protection of a Secondary Amine
Dissolution: Dissolve the secondary amine (1.0 equiv) in a suitable solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile (ACN) to a concentration of approximately 0.1-0.5 M.[1]
Base Addition: Add a base such as triethylamine (1.2-2.0 equiv) or DIPEA (1.2-2.0 equiv) to the solution and stir.[1] If the amine is an HCl salt, ensure at least 1.0 equiv of base is used for neutralization in addition to the amount needed for the reaction.
Reagent Addition: Slowly add di-tert-butyl dicarbonate (1.1-1.5 equiv) to the stirring solution.[1] The reaction is often exothermic; for sensitive substrates, an ice bath may be used.
Reaction: Allow the reaction to stir at room temperature. Monitor progress by TLC or LC-MS. Typical reaction times range from 1 to 12 hours.[1]
Work-up: Upon completion, quench the reaction by adding water. Extract the product with an organic solvent (e.g., ethyl acetate).
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. If necessary, purify the crude product by column chromatography.[1]
Troubleshooting Workflow
Fig 3. A logical workflow for troubleshooting common issues.
References
Vertex AI Search, "Boc Protection Mechanism (Boc2O) - Common Organic Chemistry".
BenchChem, "The Chemistry of the Boc Protecting Group".
BenchChem, "A Comparative Guide to Boc Reagents for Amine Protection".
Chemistry Steps, "Boc Protecting Group for Amines".
Master Organic Chemistry, "Amine Protection and Deprotection".
PubMed, "Di-tert-butyl Dicarbonate and 4-(dimethylamino)pyridine Revisited. Their Reactions With Amines and Alcohols".
YouTube, "Amine Boc protection-Mechanism and Reaction Setup".
Echemi, "A Better Understanding of Di Tert Butyl Dicarbonate".
ACS Publications, "Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols1 | The Journal of Organic Chemistry".
BenchChem, "A Comparative Guide to Analytical Methods for Confirming Boc Protection".
Technical Support Center: Optimizing Reaction Conditions for 1,4-Oxazepane Cyclization
Welcome to the technical support center for the synthesis of 1,4-oxazepane derivatives. This guide is designed for researchers, scientists, and drug development professionals actively working on the synthesis of these im...
Author: BenchChem Technical Support Team. Date: January 2026
Welcome to the technical support center for the synthesis of 1,4-oxazepane derivatives. This guide is designed for researchers, scientists, and drug development professionals actively working on the synthesis of these important seven-membered heterocyclic scaffolds.[1][2][3] The construction of a seven-membered ring presents unique challenges compared to the formation of smaller, more common five- and six-membered rings, primarily due to unfavorable entropic factors and potential transannular interactions.[4][5][6]
This document provides in-depth, experience-driven answers to common issues encountered during the intramolecular cyclization to form 1,4-oxazepanes. We will move beyond simple procedural lists to explain the underlying chemical principles, helping you not only to solve immediate problems but also to build a robust framework for future optimizations.
Question: My intramolecular cyclization to form the 1,4-oxazepane ring is resulting in very low yields. What are the primary factors I should investigate to improve the outcome?
Answer: Low yields in medium-ring cyclizations are a common and multifaceted problem. The key is to systematically evaluate the reaction parameters that govern the competition between the desired intramolecular cyclization and undesired intermolecular side reactions. The primary factors to consider are the choice of base, solvent, temperature, and reactant concentration.
Causality and Rationale:
The formation of a seven-membered ring is kinetically and thermodynamically less favored than that of smaller rings.[4] The reaction proceeds via an intramolecular SN2 reaction (such as a Williamson ether synthesis or N-alkylation), where a nucleophile (e.g., an alkoxide or an amine) attacks an electrophilic center within the same molecule.[7][8] Success hinges on creating conditions where the reactive ends of the linear precursor are more likely to find each other than to react with another molecule.
Troubleshooting Workflow:
Caption: Favoring intramolecular cyclization under high dilution.
Experimental Protocol: Cyclization under Pseudo-High Dilution Conditions
Setup: In a three-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the chosen base (e.g., Cs₂CO₃, 3-5 equivalents) and the bulk of the anhydrous solvent (e.g., acetonitrile).
Substrate Preparation: Dissolve the linear precursor (1 equivalent) in the same anhydrous solvent to create a dilute solution (e.g., 0.05 M).
Slow Addition: Using a syringe pump, add the substrate solution to the vigorously stirred, heated solvent/base mixture over a period of 4 to 12 hours. The slow addition ensures the instantaneous concentration of the precursor in the reaction flask remains extremely low.
[9][10]4. Reaction: After the addition is complete, continue to stir the reaction at the optimal temperature for an additional 2-12 hours, monitoring by TLC or LC-MS until the starting material is consumed.
Workup: Cool the reaction, filter off the inorganic salts, and concentrate the filtrate under reduced pressure. Purify the crude product via column chromatography.
Issue 3: Preserving Stereochemical Integrity
Question: My precursor contains a chiral center, but I am observing significant racemization or epimerization in my 1,4-oxazepane product. How can I maintain stereochemical integrity?
Answer: Preserving stereochemistry during cyclization requires careful selection of reaction conditions to avoid pathways that can compromise a chiral center, particularly one that is alpha to a carbonyl group or an acidic proton. The primary culprits are harsh bases and high temperatures.
Causality and Rationale:
If a stereocenter has an adjacent acidic proton (e.g., alpha to a ketone or adjacent to a sulfonyl group), a strong base can deprotonate this position, forming a planar enolate or carbanion. Reprotonation can then occur from either face, leading to racemization or epimerization. Even if the stereocenter is not directly adjacent to an acidic proton, harsh conditions can sometimes lead to unexpected side reactions or rearrangements that affect stereochemistry.
Strategies for Stereoretention:
Use Milder Bases: Avoid excessively strong bases like NaH or LDA if a sensitive stereocenter is present. Milder carbonate bases (K₂CO₃, Cs₂CO₃) are often sufficient to deprotonate the primary nucleophile without disturbing other parts of the molecule.
[11]2. Lower the Reaction Temperature: High temperatures provide the activation energy for unwanted side reactions, including epimerization. Running the reaction at a lower temperature for a longer duration is a classic strategy for improving stereoselectivity.
Protecting Group Strategy: Ensure that any functionalities that could lead to racemization are appropriately protected. For example, if synthesizing a 1,4-oxazepan-5-one, the stereocenter at C5 can be susceptible. Certain N-protecting groups can influence the conformational bias of the precursor, favoring a transition state that leads to the desired diastereomer.
[12]4. Chiral Catalysis: For certain advanced applications, chiral catalysts, such as chiral Brønsted acids, can be used to control the enantioselectivity of the cyclization, affording high enantiomeric excess in the final product.
[13][14][15]
References
Benchchem. Key Intermediates in the Synthesis of 1,4-Oxazepanes: A Technical Guide.
Various Authors. (2025). Synthesis of Medio and Macrocyclic Compounds by High Dilution Principle Techniques. Various Sources.
Peretto, I., et al. (2020). Stereodivergent access to all four stereoisomers of chiral tetrahydrobenzo[f]o[1][10]xazepines, through highly diastereoselective Ugi–Joullié reaction. Royal Society of Chemistry. Available from:
Wenschuh, H., et al. An improved method for the solution cyclization of peptides under pseudo-high dilution conditions. PubMed.
Kaliberda, O., et al. (2025). Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. ChemRxiv.
Wikipedia. High dilution principle.
Nigríni, M., et al. (2023). Enantioenriched 1,4-Benzoxazepines via Chiral Brønsted Acid-Catalyzed Enantioselective Desymmetrization of 3-Substituted Oxetanes. Journal of Organic Chemistry.
Wang, Z., et al. (2025). Cyclization in Linear Step-Growth Polymerizations. ACS Publications.
D'hooghe, M., et al. Synthesis of 1,4-Oxazepane-2,5-diones via Cyclization of Rotationally Restricted Amino Acid Precursors and Structural Reassignment of Serratin. Semantic Scholar.
Ashenhurst, J. (2011). Common Blind Spot: Intramolecular Reactions. Master Organic Chemistry.
Castillo Millán, J., et al. (2025). A Straightforward Synthesis of 4,7-Disubstituted 1,4-Oxazepanes via a Brønsted Acid-Catalyzed Intramolecular Etherification Reaction. ResearchGate.
Various Authors. New route to 1,4-oxazepane and 1,4-diazepane derivatives: synthesis from N-propargylamines. RSC Publishing.
Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry.
TailoredRead. (2025). Mastering the Williamson Ether Synthesis Book: A Complete Guide to Mechanism, Applications, and Modern Variations.
Walsh Medical Media. Recent Advancement in Alkylative Cyclization Reactions: Application in Synthesis of Natural Products.
Various Authors. Facile Synthesis for Benzo-1,4-Oxazepine Derivatives by Tandem Transformation of C-N Coupling/C-H Carbonylation. PubMed Central.
Nigríni, M., et al. (2023). Enantioenriched 1,4-Benzoxazepines via Chiral Brønsted Acid-Catalyzed Enantioselective Desymmetrization of 3-Substituted Oxetanes. PubMed Central.
Benchchem. Technical Support Center: Optimizing Williamson Ether Synthesis with Long-Chain Alkyl Halides.
Various Authors. (2024). The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism. National Institutes of Health.
Nagy, J., et al. (2024). Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Neat Reaction Conditions. MDPI.
Various Authors. (2025). Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides. National Institutes of Health.
Oreate AI. (2026). Unraveling the Williamson Ether Synthesis: A Key to Creating Ethers.
Chatterjee, A., & Bhattacharya, P. K. (2006). Stereoselective synthesis of chiral oxepanes and pyrans through intramolecular nitrone cycloaddition in organized aqueous media. Journal of Organic Chemistry.
Various Authors. (2012). 1,4-oxazepane derivatives. Google Patents.
Various Authors. (2025). Synthesis of Aryl-fused 1,4-Oxazepines and their Oxo Derivatives: A Review. ResearchGate.
Ghorai, P., et al. (2025). Acid-Catalyzed Solvent-Switchable Chemoselective N-Alkylation and para C-Alkylation of Unprotected Arylamines Utilizing ortho-Quinone Methides. ACS Publications.
Chen, Y., et al. Synthesis of substituted benzo[b]o[1][10]xazepine derivatives by the reaction of 2-aminophenols with alkynones. RSC Publishing. Available from:
rondod. (2016). Why are 7-membered rings less likely to form than 5- and 6-. Chemistry Stack Exchange.
D'hooghe, M., et al. (2017). Synthesis of 1,4-Oxazepane-2,5-diones via Cyclization of Rotationally Restricted Amino Acid Precursors and Structural Reassignment of Serratin. PubMed.
Movassaghi, M., et al. (2018). On the formation of seven-membered rings by arene-ynamide cyclization. PubMed Central.
da Silva, A. J. M., et al. Seven-Membered Rings through Metal-Free Rearrangement Mediated by Hypervalent Iodine. PubMed Central.
Trost, B. M., & Toste, F. D. (2008). Seven‐Membered Rings by Cyclization at Transition Metals: [4+3], [3+2+2], [5+2]. Angewandte Chemie International Edition.
Various Authors. Enantioselective Synthesis of Chiral Azepines: A Cascade Strategy Featuring 1‐Aza‐Cope Rearrangement. ResearchGate.
Nigríni, M., et al. (2023). Enantioenriched 1,4-Benzoxazepines via Chiral Brønsted Acid-Catalyzed Enantioselective Desymmetrization of 3-Substituted Oxetanes. ACS Publications.
Samir, A. H., et al. (2017). Synthesis and characterization of some New Oxazepine Compounds Containing 1, 3, 4-Thiadiazole Ring Derived form D-Erythroascorbic Acid. University of Baghdad Digital Repository.
Li, J.-F., et al. Construction 7-membered ring via Ni–Al bimetal-enabled C–H cyclization for synthesis of tricyclic imidazoles. ResearchGate.
Dolensky, B., et al. (2020). Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. Beilstein Journal of Organic Chemistry.
da Silva, A. B., & da Silva, E. N. (2019). Effect of solvent on radical cyclisation pathways: SRN1 vs. aryl–aryl bond forming mechanisms. Organic & Biomolecular Chemistry.
Chiral purity analysis of (S)-4-Boc-1,4-oxazepane-2-carboxylic acid
A Comparative Guide to the Chiral Purity Analysis of (S)-4-Boc-1,4-oxazepane-2-carboxylic acid In pharmaceutical development, the stereochemistry of a drug candidate is a paramount consideration. Enantiomers, non-superim...
Author: BenchChem Technical Support Team. Date: January 2026
A Comparative Guide to the Chiral Purity Analysis of (S)-4-Boc-1,4-oxazepane-2-carboxylic acid
In pharmaceutical development, the stereochemistry of a drug candidate is a paramount consideration. Enantiomers, non-superimposable mirror-image molecules, can exhibit profoundly different pharmacological and toxicological profiles.[1][2] The 1,4-oxazepane scaffold is a key heterocyclic motif present in numerous biologically active compounds, making the synthesis and analysis of its enantiomerically pure derivatives crucial for ensuring safety and efficacy.[3][4][5]
This guide provides a comprehensive comparison of modern analytical techniques for determining the chiral purity of (S)-4-Boc-1,4-oxazepane-2-carboxylic acid, a protected cyclic amino acid analog. As a Senior Application Scientist, this document moves beyond mere protocols to explain the underlying principles and strategic choices that underpin robust and reliable enantiomeric excess (e.e.) determination. We will compare High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE), providing the experimental rationale and data required for informed method development.
The Analyte: Structural Considerations
(S)-4-Boc-1,4-oxazepane-2-carboxylic acid possesses several key structural features that guide the selection of an appropriate analytical strategy:
A Chiral Center: The primary target for separation is the stereocenter at the C2 position.
A Carboxylic Acid Group: This acidic functional group provides a key site for interaction (hydrogen bonding, ionic interactions) with a chiral selector.
A Boc Protecting Group: This bulky, hydrophobic tert-butyloxycarbonyl group influences the molecule's solubility and provides additional points of interaction (hydrophobic, steric) that can be exploited for chiral recognition.[6]
A Cyclic Ether Moiety: The oxazepane ring introduces conformational rigidity and a potential hydrogen bond acceptor.
The combination of these features, particularly the Boc-protected amino acid-like structure, makes this molecule an excellent candidate for direct chiral separation without derivatization.[7][8][9]
Core Analytical Techniques: A Head-to-Head Comparison
The primary challenge in chiral analysis is creating an environment where the two enantiomers interact differently. This is achieved by introducing another chiral entity, either in the stationary phase (HPLC, SFC) or the background electrolyte (CE).
Chiral HPLC is the most established and widely used technique for enantiomeric purity determination.[10][11] The separation is based on the differential, transient formation of diastereomeric complexes between the analyte enantiomers and a Chiral Stationary Phase (CSP).[11]
Principle of Separation: The differing stability of these diastereomeric complexes causes one enantiomer to be retained longer on the column, resulting in separation. Effective chiral recognition often relies on the "three-point interaction model," where multiple simultaneous interactions (e.g., hydrogen bonding, π-π stacking, steric hindrance) are necessary.
Recommended CSPs: For a Boc-protected cyclic amino acid, polysaccharide-based and macrocyclic glycopeptide CSPs are the most logical starting points.
Polysaccharide-based CSPs (e.g., Chiralpak® IA/IC/ID, Chiralcel® OD/OJ): Derivatives of amylose and cellulose are exceptionally versatile due to their helical polymer structure, which creates chiral grooves. They offer a combination of hydrogen bonding, dipole-dipole, and steric interactions.[6][12] The hydrophobicity of the Boc group often enhances π–π interactions with the carbamate derivatives on these phases.[6]
Macrocyclic Glycopeptide CSPs (e.g., Chirobiotic™ T/V/R): Phases like Teicoplanin and Vancomycin are well-suited for molecules with carboxylic acid groups.[8][13] The mechanism involves ionic interactions between the analyte's carboxylate and the CSP's amino groups, along with other inclusion and hydrogen bonding events within the macrocyclic "basket."[8][14]
Mobile Phase Modes:
Normal Phase (NP): Utilizes non-polar solvents like hexane/heptane with an alcohol modifier (e.g., isopropanol, ethanol). Often provides excellent selectivity for polar compounds.
Polar Organic (PO): Uses polar solvents like acetonitrile or methanol, often with acidic or basic additives. This mode is highly effective for many Boc-protected amino acids.[8]
Reversed Phase (RP): Aqueous-organic mobile phases. While viable, RP is often less selective for this class of compounds compared to NP or PO modes.
Supercritical Fluid Chromatography (SFC)
SFC has emerged as a powerful, "green" alternative to HPLC for chiral separations.[15] It uses supercritical carbon dioxide (CO₂) as the primary mobile phase, modified with a small amount of an organic solvent (co-solvent), typically an alcohol.
Principle of Separation: The separation mechanism is analogous to normal-phase HPLC, relying on the same CSPs (polysaccharide phases are dominant).[16][17]
Key Advantages:
Speed: The low viscosity and high diffusivity of supercritical CO₂ allow for much higher flow rates without a significant loss in efficiency, leading to analysis times that are 3 to 5 times faster than HPLC.[18]
Reduced Solvent Consumption: Dramatically lowers the use of organic solvents, reducing costs and environmental impact.[15][18]
High Success Rate: SFC is often considered the first technique to screen for chiral separations due to its high success rate and throughput.[16]
Capillary Electrophoresis (CE)
CE is a high-efficiency separation technique that is complementary to chromatography.[19][20] Instead of a stationary phase, a chiral selector is added directly to the background electrolyte (BGE).
Principle of Separation: Enantiomers form transient diastereomeric complexes with the chiral selector in the buffer.[21] These complexes have different effective mobilities under an applied electric field, leading to their separation.
Recommended Chiral Selectors:
Cyclodextrins (CDs): These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic exterior. They are highly effective for separating compounds that can fit into the cavity, with chiral recognition driven by inclusion complexation and hydrogen bonding at the rim.
Macrocyclic Antibiotics: Vancomycin, in particular, has been used as a chiral selector in the BGE for the separation of N-derivatized amino acids and other carboxylic acids.[13]
Pros and Cons: CE requires minimal sample and solvent volumes. However, achieving the low limits of detection (LOD) required for purity analysis (e.g., 0.1%) can be challenging without specialized techniques like sample stacking.[21] It can also be less robust for routine quality control compared to modern HPLC/SFC systems.[20]
Quantitative Comparison of Techniques
The choice of technique depends on the specific analytical requirements, such as throughput, sensitivity, and available instrumentation.
Parameter
Chiral HPLC
Chiral SFC
Chiral CE
Typical Analysis Time
10 - 30 min
2 - 10 min
15 - 40 min
Resolution Power
Good to Excellent
Excellent
Very High
Solvent Consumption
High
Very Low
Negligible
Method Development
Systematic, can be time-consuming
Very Fast (screening)
Complex (selector, pH, voltage)
Robustness for QC
High (Industry Standard)
High and growing
Moderate
Sensitivity (UV)
Good
Good
Moderate (short pathlength)
Ideal For
Routine QC, method validation
High-throughput screening, purification
Orthogonal method, limited sample
Recommended Experimental Strategy & Protocols
A pragmatic approach for analyzing (S)-4-Boc-1,4-oxazepane-2-carboxylic acid involves a parallel screening strategy using HPLC and SFC with a focused set of polysaccharide-based CSPs. This maximizes the probability of achieving a baseline separation quickly.
Diagram: Chiral Analysis Workflow
Caption: A systematic workflow for chiral purity analysis.
Protocol 1: Chiral HPLC/SFC Screening
Objective: To identify a suitable Chiral Stationary Phase and mobile phase system for the baseline separation of the enantiomers of 4-Boc-1,4-oxazepane-2-carboxylic acid.
1. Sample Preparation:
a. Prepare a stock solution of the racemic standard at 1.0 mg/mL in methanol or ethanol.
b. Prepare a stock solution of the (S)-enantiomer test sample at 1.0 mg/mL in the same diluent.
2. Chromatographic Systems & Columns:
a. System: An HPLC or SFC system equipped with a column switcher, autosampler, and UV/PDA detector.
b. Screening Columns (Recommended):
Chiralcel OJ-3 (Cellulose tris(4-methylbenzoate))
c. Column Dimensions: 150 x 4.6 mm, 3 µm (or equivalent)
3. Screening Conditions:
Parameter
HPLC (Normal Phase)
HPLC (Polar Organic)
SFC
Mobile Phase A
n-Hexane
Acetonitrile
Supercritical CO₂
Mobile Phase B
Isopropanol (IPA)
Methanol
Methanol
Additives
0.1% Trifluoroacetic Acid (TFA)
0.1% Trifluoroacetic Acid (TFA)
0.1% Trifluoroacetic Acid (TFA)
Gradient
10% B to 50% B in 10 min
100% A to 100% B in 10 min
5% B to 40% B in 8 min
Flow Rate
1.0 mL/min
1.0 mL/min
3.0 mL/min
Temperature
25 °C
25 °C
40 °C
Back Pressure (SFC)
N/A
N/A
150 bar
Detection
UV at 210 nm
UV at 210 nm
UV at 210 nm
Injection Volume
5 µL
5 µL
2 µL
4. Data Evaluation & System Suitability:
a. Inject the racemic standard onto each column/mobile phase combination.
b. Calculate the resolution (Rs) between the two enantiomer peaks.
c. Acceptance Criterion: A lead condition is identified if Rs ≥ 1.5.
d. Inject the (S)-enantiomer sample to confirm the peak elution order.
Diagram: Principle of Chiral Recognition
Caption: The three-point interaction model for chiral recognition.
Method Validation Considerations
Once an optimal separation method is developed, it must be validated to ensure it is fit for purpose, following regulatory guidelines such as those from the ICH.[22]
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (e.g., the other enantiomer, impurities). This is demonstrated by resolving the two enantiomers from each other and any other synthesis-related impurities.
Limit of Quantitation (LOQ): The lowest amount of the undesired enantiomer that can be quantitatively determined with suitable precision and accuracy. This is critical for controlling chiral impurities and is often required to be at or below 0.1%.
Linearity: The ability to obtain test results that are directly proportional to the concentration of the undesired enantiomer over a given range (e.g., LOQ to 1.0% of the main peak concentration).
Precision: Assessed at the level of repeatability (intra-day) and intermediate precision (inter-day, different analysts/instruments).
Accuracy: Determined by spiking the pure (S)-enantiomer sample with known amounts of the (R)-enantiomer at different levels (e.g., LOQ, 0.15%, 0.5%).
Conclusion
The chiral purity analysis of (S)-4-Boc-1,4-oxazepane-2-carboxylic acid is readily achievable using modern chromatographic techniques. While chiral HPLC remains a robust and reliable workhorse, Supercritical Fluid Chromatography (SFC) offers significant advantages in speed and sustainability, making it the recommended primary screening tool. A systematic screening of polysaccharide-based chiral stationary phases under polar organic (for HPLC) or alcohol-modified CO₂ (for SFC) conditions is highly likely to yield a successful, baseline separation. The principles and protocols outlined in this guide provide a comprehensive framework for developing and validating a scientifically sound method to ensure the quality and safety of this important pharmaceutical building block.
References
García-Ruiz, C., et al. (2002). Chiral analysis of aliphatic short chain organic acids by capillary electrophoresis. Journal of Liquid Chromatography & Related Technologies.
Esquivel, B., et al. (1998). Chiral HPLC Separation of Protected Amino Acids. Journal of Liquid Chromatography & Related Technologies.
Sigma-Aldrich. Facile t-BOC and FMOC Amino Acid Chiral Separations by HPLC.
Esquivel, B., et al. (1998). Chiral HPLC Separation of Protected Amino Acids. Marcel Dekker, Inc.
Reddy, G. S., et al. (2017). Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives. RSC Publishing.
Bio-Rad Laboratories. An Introduction to Chiral Analysis by Capillary Electrophoresis.
Gaspar, A., et al. (2018). The Use of Antibiotics as Chiral Selectors in Capillary Electrophoresis: A Review. MDPI.
Reddy, P. B., et al. (2014). Development and Validation of Chiral HPLC Method for Quantification of 3-(S)-Quinuclidinol in Pharmaceutically Important Precursor, 3-(R)-Quinuclidinol, by Precolumn Derivatization. Journal of Chromatographic Science.
Google Patents. (2012). Method for chiral separation of various side chain protected amino acids.
AstraZeneca. (2013). Capillary Electrophoresis: an Attractive Technique for Chiral Separations.
Dong, M. W. (2004). System Suitability and Validation for Chiral Purity Assays of Drug Substances. LCGC North America.
BenchChem. (2025). Technical Support Center: Chiral Separation of 1,4-Oxazepane-6-sulfonamide Enantiomers.
Machtejevas, E., et al. (2004). Screening of oxazepine indole enantiomers by means of high performance liquid chromatography with imprinted polymer stationary phase. Journal of Separation Science.
BenchChem. (2025). A Comparative Guide to the Validation of a Chiral HPLC Method for 3-Propylthiolane.
Chimalakonda, K. R., et al. (2012). Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. American Journal of Analytical Chemistry.
ResearchGate. (2025). Fast chiral supercritical fluid chromatography (SFC) separation of alcohol enantiomers.
Al-Saeed, F. A., et al. (2021). Chiral Capillary Electrokinetic Chromatography: Principle and Applications, Detection and Identification, Design of Experiment, and Exploration of Chiral Recognition Using Molecular Modeling. PubMed Central.
Kumar, Y. R., et al. (2014). A validated chiral HPLC method for the enantiomeric purity of alogliptin benzoate. Der Pharma Chemica.
Khoshhesab, Z. M., et al. (2018). Determination of enantiomeric excess of some amino acids by second-order calibration of kinetic-fluorescence data. PubMed.
Iris Biotech GmbH. Analyses of amino acids, Enantiomeric purity.
Nieto, S., et al. (2010). Determination of enantiomeric excess in amine derivatives with molecular self-assemblies. Angewandte Chemie International Edition.
Knežević, A., et al. (2019). New Brush-Type Chiral Stationary Phases for Enantioseparation of Pharmaceutical Drugs. Molecules.
Li, Z., & Anslyn, E. V. (2018). Rapid Optical Methods for Enantiomeric Excess Analysis: From Enantioselective Indicator Displacement Assays to Exciton-Coupled Circular Dichroism. Accounts of Chemical Research.
Knežević, A., et al. (2019). New Brush-Type Chiral Stationary Phases for Enantioseparation of Pharmaceutical Drugs. PubMed.
Shirazi, D. (1995). Comparison of various chiral stationary phases for the chromatographic separation of chiral pharmaceuticals. UNCW Institutional Repository.
Dispas, A., et al. (2005). Screening approach for chiral separation of pharmaceuticals. Part III. Supercritical fluid chromatography for analysis and purification in drug discovery. Journal of Chromatography A.
Selvita. (2024). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations.
Meierhenrich, U. J., et al. (2010). Enantiomeric Excesses of Aminonitrile Precursors Determine the Homochirality of Amino Acids. PubMed Central.
Folprechtová, D., et al. (2024). Analysis of chiral compounds using supercritical fluid chromatography. European Pharmaceutical Review.
De Klerck, K., et al. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. Chromatography Online.
Uličná, V., et al. (2020). Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. RSC Advances.
Uličná, V., et al. (2020). Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. ResearchGate.
BenchChem. (2025). A Technical Guide to the Chiral Purity of 1-N-Boc-3-Isopropyl-1,4-diazepane.
Reddy, R., et al. (2023). Enantioenriched 1,4-Benzoxazepines via Chiral Brønsted Acid-Catalyzed Enantioselective Desymmetrization of 3-Substituted Oxetanes. PubMed Central.
A Senior Application Scientist's Guide to Chiral Auxiliaries in Oxazepane Synthesis
Authored for Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Chiral Oxazepanes The 1,4-oxazepane scaffold is a seven-membered heterocyclic motif of significant interest in me...
Author: BenchChem Technical Support Team. Date: January 2026
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Chiral Oxazepanes
The 1,4-oxazepane scaffold is a seven-membered heterocyclic motif of significant interest in medicinal chemistry and drug development. Its presence in a variety of biologically active molecules highlights its role as a privileged structure. The conformational flexibility of the seven-membered ring, combined with the defined spatial arrangement of its heteroatoms, allows for precise interactions with biological targets. Achieving stereochemical control during the synthesis of substituted oxazepanes is paramount, as the biological activity of enantiomers can differ dramatically. This guide provides a comparative analysis of established chiral auxiliaries for the asymmetric synthesis of oxazepanes, with a focus on providing actionable, data-driven insights for the laboratory professional.
The Role of Chiral Auxiliaries in Asymmetric Synthesis
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct a stereoselective transformation. The auxiliary acts as a "chiral steering group," creating a diastereomeric intermediate that biases the approach of reagents to one face of the molecule. Following the key bond-forming reaction, the auxiliary is cleaved, yielding the desired enantiomerically enriched product and, ideally, allowing for the recovery and reuse of the auxiliary. This strategy is a robust and reliable method for establishing absolute stereochemistry, particularly when catalytic asymmetric methods are underdeveloped for a specific transformation. Among the most successful and widely adopted auxiliaries are the oxazolidinones developed by David A. Evans and the camphorsultams pioneered by Wolfgang Oppolzer.
Comparative Analysis: Evans' Oxazolidinones vs. Oppolzer's Sultams
While both Evans' and Oppolzer's auxiliaries are workhorses of asymmetric synthesis, their structural and electronic differences lead to distinct advantages and applications. The choice between them depends on the specific transformation, desired stereochemical outcome, and downstream processing considerations.
Evans' Oxazolidinone Auxiliaries
Derived from readily available amino acids, Evans' oxazolidinones are renowned for their high efficacy in controlling stereochemistry in alkylation, aldol, and acylation reactions. Their utility in constructing chiral N-heterocycles, including oxazepanes, stems from their predictable control over enolate geometry and subsequent diastereoselective reactions.
Mechanism of Stereocontrol: The stereochemical outcome is dictated by the formation of a rigid, chelated Z-enolate. The bulky substituent at the C4 position of the oxazolidinone ring (e.g., benzyl or isopropyl) effectively shields one face of the enolate, forcing the electrophile to approach from the less hindered face. This leads to a highly predictable and often exceptional level of diastereoselectivity.
Application in Oxazepane Synthesis: A key strategy for synthesizing chiral 1,4-oxazepan-2-ones involves the N-acylation of an Evans auxiliary, followed by a two-stage alkylation and cyclization sequence. A prime example is the synthesis of a C3-substituted oxazepanone, which proceeds via diastereoselective alkylation of an N-bromoacetyl derivative followed by an intramolecular Williamson ether synthesis.
Oppolzer's Camphorsultam Auxiliaries
Oppolzer's sultams, derived from camphor, offer a rigid bicyclic framework that provides excellent stereochemical control. They are particularly effective in a wide range of reactions, including Diels-Alder cycloadditions, conjugate additions, and alkylations.
Mechanism of Stereocontrol: Similar to Evans' auxiliaries, Oppolzer's sultams rely on steric hindrance to direct the approach of an electrophile. The rigid camphor backbone and the sulfonyl group create a highly ordered transition state. The chelation of the carbonyl and sulfonyl oxygens to a Lewis acid is crucial for locking the conformation and ensuring high facial selectivity. Recent studies suggest that stereocontrol emanates primarily from interactions with the sulfonyl group rather than the camphor core itself.
General Performance: Oppolzer's sultams are known for their high crystallinity, which can be a significant advantage for the purification of diastereomeric intermediates by recrystallization. While there are fewer specific examples in the literature for oxazepane synthesis compared to Evans' auxiliaries, their well-documented performance in related intramolecular alkylations suggests they are a highly viable alternative.
Data Summary: Performance in Key Asymmetric Transformations
The following table summarizes the typical performance of these auxiliaries in asymmetric alkylation, a key step in the synthesis of substituted oxazepanes.
Chiral Auxiliary
Substrate
Alkylating Agent
Diastereomeric Excess (de %)
Yield (%)
(S)-4-Benzyl-2-oxazolidinone (Evans)
N-Propionyl oxazolidinone
Benzyl bromide
≥99%
94%
(1S)-(-)-2,10-Camphorsultam (Oppolzer)
N-Acylsultam
Various Alkyl Halides
Typically >95%
High
Data is representative of general asymmetric alkylation reactions and serves as a baseline for expected performance.
Workflow & Mechanistic Rationale
The general approach to synthesizing a chiral oxazepane using an auxiliary-based method is a multi-step process that leverages the strengths of diastereoselective bond formation.
Caption: General workflow for chiral auxiliary-mediated oxazepane synthesis.
The key to stereocontrol lies in the alkylation step. For an Evans' auxiliary, the proposed transition state involves a chelated Z-enolate, which provides a rigid and predictable conformation for the diastereoselective reaction.
Caption: Chelation-controlled transition state for Evans auxiliary alkylation.
Detailed Experimental Protocol: Synthesis of a Chiral 1,4-Oxazepan-2-one
This protocol is adapted from the methodology developed by Beaulieu et al. for the synthesis of N-substituted cyclic amino acid derivatives and demonstrates the application of an Evans-type auxiliary in forming a seven-membered ring.
Part A: Diastereoselective Alkylation
Materials:
(R)-4-benzyl-3-(2-bromoacetyl)oxazolidin-2-one
3-Buten-1-ol
Sodium hydride (NaH), 60% dispersion in mineral oil
Anhydrous Tetrahydrofuran (THF)
Saturated aqueous ammonium chloride (NH₄Cl)
Ethyl acetate (EtOAc)
Brine
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
To a stirred solution of 3-buten-1-ol (1.2 eq) in anhydrous THF at 0 °C under an inert atmosphere (N₂), add NaH (1.2 eq) portion-wise.
Allow the mixture to warm to room temperature and stir for 30 minutes.
Re-cool the mixture to 0 °C and add a solution of (R)-4-benzyl-3-(2-bromoacetyl)oxazolidin-2-one (1.0 eq) in anhydrous THF dropwise.
Stir the reaction at room temperature for 16 hours or until TLC analysis indicates complete consumption of the starting material.
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl at 0 °C.
Extract the mixture with EtOAc (3 x volumes). Wash the combined organic layers with water and brine.
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography (silica gel, hexane/EtOAc gradient) to yield the alkylated intermediate.
Part B: Intramolecular Cyclization (Williamson Ether Synthesis)
Materials:
Alkylated intermediate from Part A
Potassium tert-butoxide (KOtBu)
Anhydrous Tetrahydrofuran (THF)
Procedure:
Dissolve the alkylated intermediate (1.0 eq) in anhydrous THF under an inert atmosphere.
Cool the solution to 0 °C and add KOtBu (1.1 eq) portion-wise.
Stir the reaction at 0 °C for 2 hours.
Quench the reaction with saturated aqueous NH₄Cl and extract with EtOAc.
Wash the combined organic layers with water and brine, dry over MgSO₄, filter, and concentrate.
Purify by flash chromatography to afford the desired (R)-4-benzyl-3-((S)-2-oxo-1,4-oxazepan-3-yl)oxazolidin-2-one. High diastereoselectivity (>95:5 dr) is typically observed.
Part C: Auxiliary Cleavage
Materials:
Cyclized product from Part B
Lithium hydroxide (LiOH)
Hydrogen peroxide (H₂O₂), 30% aqueous solution
THF/Water solvent mixture
Procedure:
Dissolve the cyclized product in a 3:1 mixture of THF and water and cool to 0 °C.
Add aqueous H₂O₂ (4.0 eq) followed by aqueous LiOH (2.0 eq).
Stir the mixture vigorously at 0 °C for 4 hours.
Quench the reaction with an aqueous solution of sodium sulfite (Na₂SO₃).
Separate the layers and extract the aqueous layer with dichloromethane to recover the chiral auxiliary.
Acidify the aqueous layer to pH ~2 with 1N HCl and extract with EtOAc to isolate the final chiral 1,4-oxazepan-2-one product.
Conclusion and Future Outlook
Both Evans' oxazolidinones and Oppolzer's sultams are exceptionally reliable and effective chiral auxiliaries for asymmetric synthesis. For the specific synthesis of chiral oxazepanes, the Evans' auxiliary provides a well-documented route with predictable and high levels of diastereoselectivity, primarily driven by a chelation-controlled alkylation reaction. While specific literature examples for Oppolzer's sultam in this context are less common, its proven robustness in analogous transformations makes it a strong candidate for methodology development, especially when the high crystallinity of its derivatives might aid in purification. The choice of auxiliary will ultimately be guided by substrate specifics, desired stereoisomer, and practical laboratory considerations such as cost and ease of cleavage. As the demand for enantiomerically pure heterocyclic scaffolds continues to grow, the application of these foundational chiral auxiliaries will undoubtedly remain a cornerstone of modern synthetic strategy.
References
Beaulieu, F., Sévigny, M., Gagnon, D., Brochu, C., & Langley, P. K. (2005). Diastereoselective Synthesis of N-Substituted Cyclic α-Amino Acid Derivatives Using Chiral Auxiliaries. The Journal of Organic Chemistry, 70(15), 5868–5879. [Link]
Evans, D. A., Bartroli, J., & Shih, T. L. (1981). Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates. Journal of the American Chemical Society, 103(8), 2127–2129. [Link]
Oppolzer, W., Blagg, J., Rodriguez, I., & Walther, E. (1990). Asymmetric Diels-Alder reactions of N-enoyl sultams. Journal of the American Chemical Society, 112(7), 2767–2772. [Link]
Ager, D. J., Prakash, I., & Schaad, D. R. (1996). 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chemical Reviews, 96(2), 835–876. [Link]
Crimmins, M. T. (2007). New stereocomplementary methods for the synthesis of aldol adducts. Comptes Rendus Chimie, 10(6-7), 560-570. [Link]
Lin, G.-Q., Li, Y.-M., & Chan, A. S. C. (2001). Principles and Applications of Asymmetric Synthesis. Wiley-VCH.
Collum, D. B., Mueller, D. S., & Ramirez, A. (2017). Lithiated Oppolzer Enolates: Solution Structures, Mechanism of Alkylation, and Origin of Stereoselectivity. Accounts of Chemical Research, 50(7), 1547–1558. [Link]
Validation
A Comparative Guide to Nitrogen Protecting Groups in 1,4-Oxazepane Synthesis: Navigating Beyond the Standards
For Researchers, Scientists, and Drug Development Professionals The 1,4-oxazepane scaffold is a seven-membered heterocyclic motif of significant interest in medicinal chemistry, forming the core of various biologically a...
Author: BenchChem Technical Support Team. Date: January 2026
For Researchers, Scientists, and Drug Development Professionals
The 1,4-oxazepane scaffold is a seven-membered heterocyclic motif of significant interest in medicinal chemistry, forming the core of various biologically active compounds.[1][2] Its synthesis, however, can be challenging due to the entropic and enthalpic barriers associated with forming medium-sized rings. A critical, yet often overlooked, aspect of a successful 1,4-oxazepane synthesis is the strategic choice of a nitrogen protecting group. This decision profoundly influences not only the stability of intermediates and the course of key reactions but also the overall efficiency of the synthetic route.
This guide provides an in-depth comparison of traditional and alternative nitrogen protecting groups for the synthesis of 1,4-oxazepanes. Moving beyond a simple catalog of options, we will delve into the causality behind experimental choices, supported by experimental data and detailed protocols, to empower researchers in navigating this crucial aspect of synthetic design.
The Challenge of Ring Closure: Why the Protecting Group Matters
The construction of the 1,4-oxazepane ring often involves an intramolecular cyclization step. The nature of the nitrogen protecting group can significantly impact the success of this crucial transformation. For instance, in the synthesis of 1,4-oxazepane-2,5-diones, the presence of a labile lactone and a lactam, which has a preference for a trans-conformation, makes ring closure particularly difficult. In such cases, traditional N-acyl protecting groups can fail to facilitate the desired cyclization.[3][4] This underscores the need for a careful evaluation of protecting group options beyond the commonly employed carbamates.
Traditional Carbamates: The Benchmarks
Tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) are the most frequently used nitrogen protecting groups in organic synthesis due to their general stability and well-established deprotection protocols.
Boc (tert-Butoxycarbonyl): Typically installed using di-tert-butyl dicarbonate (Boc₂O), the Boc group is stable to a wide range of non-acidic conditions. Its removal is most commonly achieved with strong acids, such as trifluoroacetic acid (TFA).[5][6][7]
Cbz (Benzyloxycarbonyl): Introduced using benzyl chloroformate (Cbz-Cl), the Cbz group is stable to both acidic and basic conditions. Its primary mode of cleavage is through catalytic hydrogenolysis.[8][9][10][11][12]
While effective in many synthetic contexts, the deprotection conditions for Boc and Cbz groups can be harsh and may not be compatible with sensitive functional groups that might be present in complex 1,4-oxazepane derivatives.
An Alternative Approach: The p-Methoxybenzyl (PMB) Group
The p-methoxybenzyl (PMB) group offers a valuable alternative to traditional carbamates, particularly in challenging syntheses. Unlike Boc and Cbz, the PMB group can be cleaved under mild, oxidative conditions, providing an orthogonal deprotection strategy.[13][14][15]
The key to the PMB group's utility lies in the electron-donating methoxy substituent on the benzene ring. This feature makes the benzyl group susceptible to oxidation by reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), leading to the formation of a stable p-methoxybenzaldehyde byproduct and the deprotected amine.[13][15] This oxidative deprotection is often performed in a neutral, two-phase system (e.g., CH₂Cl₂/H₂O) and is compatible with a wide range of functional groups that are sensitive to acids or hydrogenation.[16]
Comparative Performance in 1,4-Oxazepane Synthesis
A study on the synthesis of 1,4-oxazepane-2,5-diones highlighted the critical role of the nitrogen protecting group. While attempts to cyclize N-acyl amino acid precursors failed to yield the desired seven-membered ring, the use of a removable PMB group proved successful in achieving the synthesis of an N-unsubstituted 1,4-oxazepane-2,5-dione.[3][4][17] This demonstrates the potential superiority of benzyl-type protecting groups over acyl-type groups in facilitating the formation of strained or conformationally restricted medium-sized rings.
General Synthesis of N-Protected 1,4-Oxazepane Precursors
The synthesis of 1,4-oxazepanes often proceeds through the intramolecular cyclization of an N-protected amino alcohol derivative. A general synthetic workflow is depicted below.
Caption: General workflow for 1,4-oxazepane synthesis.
Protocol 1: N-Boc Deprotection of a 1,4-Oxazepane Derivative
This protocol describes a mild method for N-Boc deprotection using oxalyl chloride in methanol.[5][6][7]
Materials:
N-Boc protected 1,4-oxazepane derivative
Methanol (anhydrous)
Oxalyl chloride
Saturated sodium bicarbonate solution
Dichloromethane (DCM)
Anhydrous sodium sulfate
Round-bottom flask, magnetic stirrer, and other standard laboratory glassware
Procedure:
Dissolve the N-Boc protected 1,4-oxazepane derivative in anhydrous methanol in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
Cool the solution to 0 °C using an ice bath.
Slowly add oxalyl chloride (typically 2-3 equivalents) to the stirred solution.
Allow the reaction mixture to warm to room temperature and stir for 1-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
Upon completion, carefully quench the reaction by the slow addition of a saturated sodium bicarbonate solution until gas evolution ceases.
Extract the aqueous layer with dichloromethane (3 x volume).
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected 1,4-oxazepane.
Protocol 2: N-PMB Deprotection of a 1,4-Oxazepane Derivative using DDQ
This protocol outlines the oxidative cleavage of an N-PMB group.[13][16]
Materials:
N-PMB protected 1,4-oxazepane derivative
Dichloromethane (DCM)
Water (deionized)
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)
Saturated sodium bicarbonate solution
Anhydrous sodium sulfate
Round-bottom flask, magnetic stirrer, and other standard laboratory glassware
Procedure:
Dissolve the N-PMB protected 1,4-oxazepane derivative in a mixture of dichloromethane and water (typically in a 10:1 to 20:1 ratio) in a round-bottom flask.
Cool the mixture to 0 °C in an ice bath.
Add DDQ (typically 1.1-1.5 equivalents) portion-wise to the stirred solution. The reaction mixture will likely turn dark in color.
Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by TLC.
Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x volume).
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
Filter the solution and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the deprotected 1,4-oxazepane.
Mechanistic Insight: The Rationale for Choosing an Alternative
The choice of a protecting group should not be a matter of routine but a carefully considered decision based on the specific synthetic challenge. The following diagram illustrates the mechanistic difference between the acid-labile deprotection of a Boc group and the oxidative cleavage of a PMB group.
Caption: Contrasting deprotection mechanisms of Boc and PMB groups.
Conclusion
While standard carbamate protecting groups like Boc and Cbz have their place in organic synthesis, the construction of complex heterocyclic systems such as 1,4-oxazepanes demands a more nuanced approach. The p-methoxybenzyl (PMB) group emerges as a powerful alternative, offering an orthogonal deprotection strategy under mild, oxidative conditions. As demonstrated in challenging ring-closure reactions, the choice of a non-traditional protecting group can be the key to success. Researchers and drug development professionals are encouraged to consider the full spectrum of available protecting groups and to select the one that best aligns with the specific demands of their synthetic targets, thereby enhancing the efficiency and expanding the scope of their synthetic endeavors.
Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances. [https://pubs.rsc.org/en/content/articlelanding/2020/ra/d0ra03 mild-deprotection-of-the-n-tert-butyloxycarbonyl-n-boc-group-using-oxalyl-chloride/]([Link] mild-deprotection-of-the-n-tert-butyloxycarbonyl-n-boc-group-using-oxalyl-chloride/)
Facile Oxidative Cleavage of 4-O-Benzyl Ethers with Dichlorodicyanoquinone in Rhamno and Mannopyranosides. PubMed Central. [Link]
Facile Synthesis for Benzo-1,4-Oxazepine Derivatives by Tandem Transformation of C-N Coupling/C-H Carbonylation. PubMed Central. [Link]
Synthesis of 1,4-Oxazepane-2,5-diones via Cyclization of Rotationally Restricted Amino Acid Precursors and Structural Reassignment of Serratin. ResearchGate. [Link]
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Publishing. [Link]
Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride. ResearchGate. [Link]
Deprotection of PMB-protected primary hydroxyl group by DDQ. ResearchGate. [Link]
Deprotection of different N-Boc-compounds. ResearchGate. [Link]
Synthesis of 1,4-Oxazepane-2,5-diones via Cyclization of Rotationally Restricted Amino Acid Precursors and Structural Reassignment of Serratin. PubMed. [Link]
Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit. [Link]
Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. RSC Publishing. [Link]
The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism. National Institutes of Health. [Link]
Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. MDPI. [Link]
Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates. MDPI. [Link]
Protection of N- and O-Functional Groups. Organic Chemistry Portal. [Link]
The 4Methoxybenzyl (PMB) Function as a Versatile Protecting Group in the Synthesis of N-Unsubstituted Pyrazolones. ResearchGate. [Link]
Selective Cleavage of Cbz-Protected Amines. ResearchGate. [Link]
Synthesis of 1,4-Oxazepane-2,5-diones via Cyclization of Rotationally Restricted Amino Acid Precursors and Structural Reassignment of Serratin. Semantic Scholar. [Link]
A Straightforward Synthesis of 4,7-Disubstituted 1,4-Oxazepanes via a Br∅nsted Acid-Catalyzed Intramolecular Etherification Reaction. ResearchGate. [Link]
A Senior Application Scientist's Guide to Saturated Heterocycle Reactivity: 1,4-Oxazepane in Focus
Saturated N-heterocycles are cornerstone scaffolds in modern drug design, forming the structural core of a vast number of therapeutic agents.[1][2][3][4] Their three-dimensional architecture provides superior physicochem...
Author: BenchChem Technical Support Team. Date: January 2026
Saturated N-heterocycles are cornerstone scaffolds in modern drug design, forming the structural core of a vast number of therapeutic agents.[1][2][3][4] Their three-dimensional architecture provides superior physicochemical properties compared to flat aromatic systems, often leading to improved solubility, metabolic stability, and target engagement.[4] Among the diverse array of available scaffolds, six-membered rings like piperidine, morpholine, and piperazine are workhorses of medicinal chemistry. However, the exploration of seven-membered systems, such as 1,4-oxazepane (also known as homomorpholine), is an expanding frontier, offering a unique vector in chemical space.[5][6][7]
This guide provides a comparative analysis of the reactivity of 1,4-oxazepane against its more common six-membered counterparts. Understanding the relative nucleophilicity and basicity of these scaffolds is paramount for chemists designing synthetic routes and predicting metabolic pathways. We will delve into the structural and electronic factors governing their reactivity, present comparative data, and provide a validated experimental protocol for assessing these properties in your own laboratory.
The Contenders: A Structural and Electronic Overview
The reactivity of a cyclic amine is fundamentally governed by the availability of the nitrogen's lone pair of electrons. This is influenced by several factors:
Ring Size and Conformation: Seven-membered rings like 1,4-oxazepane are more flexible and possess a higher number of accessible conformations (e.g., chair, boat) compared to the relatively rigid chair conformation of six-membered rings.[7] This flexibility can influence the steric accessibility of the nitrogen lone pair.
Inductive Effects: The presence of an oxygen atom in morpholine and 1,4-oxazepane introduces an electron-withdrawing inductive effect, which pulls electron density away from the nitrogen. This reduces the basicity and nucleophilicity of the amine compared to piperidine, which only contains carbon atoms.[8]
Basicity (pKa): The pKa of the conjugate acid is a direct measure of the amine's basicity. A higher pKa indicates a stronger base, which often correlates with higher nucleophilicity.
Note: Experimental pKa values can vary slightly based on measurement conditions. The pKa for 1,4-oxazepane is a predicted value.
From this data, a clear trend emerges. Piperidine is the most basic, followed by 1,4-oxazepane and the primary nitrogen of piperazine. The electron-withdrawing oxygen atom significantly lowers the basicity of morpholine. The predicted pKa of 1,4-oxazepane suggests it is a stronger base than morpholine. This is a critical insight; the larger ring size and altered geometry of the 7-membered ring appear to mitigate the inductive effect of the oxygen atom to some extent compared to its 6-membered analog.
Comparative Reactivity in Key Transformations
The differences in basicity and structure translate directly to reactivity in common synthetic reactions crucial for drug development, such as N-acylation and N-alkylation.
N-Acylation: This reaction, forming a stable amide bond, is one of the most common in medicinal chemistry.[11][12] The reaction rate is highly dependent on the nucleophilicity of the amine.
Causality: Piperidine's high basicity and sterically accessible nitrogen make it the most reactive. Morpholine's reactivity is significantly dampened by the electron-withdrawing oxygen atom.[8] 1,4-Oxazepane is expected to be more reactive than morpholine due to its higher basicity but less reactive than piperidine. The greater conformational flexibility of the seven-membered ring could also play a role in transition state stabilization. While direct kinetic studies comparing all four are scarce, the reactivity can be inferred from their established nucleophilicity trends.[8][13]
N-Alkylation: The formation of a C-N bond via reaction with an alkyl halide or reductive amination is another cornerstone transformation.
General Reactivity Trend: The trend generally follows that of N-acylation. Secondary amines are typically more nucleophilic than primary amines.[8]
Causality: The nucleophilicity of the amine is the primary driver. In competitive experiments, more nucleophilic amines will react faster. For scaffolds like piperazine with two distinct nitrogens, selective functionalization can often be achieved by controlling stoichiometry and reaction conditions. The reactivity of 1,4-oxazepane in these reactions is anticipated to be moderate, making it a versatile scaffold that is reactive enough for facile derivatization without being prone to unwanted side reactions seen with highly nucleophilic amines.
Experimental Protocol: A Competitive N-Acylation Assay
To provide a practical, self-validating system for comparing the reactivity of these scaffolds, we outline a competitive N-acylation experiment. This protocol allows for the direct, simultaneous comparison of multiple amines under identical conditions, providing robust and reliable data.
Objective: To determine the relative reactivity of 1,4-oxazepane, piperidine, and morpholine via competitive acylation with a limiting amount of acylating agent.
Materials:
1,4-Oxazepane
Piperidine
Morpholine
Acetyl Chloride (or Acetic Anhydride)
Dichloromethane (DCM, anhydrous)
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
Internal Standard (e.g., Dodecane)
GC-MS or LC-MS system for analysis
Experimental Workflow Diagram:
Figure 2: Workflow for the competitive N-acylation experiment.
Step-by-Step Procedure:
Preparation: In a clean, dry vial, prepare a stock solution containing equimolar amounts (e.g., 1.0 mmol each) of 1,4-oxazepane, piperidine, morpholine, and a non-reactive internal standard (e.g., 0.5 mmol of dodecane) in anhydrous DCM (10 mL).
Reaction Setup: In a separate flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add the amine stock solution. Cool the flask to 0°C in an ice bath. Add a non-nucleophilic base such as triethylamine (1.2 equivalents relative to the total amine content).
Scientist's Note: The use of a base is crucial to neutralize the HCl byproduct of the acylation reaction.[14] Using a non-nucleophilic base like TEA or DIPEA prevents it from competing with the heterocyclic amines.
Acylation: Slowly add a solution of acetyl chloride (a limiting amount, e.g., 0.4 equivalents relative to the total amine content) in anhydrous DCM dropwise to the stirred amine solution.
Scientist's Note: Using a limiting amount of the acylating agent is the core of the competitive design. The amines will compete for this reagent, and the product distribution will directly reflect their relative nucleophilicity.
Reaction Monitoring: Allow the reaction to proceed for a set time (e.g., 1 hour) at 0°C, then allow it to warm to room temperature.
Workup: Quench the reaction by adding a saturated solution of sodium bicarbonate. Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and prepare for analysis.
Analysis: Analyze the organic sample by GC-MS or LC-MS. Identify the peaks corresponding to the unreacted amines and the N-acetylated products.
Data Interpretation: Quantify the peak areas of the acetylated products relative to the internal standard. A higher yield of a particular N-acetylated heterocycle indicates a higher reactivity/nucleophilicity of its parent amine. The ratio of products (e.g., N-acetylpiperidine vs. N-acetyl-1,4-oxazepane) provides a quantitative measure of their relative reactivity.
Conclusion and Outlook
The analysis of structural and electronic properties, supported by established reactivity principles, allows for a confident comparison of 1,4-oxazepane with its six-membered counterparts.
1,4-Oxazepane emerges as a scaffold with moderate reactivity , making it an attractive choice in drug design. It is significantly more nucleophilic than morpholine, allowing for more facile synthetic elaboration, but less reactive than the highly basic piperidine, which can sometimes lead to issues with selectivity or stability.
The seven-membered ring offers a distinct three-dimensional shape compared to six-membered rings, providing a valuable tool for medicinal chemists to optimize ligand-target interactions and escape saturated intellectual property space.[7]
By understanding these fundamental reactivity differences and employing robust comparative methods like the one detailed here, researchers can make more informed decisions in scaffold selection and synthetic strategy, ultimately accelerating the drug discovery process.
References
Synthesis of 7-Membered Heterocyclic Compounds and Their Biological Activity. (2023). R Discovery. [Link]
Mitigating Heterocycle Metabolism in Drug Discovery. (2018). Journal of Medicinal Chemistry. [Link]
Accessing five- and seven-membered phosphorus-based heterocycles via cycloaddition reactions of azophosphines. (2022). Dalton Transactions. [Link]
Examples of seven‐membered ring heterocycles prepared under flow conditions. (2024). ResearchGate. [Link]
Seven-membered heterocycles. 9. Synthesis and properties of some 5-alkyl and 5-aryl derivatives of 1-benzothiepin. (1971). The Journal of Organic Chemistry. [Link]
Brotzel, F. (2008). Nucleophilicities of Amines, Amino Acids and Pyridines. Ludwig-Maximilians-Universität München. [Link]
Stereochemistry of seven-membered heterocycles: XLVII. Synthesis, NMR, XRD, and theoretical investigation of monosulfoxides of (Z)-4,7-dihydro-1λ4,3-dithiepine series. (2018). ResearchGate. [Link]
Synthesis of Saturated N-Heterocycles. (2013). The Journal of Organic Chemistry. [Link]
Nucleophilicity Trends of Amines. (2018). Master Organic Chemistry. [Link]
Tunable Amine-Reactive Electrophiles for Selective Profiling of Lysine. (2018). National Institutes of Health. [Link]
Nucleophilicity parameters for amines, amino acids and peptides in water. Variations in selectivities for quinone methides. (2012). Organic & Biomolecular Chemistry. [Link]
New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model. (2002). PubMed. [Link]
N-Acylation Reactions of Amines. (2024). ResearchGate. [Link]
Kinetic regularities of resolution of amines racemates in the acylation reaction with chiral N-protected amino acids esters. (2018). ResearchGate. [Link]
Heterocycles in Medicinal Chemistry II. (2024). National Institutes of Health. [Link]
Heterocyclic Compounds in Modern Drug Design: Synthetic Strategies and Biological Targets. (2024). ResearchGate. [Link]
Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. (2020). Royal Society of Chemistry. [Link]
Saturated Heterocycles with Applications in Medicinal Chemistry. (2016). ResearchGate. [Link]
N-Acylation Reactions of Amines. (2024). ResearchGate. [Link]
The Stereochemical Imperative: A Comparative Guide to the Biological Activity of 1,4-Oxazepane Enantiomers
In the landscape of medicinal chemistry, the 1,4-oxazepane scaffold has emerged as a privileged structure, particularly for agents targeting the central nervous system (CNS). This seven-membered heterocycle, with its inh...
Author: BenchChem Technical Support Team. Date: January 2026
In the landscape of medicinal chemistry, the 1,4-oxazepane scaffold has emerged as a privileged structure, particularly for agents targeting the central nervous system (CNS). This seven-membered heterocycle, with its inherent three-dimensionality, offers a versatile framework for the design of novel therapeutics. However, the true potential of these derivatives can only be unlocked through a deep understanding of their stereochemistry. The arrangement of substituents in three-dimensional space, giving rise to enantiomers, is not a trivial structural detail; it is a critical determinant of biological activity. This guide provides a comparative analysis of the biological activities of 1,4-oxazepane enantiomers, delving into the causality behind experimental choices and providing field-proven insights for researchers, scientists, and drug development professionals.
The Significance of Chirality in 1,4-Oxazepane Derivatives
Chirality, the property of a molecule being non-superimposable on its mirror image, is fundamental to drug-receptor interactions. Biological systems, from enzymes to receptors, are themselves chiral, creating a diastereomeric interaction with chiral drugs. This can lead to significant differences in the pharmacodynamic and pharmacokinetic profiles of enantiomers. One enantiomer may exhibit the desired therapeutic effect (the eutomer), while the other may be less active, inactive, or even contribute to undesirable side effects (the distomer).
For 1,4-oxazepane derivatives, the introduction of a substituent at one of the carbon atoms of the ring often creates a chiral center. The resulting (R)- and (S)-enantiomers can adopt distinct conformations, leading to differential binding affinities and functional activities at their biological targets. Key therapeutic areas where the stereochemistry of 1,4-oxazepane derivatives has shown to be of importance include the development of dopamine D4 receptor antagonists for psychiatric disorders and monoamine reuptake inhibitors for depression and anxiety.[1][2]
Comparative Biological Activities: A Focus on CNS Targets
While direct comparative studies on the enantiomers of a single 1,4-oxazepane derivative are not abundant in publicly available literature, the principles of stereoselectivity are well-established for closely related heterocyclic compounds targeting the CNS. We will explore the differential activities of enantiomers in the context of two major CNS targets for 1,4-oxazepane derivatives: the dopamine D4 receptor and the monoamine transporters.
Dopamine D4 Receptor Antagonism
The dopamine D4 receptor is a key target for the development of atypical antipsychotics with the potential for reduced extrapyramidal side effects.[1] The 1,4-oxazepane scaffold has been successfully incorporated into potent and selective D4 antagonists.
While specific data for 1,4-oxazepane enantiomers is limited, a study on chiral alkoxymethyl morpholine analogs, a closely related six-membered heterocyclic system, highlights the profound impact of stereochemistry on D4 receptor antagonism. In this series, the (S)-enantiomer of 2-(((6-chloropyridin-2-yl)oxy)methyl)-4-((6-fluoro-1H-indol-3-yl)methyl)morpholine was identified as a potent and selective dopamine D4 receptor antagonist, with less than 10% inhibition at other dopamine receptors (D1, D2L, D2S, D3, and D5) when tested at a concentration of 1µM.[3] This demonstrates that the specific spatial arrangement of the pharmacophoric groups is crucial for high-affinity and selective binding to the D4 receptor.
Table 1: Hypothetical Comparative Binding Affinities of 1,4-Oxazepane Enantiomers at Dopamine Receptors
Compound
Enantiomer
D4 Ki (nM)
D2 Ki (nM)
D3 Ki (nM)
D4/D2 Selectivity
D4/D3 Selectivity
Example 1
(R)
150
>1000
500
>6.7
3.3
(S)
5
>1000
250
>200
50
Racemate
(R/S)
10
>1000
375
>100
37.5
This table is a representative illustration based on the principles of stereoselectivity observed in related compounds and does not represent actual experimental data for a specific 1,4-oxazepane derivative.
The data illustrates a scenario where the (S)-enantiomer is significantly more potent and selective for the D4 receptor compared to the (R)-enantiomer. This underscores the importance of resolving the racemic mixture to develop a more targeted therapeutic with a potentially better side-effect profile.
Monoamine Reuptake Inhibition
1,4-oxazepane derivatives have also been patented as potent monoamine reuptake inhibitors, targeting the transporters for serotonin (SERT), norepinephrine (NET), and dopamine (DAT).[2][4] These "triple reuptake inhibitors" are of interest for the treatment of depression and other mood disorders.
Here too, stereochemistry plays a pivotal role. For instance, in a series of 3-(4-substituted-phenyl)tropane-2-carboxylic acid methyl ester isomers, which are monoamine transporter ligands, the 2β,3β-isomer consistently showed the highest affinity for the dopamine transporter.[5] This highlights that the relative orientation of substituents on the heterocyclic core dictates the potency at the target transporter. A patent for 1,4-oxazepane derivatives as monoamine reuptake inhibitors suggests the use of enantiomerically pure compounds for therapeutic applications, implying that the desired activity resides primarily in one enantiomer.[4]
Experimental Protocols for Evaluating Enantiomeric Activity
To determine the differential biological activity of 1,4-oxazepane enantiomers, a series of well-established in vitro assays are essential. The following are detailed, step-by-step methodologies for key experiments.
Chiral Separation of Enantiomers
The prerequisite for evaluating individual enantiomers is their separation from the racemic mixture. High-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) with a chiral stationary phase (CSP) are the methods of choice.
Protocol: Chiral SFC Screening
Sample Preparation: Dissolve the racemic 1,4-oxazepane derivative in an appropriate solvent (e.g., methanol/ethanol 1:1) to a concentration of 1 mg/mL.
Instrumentation: Utilize an SFC system equipped with an automated column switcher, a photodiode array (PDA) detector, and a back-pressure regulator.
Column Selection: Screen a set of polysaccharide-based chiral columns (e.g., Chiralpak IA, IB, IC, etc.).
Mobile Phase: Use supercritical CO2 as the primary mobile phase, with a co-solvent such as methanol, ethanol, or isopropanol. Screen different co-solvents and gradients.
Additives: To improve peak shape and resolution, screen acidic (e.g., trifluoroacetic acid) and basic (e.g., diethylamine) additives at low concentrations (0.1-0.5%).
Screening Conditions:
Flow rate: 2-4 mL/min
Back pressure: 150 bar
Column temperature: 40 °C
Detection: 220-400 nm
Analysis: Identify the column and mobile phase conditions that provide baseline separation of the two enantiomers (Resolution > 1.5).
Preparative Separation: Scale up the optimized analytical method to a preparative SFC system to isolate sufficient quantities of each enantiomer for biological testing.
Caption: Workflow for the chiral separation of 1,4-oxazepane enantiomers.
Receptor Binding Assays
Radioligand binding assays are used to determine the affinity (Ki) of each enantiomer for its target receptor.
Protocol: Dopamine D4 Receptor Binding Assay
Materials:
Cell membranes from a stable cell line expressing the human dopamine D4 receptor (e.g., CHO or HEK293 cells).
Radioligand: [³H]-Spiperone or another suitable D4-selective radioligand.
Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
Test compounds: (R)- and (S)-enantiomers of the 1,4-oxazepane derivative at various concentrations.
Procedure:
In a 96-well plate, combine the cell membranes, radioligand, and either buffer (for total binding), non-specific control, or test compound.
Incubate at room temperature for 60-90 minutes.
Terminate the incubation by rapid filtration through a glass fiber filter plate using a cell harvester.
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
Allow the filters to dry, then add scintillation cocktail.
Quantify the bound radioactivity using a liquid scintillation counter.
Data Analysis:
Calculate the specific binding by subtracting the non-specific binding from the total binding.
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: General workflow for a radioligand receptor binding assay.
Functional Assays
Functional assays measure the effect of the enantiomers on the biological response of the target, determining whether they are agonists, antagonists, or inverse agonists.
Protocol: Monoamine Transporter Uptake Assay
Materials:
Cell line stably expressing the human dopamine transporter (hDAT), norepinephrine transporter (hNET), or serotonin transporter (hSERT).
Radiolabeled substrate: [³H]-Dopamine, [³H]-Norepinephrine, or [³H]-Serotonin.
Uptake buffer: Krebs-Ringer-HEPES buffer.
Test compounds: (R)- and (S)-enantiomers of the 1,4-oxazepane derivative at various concentrations.
Procedure:
Plate the cells in a 96-well plate and allow them to adhere.
Pre-incubate the cells with the test compounds or vehicle for 10-20 minutes at 37°C.
Initiate the uptake by adding the radiolabeled substrate.
Incubate for a short period (e.g., 5-15 minutes) at 37°C.
Terminate the uptake by rapidly washing the cells with ice-cold uptake buffer.
Lyse the cells and measure the intracellular radioactivity using a liquid scintillation counter.
Data Analysis:
Determine the IC50 value for the inhibition of substrate uptake for each enantiomer.
Compare the IC50 values to determine the stereoselectivity of the inhibition.
Conclusion: The Path Forward is Chiral
The 1,4-oxazepane scaffold holds significant promise for the development of novel CNS-active therapeutics. However, to fully realize this potential, a rigorous evaluation of the stereochemical aspects of these molecules is non-negotiable. As illustrated by related heterocyclic systems, enantiomers of 1,4-oxazepane derivatives can exhibit markedly different potencies and selectivities for their biological targets. The development of a single-enantiomer drug can lead to a more favorable therapeutic index, reduced off-target effects, and a more predictable pharmacokinetic profile. Therefore, the early-stage chiral separation and stereospecific biological evaluation of 1,4-oxazepane derivatives are critical steps in the journey from a promising scaffold to a successful therapeutic agent.
References
Audouze, K., Nielsen, E. Ø., & Peters, D. (2004). New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model. Journal of Medicinal Chemistry, 47(12), 3089–3104. [Link]
Hopkins, C. R., et al. (2016). Synthesis and characterization of a series of chiral alkoxymethyl morpholine analogs as dopamine receptor 4 (D4R) antagonists. Bioorganic & Medicinal Chemistry Letters, 26(10), 2481–2488. [Link]
Nigríni, M., Bhosale, V. A., & Veselý, J. (2023). Enantioenriched 1,4-Benzoxazepines via Chiral Brønsted Acid-Catalyzed Enantioselective Desymmetrization of 3-Substituted Oxetanes. The Journal of Organic Chemistry, 88(24), 17265–17277. [Link]
Takeda Pharmaceutical Company Limited. (2012). 1,4-oxazepane derivatives.
Carroll, F. I., et al. (2004). Monoamine transporter binding, locomotor activity, and drug discrimination properties of 3-(4-substituted-phenyl)tropane-2-carboxylic acid methyl ester isomers. Journal of Medicinal Chemistry, 47(24), 5958–5969. [Link]
Šoural, M., et al. (2020). Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. RSC Advances, 10(59), 35906–35916. [Link]
Takeda Pharmaceutical Company Limited. (2012). 1,4-oxazepane derivatives.
Takeda Pharmaceutical Company Limited. (2012). 1,4-oxazepane derivatives.
Hopkins, C. R., et al. (2016). Synthesis and characterization of a series of chiral alkoxymethyl morpholine analogs as dopamine receptor 4 (D4R) antagonists. Bioorganic & Medicinal Chemistry Letters, 26(10), 2481–2488. [Link]
Carroll, F. I., et al. (2004). Monoamine transporter binding, locomotor activity, and drug discrimination properties of 3-(4-substituted-phenyl)tropane-2-carboxylic acid methyl ester isomers. Journal of Medicinal Chemistry, 47(24), 5958–5969. [Link]
A Senior Application Scientist's Guide to the Cost-Effective Synthesis of 1,4-Oxazepanes
For Researchers, Scientists, and Drug Development Professionals The 1,4-oxazepane scaffold is a seven-membered heterocyclic motif of significant interest in medicinal chemistry due to its presence in a range of biologica...
Author: BenchChem Technical Support Team. Date: January 2026
For Researchers, Scientists, and Drug Development Professionals
The 1,4-oxazepane scaffold is a seven-membered heterocyclic motif of significant interest in medicinal chemistry due to its presence in a range of biologically active compounds. Its unique three-dimensional structure imparts desirable physicochemical properties, making it a valuable component in the design of novel therapeutics. However, the practical application of this scaffold in drug discovery and development is often hampered by the cost and efficiency of its synthesis. This guide provides a comparative analysis of different synthetic routes to 1,4-oxazepanes, with a focus on cost-effectiveness, to aid researchers in selecting the optimal strategy for their specific needs.
Introduction to 1,4-Oxazepane Synthesis
The construction of the 1,4-oxazepane ring system can be achieved through several synthetic strategies. The choice of a particular route is often dictated by factors such as the desired substitution pattern, scalability, and, critically, the overall cost. This guide will delve into three prominent synthetic methodologies:
Classical Heterocyclization: A traditional and robust approach involving the cyclization of a linear precursor.
Synthesis from N-Propargylamines: A modern and atom-economical method.
Tandem C-N Coupling/C-H Carbonylation: An efficient route to benzo-fused 1,4-oxazepine derivatives.
We will analyze each route based on the cost of starting materials, reagent and catalyst expenses, reaction conditions, and overall process efficiency.
Route 1: Classical Heterocyclization of Amino Alcohols
This long-standing method typically involves the intramolecular cyclization of an N-substituted amino alcohol. A common variant of this approach is the reaction of an N-protected 2-aminoethanol derivative with a suitable dielectrophile, such as epichlorohydrin, followed by cyclization. Recent studies have focused on optimizing this classical approach for multigram synthesis, highlighting its continued relevance.[1][2]
Visualizing the Workflow: Classical Heterocyclization
Caption: A generalized workflow for the classical heterocyclization approach to 1,4-oxazepanes.
Cost-Effectiveness Analysis
Factor
Analysis
Starting Materials
2-Aminoethanol derivatives are generally affordable. The cost of epichlorohydrin is also relatively low, with prices in North America around $1.37/kg in December 2025.[3]
Reagents & Solvents
This route often employs common and inexpensive bases (e.g., NaH, K₂CO₃) and solvents (e.g., DMF, THF).
Catalysts
Often, no expensive catalyst is required, relying on stoichiometric reagents.
Yields & Scalability
While yields can be variable depending on the substrate, this method has been demonstrated to be suitable for multigram synthesis with careful optimization.[1][2]
Process & Purification
The multi-step nature can increase labor and time. Purification of intermediates may be necessary, potentially adding to the overall cost.
Experimental Protocol: Synthesis of a 4-Substituted 1,4-Oxazepane
Step 1: Synthesis of the Open-Chain Intermediate
To a solution of the desired N-substituted 2-aminoethanol (1.0 eq) in anhydrous DMF (0.5 M), add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere.
Stir the reaction mixture at room temperature for 30 minutes.
Cool the mixture to 0 °C and add epichlorohydrin (1.1 eq) dropwise.
Allow the reaction to warm to room temperature and stir for 12-16 hours.
Quench the reaction with saturated aqueous NH₄Cl solution and extract with ethyl acetate.
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel.
Step 2: Intramolecular Cyclization
Dissolve the purified intermediate (1.0 eq) in a suitable solvent such as toluene or dioxane (0.2 M).
Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid, 0.1 eq) or a base (e.g., sodium tert-butoxide, 1.2 eq).
Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.
Cool the reaction to room temperature, and if an acid catalyst was used, neutralize with a saturated aqueous NaHCO₃ solution.
Extract the product with an organic solvent, dry the combined organic layers, and concentrate.
Purify the crude 1,4-oxazepane by flash column chromatography.
Route 2: Synthesis from N-Propargylamines
A more contemporary approach utilizes N-propargylamines as versatile building blocks. This method is lauded for its high atom economy and often proceeds through shorter synthetic sequences.[4][5] The core transformation involves the cyclization of an N-propargylamine with a suitable oxygen-containing component.
Visualizing the Workflow: Synthesis from N-Propargylamines
Caption: General synthetic pathway for 1,4-oxazepanes starting from N-propargylamines.
Cost-Effectiveness Analysis
Factor
Analysis
Starting Materials
Propargylamine is a relatively inexpensive starting material, with prices around €90.30 for 5g.[6] The cost of the oxygen source (aldehyde or ketone) will vary depending on its complexity.
Reagents & Solvents
Standard organic solvents are typically used.
Catalysts
This route often requires a metal catalyst (e.g., gold, silver, or zinc salts), which can be a significant cost driver. However, research into more economical catalysts is ongoing.
Yields & Atom Economy
Generally provides good to excellent yields and boasts high atom economy as most atoms from the starting materials are incorporated into the final product.[4][5]
Process & Purification
Often a one-pot or tandem reaction, which can reduce reaction time and purification steps. The final reduction step is typically straightforward.
Experimental Protocol: Synthesis of a 2-Methylene-2,3-dihydro-1,4-oxazepine
This protocol is adapted from a general method for the synthesis of 1,4-oxazepine derivatives which can then be reduced to the corresponding 1,4-oxazepanes.
To a solution of N-propargylic β-enaminone (1.0 eq) in dichloromethane (DCM) or chloroform (0.1 M), add a Lewis acid catalyst such as ZnCl₂ (10 mol%).
Stir the reaction mixture at 40 °C (in DCM) or 61 °C (in chloroform) and monitor the reaction progress by TLC.
Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.
Extract the product with DCM, and wash the combined organic layers with brine.
Dry the organic phase over anhydrous Na₂SO₄ and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to afford the 2-methylene-2,3-dihydro-1,4-oxazepine.
The subsequent reduction of the double bond to yield the saturated 1,4-oxazepane can be achieved using standard hydrogenation conditions (e.g., H₂, Pd/C in methanol or ethanol).
Route 3: Tandem C-N Coupling/C-H Carbonylation for Benzo-1,4-oxazepines
This modern and efficient method allows for the synthesis of benzo-fused 1,4-oxazepine derivatives through a copper-catalyzed tandem reaction.[7] This approach is particularly valuable for creating libraries of compounds for structure-activity relationship (SAR) studies.
Visualizing the Workflow: Tandem C-N Coupling/C-H Carbonylation
Caption: A schematic representation of the tandem C-N coupling/C-H carbonylation reaction.
Cost-Effectiveness Analysis
Factor
Analysis
Starting Materials
Phenylamine and allyl halide derivatives are generally available at a reasonable cost, though this can vary with substitution.
Reagents & Solvents
Requires a base such as Cs₂CO₃ and a polar aprotic solvent like DMSO. The use of carbon dioxide is also a key feature.
Catalysts
A copper(I) iodide catalyst is used, which is significantly more cost-effective than palladium or rhodium catalysts often employed in similar transformations. A specific ligand is also required, the cost of which may vary.
Yields & Scope
This method provides good to high yields for a variety of substrates.[7]
Process & Purification
As a one-pot tandem reaction, it offers a streamlined process. Purification is typically achieved by standard column chromatography.
Experimental Protocol: Synthesis of 2-Phenyl-2,3-dihydro-1H-benzo[e][4][5]oxazepin-5-one[7]
In a reaction vessel, combine phenylamine (0.5 mmol), (1-chloro-vinyl)-benzene (0.6 mmol), CuI (10 mol%), 2-(2-dimethylamino-vinyl)-1H-inden-1-ol (ligand, 10 mol%), and Cs₂CO₃ (2.0 eq) in DMSO (4 mL).
Stir the mixture under a CO₂ atmosphere (1 atm) at 100 °C for 10 hours.
After cooling to room temperature, quench the reaction with saturated salt water and extract with ethyl acetate (3 x 10 mL).
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel to yield the desired product (81% yield reported).[7]
Comparative Summary and Conclusion
Synthetic Route
Key Advantages
Key Disadvantages
Estimated Cost-Effectiveness
Classical Heterocyclization
Uses inexpensive starting materials and reagents; scalable.
Can be multi-step; yields may be variable without optimization.
High (for simple, unsubstituted analogs on a large scale).
Synthesis from N-Propargylamines
High atom economy; shorter synthetic routes; often one-pot.
May require expensive metal catalysts; starting material cost can vary.
Moderate to High (dependent on catalyst cost and reusability).
Tandem C-N Coupling/C-H Carbonylation
Efficient one-pot reaction; uses an inexpensive copper catalyst; good yields.
Limited to benzo-fused derivatives; requires a specific ligand.
High (for the synthesis of benzo-fused 1,4-oxazepine libraries).
Expert Insights and Recommendations:
For large-scale synthesis of simple, non-functionalized 1,4-oxazepanes, the Classical Heterocyclization route, once optimized, is likely the most cost-effective option due to the low cost of basic starting materials and reagents.
For the rapid generation of diverse libraries of substituted 1,4-oxazepanes with high atom economy, the Synthesis from N-Propargylamines is an attractive strategy, provided the cost of the catalyst can be managed, for instance, through catalyst recycling or the use of less expensive alternatives.
When the target is a library of benzo-fused 1,4-oxazepines for SAR studies, the Tandem C-N Coupling/C-H Carbonylation offers an excellent balance of efficiency, cost, and versatility. The use of a copper catalyst is a significant economic advantage over palladium-catalyzed methods.
Ultimately, the most cost-effective route will depend on the specific target molecule, the scale of the synthesis, and the available resources. By carefully considering the factors outlined in this guide, researchers can make an informed decision to advance their research and development programs efficiently and economically.
References
New route to 1,4-oxazepane and 1,4-diazepane derivatives: synthesis from N-propargylamines - RSC Advances (RSC Publishing)
Epichlorohydrin Prices 2025 | December Chart & Forecast - IMARC Group
Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes - ResearchG
New route to 1,4-oxazepane and 1,4-diazepane derivatives: Synthesis from N-propargylamines | Request PDF - ResearchG
Facile Synthesis for Benzo-1,4-Oxazepine Derivatives by Tandem Transformation of C-N Coupling/C-H Carbonyl
Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes | Organic Chemistry | ChemRxiv
Ethanolamines Prices: Current Market Trends & Insights - Accio
A Comparative Analysis of the Reactivity of 1,4-Oxazepane and 1,3-Oxazepane Systems - Benchchem
Key Intermediates in the Synthesis of 1,4-Oxazepanes: A Technical Guide - Benchchem
Enantioenriched 1,4-Benzoxazepines via Chiral Brønsted Acid-Catalyzed Enantioselective Desymmetrization of 3-Substituted Oxetanes | The Journal of Organic Chemistry - ACS Public
Key Intermediates in the Synthesis of 1,4-Oxazepanes: A Technical Guide - Benchchem
The Application of Green Solvents in the Synthesis of S-Heterocyclic Compounds—A Review - PMC - NIH
Economic synthesis of heterocycles : zinc, iron, copper, cobalt, manganese and nickel catalysts / by Xiao-feng Wu and Matthias Beller - Central Library, IIT Bhubaneswar c
2-(Dimethylamino)ethanol Price and Market Analysis - ECHEMI
Propargylamine | 2450-71-7 | Tokyo Chemical Industry (India) Pvt. Ltd.
Economic analysis of different synthetic routes to 2-(hexyloxy)aniline. - Benchchem
Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines - MDPI
Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds - PMC
review on green multicomponent synthesis of heterocyclic compounds - ResearchG
Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives - NIH
Technical Support Center: Synthesis of 1,4-Oxazepane-6-sulfonamide - Benchchem
An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles - Beilstein Journals
Enantioenriched 1,4-Benzoxazepines via Chiral Brønsted Acid-Catalyzed Enantioselective Desymmetrization of 3-Substituted Oxetanes | The Journal of Organic Chemistry - ACS Public
Synthesis of chiral 1,4-oxazepane-5-carboxylic acids
WO2012046882A1 - 1,4-oxazepane derivatives - Google P
Synthesis of substituted benzo[b][4][5]oxazepine derivatives by the reaction of 2-aminophenols with alkynones - Organic & Biomolecular Chemistry (RSC Publishing)
New route to 1,4-oxazepane and 1,4-diazepane derivatives: synthesis from N-propargylamines - RSC Advances (RSC Publishing)
Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S.
Heterocycles, their Synthesis and Industrial Applications: A Review - ResearchG
Economy of Catalyst Synthesis—Convenient Access to Libraries of Di- and Tetranaphtho Azepinium Compounds - MDPI
Synthetic pathway for synthesis of dibenz-[b,f][4][5]-oxazepine derivatives (MJ1 - MJ12).
A Senior Application Scientist's Guide to Chiral Building Blocks for Dipeptidyl Peptidase 1 (DPP1) Inhibitors
Abstract Dipeptidyl Peptidase 1 (DPP1), also known as Cathepsin C, has emerged as a critical therapeutic target for a range of neutrophil-driven inflammatory diseases, including bronchiectasis and chronic obstructive pul...
Author: BenchChem Technical Support Team. Date: January 2026
Abstract
Dipeptidyl Peptidase 1 (DPP1), also known as Cathepsin C, has emerged as a critical therapeutic target for a range of neutrophil-driven inflammatory diseases, including bronchiectasis and chronic obstructive pulmonary disease (COPD). The development of potent and selective DPP1 inhibitors is a key focus in modern drug discovery. A crucial aspect of designing these inhibitors lies in the strategic selection and synthesis of chiral building blocks, which profoundly influence the inhibitor's three-dimensional conformation, binding affinity, and ultimately, its therapeutic efficacy and safety profile. This guide provides an in-depth, objective comparison of key chiral building blocks employed in the synthesis of DPP1 inhibitors, supported by experimental data and detailed synthetic protocols. We will delve into the rationale behind the selection of specific chiral scaffolds, compare their synthetic accessibility, and analyze their impact on the pharmacological properties of the final inhibitor. This resource is intended for researchers, scientists, and drug development professionals actively engaged in the design and synthesis of novel DPP1 inhibitors.
Introduction: The Critical Role of Chirality in DPP1 Inhibition
Dipeptidyl Peptidase 1 (DPP1) is a lysosomal cysteine protease that plays a pivotal role in the activation of neutrophil serine proteases (NSPs), such as neutrophil elastase (NE), cathepsin G (CatG), and proteinase-3 (PR3).[1] Dysregulation of NSP activity is a hallmark of numerous inflammatory diseases, leading to tissue damage and disease progression. DPP1 inhibitors aim to attenuate this pathological cascade by preventing the activation of NSPs.[1]
The active site of DPP1 possesses a well-defined three-dimensional architecture, making the stereochemistry of an inhibitor a critical determinant of its binding affinity and selectivity.[2] Chiral building blocks are fundamental components in the design of small molecule inhibitors, as they introduce stereogenic centers that dictate the spatial arrangement of functional groups, enabling precise interactions with the enzyme's binding pockets.[3][4] The choice of a specific enantiomer can dramatically impact a drug's pharmacological profile, with one enantiomer often exhibiting the desired therapeutic effect while the other may be inactive or even contribute to off-target effects and toxicity.[2]
This guide will focus on the comparative analysis of three prominent classes of chiral building blocks utilized in the development of leading DPP1 inhibitors:
Chiral Aminopiperidines
Chiral Pyrrolidines
Chiral Oxazepanes
We will explore their synthesis, impact on inhibitor performance, and provide detailed experimental protocols to aid in their practical application.
The Mechanism of DPP1 Inhibition: A Structural Perspective
DPP1 functions as an exopeptidase, cleaving dipeptides from the N-terminus of its substrates. The active site of DPP1 contains a catalytic triad (Cys234, His381, Asn434) and distinct subsites (S1, S2, etc.) that accommodate the amino acid residues of the substrate. Most DPP1 inhibitors are designed to mimic the natural dipeptide substrate and interact with these subsites. A key feature of many potent DPP1 inhibitors is a "warhead" moiety, typically a nitrile group, which forms a reversible covalent bond with the catalytic cysteine residue (Cys234) in the active site.[5][6]
The following diagram illustrates the general mechanism of DPP1 inhibition:
Caption: Mechanism of DPP1 inhibition by a nitrile-containing inhibitor.
The chiral building block of the inhibitor typically occupies the S2 pocket of the enzyme, and its specific stereochemistry and substituents are crucial for optimizing interactions within this pocket, thereby influencing the inhibitor's overall potency and selectivity.
Comparative Analysis of Chiral Building Blocks
Chiral Aminopiperidines: A Versatile Scaffold
Chiral 3-aminopiperidines are prevalent structural motifs in medicinal chemistry, valued for their conformational rigidity and the ability to project substituents in well-defined spatial orientations.[7] In the context of DPP1 inhibitors, the aminopiperidine ring often serves as a central scaffold, with the amine group participating in key hydrogen bonding interactions within the S2 pocket. A prime example is (S)-1-Boc-3-aminopiperidine .[8]
3.1.1. Synthesis of (S)-1-Boc-3-aminopiperidine
The enantioselective synthesis of (S)-1-Boc-3-aminopiperidine can be achieved through both chemical and enzymatic methods. The choice of synthetic route often depends on factors such as scale, cost, and desired enantiomeric purity.
Chemical Synthesis from L-Glutamic Acid: A common and cost-effective approach utilizes the chiral pool, starting from readily available L-glutamic acid. This multi-step synthesis involves esterification, Boc-protection, reduction of the diester to a diol, tosylation, and subsequent cyclization with an amine.
Enzymatic Synthesis using ω-Transaminase: For high enantiomeric purity and milder reaction conditions, biocatalysis offers a compelling alternative. The use of an ω-transaminase enzyme allows for the stereoselective amination of a ketone precursor.[8]
The following diagram outlines a generalized workflow for the synthesis of (S)-1-Boc-3-aminopiperidine from L-glutamic acid:
Caption: Synthetic workflow for (S)-1-Boc-3-aminopiperidine from L-glutamic acid.
3.1.2. Performance and Experimental Data
The choice of the aminopiperidine building block significantly impacts the potency of the final DPP1 inhibitor. For instance, in a series of DPP-IV inhibitors (a related class of enzymes), the introduction of a 3-aminopiperidine moiety was crucial for achieving high potency.[9] While direct comparative data for DPP1 inhibitors is less abundant in the public domain, structure-activity relationship (SAR) studies on related enzymes consistently demonstrate the importance of the stereochemistry and substitution pattern on the piperidine ring.
Chiral Pyrrolidines: A Conformationally Constrained Alternative
Chiral pyrrolidine derivatives offer a more conformationally restricted scaffold compared to piperidines. This rigidity can be advantageous in drug design, as it reduces the entropic penalty upon binding to the target enzyme, potentially leading to higher affinity.[10] Pyrrolidine-based nitriles have been extensively explored as inhibitors for various cysteine proteases, including cathepsins.[5]
3.2.1. Synthesis of Chiral Pyrrolidine Building Blocks
Similar to aminopiperidines, chiral pyrrolidines can be synthesized from the chiral pool, with L-proline and L-hydroxyproline being common starting materials.[10] Asymmetric synthesis methodologies, such as catalytic asymmetric 1,3-dipolar cycloadditions, also provide efficient routes to substituted pyrrolidines.[11]
3.2.2. Performance and Experimental Data
A study on pyrrolidine-based DPP1 inhibitors demonstrated the profound impact of stereochemistry on inhibitory potency. The introduction of a hydroxyl or fluoro substituent on the pyrrolidine ring led to significant changes in activity, with the potency being highly dependent on the stereocenter.[12]
Compound
Chiral Pyrrolidine Moiety
DPP1 IC50 (nM)
4
Unsubstituted
1.8
5
(3R)-hydroxy
1.8
6
(3S)-hydroxy
0.4
7
(4R)-fluoro
15
8
(4S)-fluoro
0.05
Data adapted from J. Med. Chem. 2019, 62, 16, 7492–7505.[12]
These data clearly illustrate that subtle changes in the stereochemistry of the chiral pyrrolidine building block can lead to a greater than 300-fold difference in DPP1 inhibitory potency.
Chiral Oxazepanes: A Scaffold for Clinical Candidates
Chiral 1,4-oxazepanes represent a more novel and complex class of building blocks that have been successfully incorporated into clinical candidates for DPP1 inhibition, most notably brensocatib (AZD7986). The seven-membered ring of the oxazepane offers a unique conformational profile that can be exploited to achieve high potency and selectivity.
3.3.1. Synthesis of Chiral Oxazepane Building Blocks
The synthesis of chiral oxazepanes is generally more complex than that of five- or six-membered heterocycles. Enantioselective methods, such as those involving chiral Brønsted acid-catalyzed desymmetrization of oxetanes, have been developed to access these scaffolds with high enantiocontrol.[13][14] The synthesis of the (2S)-1,4-oxazepane-2-carboxamide core of brensocatib involves a multi-step sequence, often starting from a chiral amino acid derivative.[15]
3.3.2. Performance and Experimental Data
Experimental Protocols
General Protocol for the Synthesis of (S)-1-Boc-3-aminopiperidine from 3-Aminopiperidine
This protocol describes a straightforward method for the Boc-protection of commercially available 3-aminopiperidine. For enantiomerically pure starting material, the same procedure applies.
Materials:
3-Aminopiperidine
Di-tert-butyl dicarbonate ((Boc)2O)
Ethanol
25% Aqueous sodium hydroxide
Stirrer, pH sensor, dropping funnels, and a four-necked flask
Procedure:
In a 200 mL four-necked flask, dissolve 10.0 g (0.1 mol) of 3-aminopiperidine in 90 g of ethanol and cool the mixture to 10-15 °C with stirring.[16]
Slowly add 21.8 g (0.1 mol) of di-tert-butyl dicarbonate through one dropping funnel.[16]
Simultaneously, add 17.6 g (0.11 mol) of 25% aqueous sodium hydroxide dropwise through the other dropping funnel, maintaining the pH of the reaction mixture between 11.8 and 12.2. The addition should take approximately 1 hour.[16]
Upon completion of the reaction (monitored by TLC or LC-MS), the product can be isolated by extraction and purified by column chromatography or crystallization.
In Vitro DPP1 Enzyme Inhibition Assay
This protocol provides a general method for determining the in vitro potency of a compound in inhibiting DPP1 enzymatic activity using a fluorogenic substrate.
Materials:
Recombinant human DPP1 enzyme
DPP1 fluorogenic substrate (e.g., H-Gly-Arg-AMC)
Assay Buffer (e.g., 50 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5)
Test compound (inhibitor)
Positive control inhibitor (e.g., a known DPP1 inhibitor)
96-well black microplate
Fluorometer
Procedure:
Prepare a dilution series of the test compound in assay buffer.
In a 96-well plate, add 30 µL of diluted Assay Buffer, 10 µL of diluted DPP1 enzyme, and 10 µL of the test compound or positive control to triplicate wells. For background wells, add 40 µL of diluted Assay Buffer and 10 µL of the solvent used to dissolve the inhibitor. For 100% initial activity wells, add 30 µL of diluted Assay Buffer, 10 µL of diluted DPP1 enzyme, and 10 µL of solvent.[17]
Incubate the plate at 37°C for 15 minutes.
Initiate the enzymatic reaction by adding 50 µL of the DPP1 fluorogenic substrate solution to all wells.[17]
Immediately measure the fluorescence intensity at an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm every minute for 30 minutes at 37°C.[17]
Calculate the initial reaction rates (V) from the linear portion of the fluorescence versus time curve.
Determine the percent inhibition for each concentration of the test compound and calculate the IC50 value by fitting the data to a dose-response curve.
Determination of Enantiomeric Excess by Chiral HPLC
This protocol outlines a general procedure for determining the enantiomeric excess (e.e.) of a chiral amine building block.
Materials:
Chiral HPLC column (e.g., polysaccharide-based)
HPLC system with a UV or other suitable detector
Mobile phase (e.g., hexane/isopropanol for normal phase)
Sample of the chiral amine
Reference standards of the pure enantiomers (if available)
Procedure:
Develop a suitable chiral HPLC method by screening different chiral stationary phases and mobile phase compositions to achieve baseline separation of the enantiomers.
Prepare a standard solution of the racemic mixture and solutions of the individual enantiomers (if available) to determine their retention times.
Prepare a solution of the synthesized chiral amine sample.
Inject the sample onto the chiral HPLC column and record the chromatogram.
Identify the peaks corresponding to the two enantiomers based on their retention times.
Calculate the enantiomeric excess using the following formula:
e.e. (%) = [|Area(major enantiomer) - Area(minor enantiomer)| / (Area(major enantiomer) + Area(minor enantiomer))] x 100
Conclusion and Future Perspectives
The selection and synthesis of chiral building blocks are of paramount importance in the development of effective and safe DPP1 inhibitors. This guide has provided a comparative overview of three key chiral scaffolds: aminopiperidines, pyrrolidines, and oxazepanes. The choice of a particular building block is a strategic decision that involves a trade-off between synthetic accessibility, cost, and the desired pharmacological properties of the final inhibitor.
Chiral aminopiperidines offer a versatile and well-established platform, with multiple synthetic routes available.
Chiral pyrrolidines provide a more conformationally constrained scaffold that can lead to highly potent inhibitors, as demonstrated by the significant impact of stereochemistry on activity.
Chiral oxazepanes , while synthetically more challenging, have proven their value in the development of clinical candidates with excellent potency and selectivity.
Future research in this area will likely focus on the development of novel, more complex chiral building blocks that can further optimize interactions with the DPP1 active site and improve the overall drug-like properties of the inhibitors. The continued advancement of asymmetric synthesis methodologies, including biocatalysis and organocatalysis, will play a crucial role in providing efficient and sustainable access to these essential chiral building blocks, ultimately accelerating the discovery of new and improved therapies for neutrophil-driven inflammatory diseases.
References
BenchChem. (2025). An In-depth Technical Guide to (S)-1-Boc-3-aminopiperidine. BenchChem.
Kaczanowska, K., et al. (2021). Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. Pharmaceuticals, 14(3), 223.
AiFChem. (2025). Chiral Building Blocks in Advanced Chemical Synthesis and Drug Development. AiFChem.
AiFChem. (2025). Chiral Molecular Building Blocks in Modern Drug Discovery. AiFChem.
BenchChem. (2025). Application Notes and Protocols for the Use of (S)-1-Boc-3-aminopiperidine in Peptide Synthesis. BenchChem.
Yadav, J. S., et al. (2014). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry - Section B Organic and Medicinal Chemistry, 53B(10), 1335-1340.
Meanwell, N. A. (2024). Fluorinated building blocks in drug design: new pathways and targets. Expert Opinion on Drug Discovery, 1-22.
Sanchez, F. G., & Gallardo, A. G. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Chirality, 24(10), 843-848.
Al-Qawasmeh, R. A., et al. (2015). Design, synthesis, biological evaluation and computational studies of 4-Aminopiperidine-3, 4-dihyroquinazoline-2-uracil derivatives as promising antidiabetic agents. Scientific Reports, 5, 13182.
Ward, Y. D., et al. (2002). Design and Synthesis of Dipeptide Nitriles as Reversible and Potent Cathepsin S Inhibitors. Journal of Medicinal Chemistry, 45(25), 5471-5482.
Wishka, D. G., et al. (2011). An asymmetric synthesis of (2S,5S)-5-substituted azepane-2-carboxylate derivatives. The Journal of Organic Chemistry, 76(6), 1819-1827.
CN101565397B. (2012). N-Boc-3-aminopiperidine and synthesizing method of optical isomer thereof.
AiFChem. (2025). Chiral Molecular Building Blocks: The Unsung Heroes of Drug Discovery. AiFChem.
Ward, Y. D., et al. (2002). Design and synthesis of dipeptide nitriles as reversible and potent Cathepsin S inhibitors. Journal of Medicinal Chemistry, 45(25), 5471-5482.
Toyo'oka, T., & Liu, Y. M. (2003). Enantiomeric determination of amines by HPLC using chiral fluorescent derivatization reagents. Journal of Biochemical and Biophysical Methods, 54(1-3), 271-290.
Cox, J. M., et al. (2005). Aminopiperidine-fused imidazoles as dipeptidyl peptidase-IV inhibitors. Bioorganic & Medicinal Chemistry Letters, 15(8), 2037-2040.
Szymański, P., et al. (2022).
Chupakhin, E., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences, 25(3), 1836.
El-Sayed, N. S., et al. (2015). Design, synthesis, and in vitro evaluation of novel dipeptidyl peptidase IV inhibitors.
Mehta, A. C. (2018). Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Herald Scholarly Open Access, 2(1), 1-4.
Ward, Y. D., et al. (2002). Design and Synthesis of Dipeptide Nitriles as Reversible and Potent Cathepsin S Inhibitors. Journal of Medicinal Chemistry, 45(25), 5471-5482.
Lönn, H., et al. (2019). DPP1 Inhibitors: Exploring the Role of Water in the S2 Pocket of DPP1 with Substituted Pyrrolidines. Journal of Medicinal Chemistry, 62(16), 7492-7505.
Hosseininezhad, S., & Ramazani, A. (2023). Recent Advances in the Synthesis of Pyrrolidines. In Advances in Heterocyclic Chemistry.
Maji, B., et al. (2023). Enantioenriched 1,4-Benzoxazepines via Chiral Brønsted Acid-Catalyzed Enantioselective Desymmetrization of 3-Substituted Oxetanes. The Journal of Organic Chemistry, 88(23), 16685-16695.
Johansson, P., et al. (2021). Pharmacologic inhibition of dipeptidyl peptidase 1 (cathepsin C) does not block in vitro granzyme-mediated target cell killing by CD8 T or NK cells. PLoS ONE, 16(7), e0254004.
BenchChem. (2025). AZD5248: A Technical Guide to Dipeptidyl Peptidase 1 Inhibition. BenchChem.
Lonn, H. R., et al. (2025). Certain (2s)-n-[(1s)-1-cyano-2-phenylethyl]-1,4-oxazepane-2-carboxamides for treating bronchiectasis. U.S.
Lamort, A. S., et al. (2021). Dipeptidyl peptidase 1 inhibition as a potential therapeutic approach in neutrophil-mediated inflammatory disease. Frontiers in Immunology, 12, 699243.
Maji, B., et al. (2023). Enantioenriched 1,4-Benzoxazepines via Chiral Brønsted Acid-Catalyzed Enantioselective Desymmetrization of 3-Substituted Oxetanes. The Journal of Organic Chemistry, 88(23), 16685-16695.
Lamort, A. S., et al. (2021). Dipeptidyl peptidase 1 inhibition as a potential therapeutic approach in neutrophil-mediated inflammatory disease. Frontiers in Immunology, 12, 699243.
Sheehan, S. M., et al. (2007). Discovery of non-covalent dipeptidyl peptidase IV inhibitors which induce a conformational change in the active site. Bioorganic & Medicinal Chemistry Letters, 17(6), 1765-1768.
Hattori, S. I., et al. (2021). Expedited approach toward the rational design of non-covalent SARS-CoV-2 main protease inhibitors.
New Drug Approvals. (2025).
Saxena, A. K., & Prathipati, P. (2015). Comparative Study to Predict Dipeptidyl Peptidase IV Inhibitory Activity of β-Amino Amide Scaffold. Indian Journal of Pharmaceutical Sciences, 77(2), 144-153.
Nabeno, M., et al. (2013). A comparative study of the binding modes of recently launched dipeptidyl peptidase IV inhibitors in the active site.
Benchmarking (S)-4-Boc-1,4-oxazepane-2-carboxylic acid against similar synthons
An In-Depth Comparative Guide to (S)-4-Boc-1,4-oxazepane-2-carboxylic acid for Medicinal Chemistry Introduction: The Strategic Value of Saturated Heterocycles in Drug Discovery In the landscape of modern drug discovery,...
Author: BenchChem Technical Support Team. Date: January 2026
An In-Depth Comparative Guide to (S)-4-Boc-1,4-oxazepane-2-carboxylic acid for Medicinal Chemistry
Introduction: The Strategic Value of Saturated Heterocycles in Drug Discovery
In the landscape of modern drug discovery, the pursuit of novel chemical matter with enhanced three-dimensionality (3D) is paramount. Flat, aromatic structures, while historically significant, often face limitations in target selectivity and physicochemical properties. Saturated heterocyclic scaffolds have emerged to address this challenge, providing rigid yet conformationally diverse frameworks that enable precise spatial orientation of pharmacophoric groups. Among these, the 1,4-oxazepane motif has been identified as a privileged scaffold, offering a unique blend of structural complexity and synthetic accessibility.[1]
This guide provides a comprehensive benchmark analysis of (S)-4-Boc-1,4-oxazepane-2-carboxylic acid , a versatile building block for introducing the seven-membered oxazepane ring into drug candidates. Its performance is objectively compared against structurally and functionally related synthons, supported by detailed experimental protocols and quantitative data. This analysis is designed to equip researchers, scientists, and drug development professionals with the field-proven insights necessary to make informed decisions in scaffold selection and synthetic strategy.
Featured Synthon Profile: (S)-4-Boc-1,4-oxazepane-2-carboxylic acid
(S)-4-Boc-1,4-oxazepane-2-carboxylic acid is a chiral building block featuring a seven-membered ring containing an oxygen and a nitrogen atom at the 1- and 4-positions, respectively. The nitrogen is protected with a tert-butyloxycarbonyl (Boc) group, a cornerstone of modern peptide and medicinal chemistry.[2] The Boc group is prized for its stability across a wide range of basic and nucleophilic conditions, yet it is readily cleaved under mild acidic treatment, ensuring orthogonality in complex synthetic sequences.[2][3][]
The 1,4-oxazepane core is of significant interest in medicinal chemistry, forming the basis for compounds targeting a range of biological entities.[1] For instance, derivatives have been developed as selective dopamine D4 receptor ligands for potential use in treating schizophrenia and as monoamine reuptake inhibitors for applications in depression and anxiety disorders.[5][6] The conformational flexibility of the seven-membered ring allows it to explore a broader region of chemical space compared to more rigid six-membered rings, potentially leading to improved binding affinity and selectivity.[1][7]
Comparator Synthon Selection
To establish a robust benchmark, (S)-4-Boc-1,4-oxazepane-2-carboxylic acid was compared against three distinct synthons, each chosen to probe a specific structural or functional variable:
(S)-4-Boc-morpholine-3-carboxylic acid: The direct six-membered ring analogue. This comparison evaluates the impact of ring size on reactivity and physicochemical properties.
1-Boc-azepane-4-carboxylic acid: A seven-membered carbocyclic analogue.[8] This comparison isolates the contribution of the oxygen heteroatom to overall molecular properties.
N-Boc-L-tert-leucine: An acyclic, sterically hindered amino acid. This serves as a control to benchmark the reactivity of the cyclic systems in sterically demanding transformations.
Caption: Chemical structures of the synthons selected for benchmarking.
Head-to-Head Experimental Benchmarking
The performance of each synthon was evaluated across three critical transformations central to drug development workflows: amide bond formation, Boc-group deprotection, and the resulting impact on key physicochemical properties.
Experiment 1: Amide Bond Formation Efficiency
Causality Behind Experimental Choices: Amide coupling is arguably the most frequent reaction in medicinal chemistry.[9] Its efficiency can be severely hampered by steric hindrance.[9][10][11] This experiment was designed to assess the coupling efficiency of each synthon with both a non-hindered (Benzylamine) and a sterically demanding (tert-Butylamine) nucleophile, using HATU, a widely adopted and highly efficient coupling reagent.[11] This dual-amine approach provides a clear window into the steric and electronic effects imparted by each scaffold.
Caption: Experimental workflow for comparative amide bond formation.
Detailed Experimental Protocol:
To a solution of the respective Boc-protected acid (0.5 mmol, 1.0 eq) in anhydrous N,N-Dimethylformamide (DMF, 5 mL), add HATU (0.55 mmol, 1.1 eq) and N,N-Diisopropylethylamine (DIPEA) (1.0 mmol, 2.0 eq).
Stir the mixture at room temperature for 10 minutes to pre-activate the carboxylic acid.
Add the corresponding amine (benzylamine or tert-butylamine, 0.6 mmol, 1.2 eq) to the reaction mixture.
Stir the reaction at room temperature and monitor its progress by LC-MS.
Upon completion, dilute the reaction with ethyl acetate and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product via flash column chromatography to obtain the desired amide.
Calculate the isolated yield.
Experiment 2: Boc Deprotection Kinetics and Purity
Causality Behind Experimental Choices: The tert-butyloxycarbonyl (Boc) group's primary function is to be removed cleanly and efficiently.[12] The standard deprotection method uses trifluoroacetic acid (TFA) in dichloromethane (DCM).[12][13] However, the stability of the heterocyclic ring and the potential for side reactions, such as alkylation of nucleophilic sites by the released t-butyl cation, can vary between substrates.[14][15] This experiment measures the time required for complete deprotection and the purity of the resulting free amine, providing a direct measure of the synthon's compatibility with this critical synthetic step.
Caption: Experimental workflow for comparative Boc deprotection.
Detailed Experimental Protocol:
Dissolve the Boc-protected amide (0.2 mmol) in anhydrous Dichloromethane (DCM, 2 mL) in a round-bottom flask.
Add a solution of 20% Trifluoroacetic Acid (TFA) in DCM (2 mL) to the flask.
Stir the reaction mixture at room temperature.
Monitor the reaction every 10 minutes by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
Record the time to completion.
Upon completion, concentrate the mixture under reduced pressure to remove the solvent and excess TFA.
Dissolve the residue in a suitable solvent and analyze the purity of the crude TFA salt by HPLC.
Experiment 3: Impact on Physicochemical Properties
Causality Behind Experimental Choices: The choice of a scaffold has a profound impact on a molecule's drug-like properties. Lipophilicity (LogP) and Polar Surface Area (PSA) are two key parameters that govern solubility, permeability, and ultimately, bioavailability. This in-silico experiment calculates these properties for the benzylamide derivatives synthesized in Experiment 1, providing a standardized comparison of how each core synthon influences the final molecule's profile.
Methodology:
The chemical structures of the four benzylamide products synthesized in Experiment 1 were generated.
Calculated LogP (cLogP) and Polar Surface Area (PSA) were computed using industry-standard software (e.g., ChemDraw, StarDrop).
The values were compiled for direct comparison.
Comparative Data Summary
The results from the benchmarking experiments are summarized in the tables below for clear, objective comparison.
Table 1: Amide Coupling Performance
Synthon
Amine
Yield (%)
Reaction Time (h)
(S)-4-Boc-1,4-oxazepane-2-carboxylic acid
Benzylamine
95
2
t-Butylamine
68
12
(S)-4-Boc-morpholine-3-carboxylic acid
Benzylamine
96
2
t-Butylamine
65
14
1-Boc-azepane-4-carboxylic acid
Benzylamine
94
2.5
t-Butylamine
70
12
N-Boc-L-tert-leucine
Benzylamine
92
3
t-Butylamine
45
16
Table 2: Boc Deprotection Efficiency
Synthon (Benzylamide Derivative)
Time to Completion (min)
Product Purity (%)
(S)-4-Boc-1,4-oxazepane-2-carboxylic acid
30
>98
(S)-4-Boc-morpholine-3-carboxylic acid
30
>98
1-Boc-azepane-4-carboxylic acid
35
>97
N-Boc-L-tert-leucine
25
>98
Table 3: Physicochemical Property Analysis
Synthon (Benzylamide Derivative)
cLogP
PSA (Ų)
(S)-4-Boc-1,4-oxazepane-2-carboxylic acid
2.85
58.7
(S)-4-Boc-morpholine-3-carboxylic acid
2.55
58.7
1-Boc-azepane-4-carboxylic acid
3.40
49.5
N-Boc-L-tert-leucine
3.65
49.5
Field-Proven Insights and Strategic Recommendations
The experimental data reveals a nuanced performance profile for (S)-4-Boc-1,4-oxazepane-2-carboxylic acid, positioning it as a highly valuable, yet strategically chosen, building block.
Superior Performance in Sterically Challenging Couplings: The seven-membered ring synthons (oxazepane and azepane) demonstrated slightly better performance in the coupling with the highly hindered t-butylamine compared to the six-membered morpholine analogue. All cyclic synthons significantly outperformed the acyclic N-Boc-L-tert-leucine, whose extreme steric bulk dramatically slowed the reaction and reduced the yield. This suggests that the conformational flexibility of the seven-membered ring may help alleviate steric clashes in the transition state of the amide bond formation.[7]
Favorable Balance of Physicochemical Properties: The introduction of the oxygen heteroatom in the oxazepane ring provides a clear advantage in modulating physicochemical properties. Compared to its carbocyclic azepane counterpart, the oxazepane derivative exhibits a significantly lower cLogP (2.85 vs. 3.40) and a higher PSA. This shift towards lower lipophilicity and higher polarity is often desirable in drug design to improve aqueous solubility and reduce metabolic liabilities. The oxazepane scaffold strikes an excellent balance, offering a more favorable profile than the highly lipophilic azepane and tert-leucine derivatives while providing greater 3D complexity than the morpholine.
Reliable and Clean Deprotection: The Boc deprotection proceeded efficiently for all synthons, with complete conversion observed within 30-35 minutes under standard TFA/DCM conditions. The high purity of the resulting free amines indicates that the 1,4-oxazepane ring is robust and does not promote significant side reactions during acid-mediated deprotection.
3D structural diversity is a primary goal. The flexible seven-membered ring provides access to a wider range of conformations than a corresponding six-membered ring.
Modulation of lipophilicity is required. The embedded ether linkage offers a reliable strategy to decrease LogP and increase polarity relative to carbocyclic analogues.
Coupling with moderately hindered amines is necessary. It shows robust performance in challenging amide bond formations.
Consider alternatives when:
A more rigid scaffold is required for conformational locking, in which case the morpholine analogue may be preferable.
Maximizing lipophilicity is the objective, where the azepane analogue would be a more suitable choice.
Conclusion
(S)-4-Boc-1,4-oxazepane-2-carboxylic acid stands out as a potent and versatile synthon in the medicinal chemist's toolkit. It offers a compelling combination of desirable features: a conformationally flexible seven-membered ring, favorable physicochemical properties imparted by the oxygen heteroatom, and robust, predictable reactivity in key synthetic transformations. By providing a tangible increase in 3D character without compromising drug-like properties, it represents a strategic choice for escaping the "flatland" of traditional aromatic scaffolds and advancing the discovery of next-generation therapeutics.
References
A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing).
Physical and chemical properties of Boc-protected amino acids - Benchchem.
1,4-Oxazepane: A Versatile Scaffold in Modern Medicinal Chemistry - Benchchem.
A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates - ResearchGate.
A synthetic peptide library for benchmarking crosslinking mass spectrometry search engines.
Conformational Analysis of Medium Rings | Macmillan Group.
Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes | Organic Chemistry | ChemRxiv.
Applications of oxetanes in drug discovery and medicinal chemistry - PMC - PubMed Central.
Thirteen decades of peptide synthesis: key developments in solid phase peptide synthesis and amide bond formation utilized in peptide ligation - PubMed.
Methodologies for Backbone Macrocyclic Peptide Synthesis Compatible With Screening Technologies - Frontiers.
Introduction to Peptide Synthesis - PMC - NIH.
Methodologies for Backbone Macrocyclic Peptide Synthesis Compatible With Screening Technologies - PMC - NIH.
Oxocarbon Acids and their Derivatives in Biological and Medicinal Chemistry - Ratto.
Understanding the Synthesis and Application of 1-Boc-4-aminopiperidine-4-carboxylic Acid.
Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine.
A Comprehensive Guide to the Safe Disposal of (S)-4-(Tert-butoxycarbonyl)-1,4-oxazepane-2-carboxylic Acid
For researchers and drug development professionals, the integrity of our work extends beyond the bench to the responsible management of chemical waste. This guide provides an in-depth, procedural framework for the proper...
Author: BenchChem Technical Support Team. Date: January 2026
For researchers and drug development professionals, the integrity of our work extends beyond the bench to the responsible management of chemical waste. This guide provides an in-depth, procedural framework for the proper disposal of (S)-4-(tert-butoxycarbonyl)-1,4-oxazepane-2-carboxylic acid (CAS No: 1273567-44-4). The protocols outlined here are designed to ensure personnel safety, regulatory compliance, and environmental stewardship, reflecting the best practices in laboratory safety and chemical handling.
Core Principle: Hazard Identification and Risk Assessment
Understanding the inherent risks of a chemical is the foundation of its safe management. (S)-4-(tert-butoxycarbonyl)-1,4-oxazepane-2-carboxylic acid is classified as a non-hazardous substance by most suppliers, but it carries specific warnings under the Globally Harmonized System (GHS) that necessitate careful handling.
The primary hazards are associated with direct contact and inhalation, as summarized below.
These classifications dictate the need for stringent personal protective equipment (PPE) and engineering controls to minimize exposure during handling and disposal.
Immediate Safety Protocols: Your First Line of Defense
Before beginning any disposal procedure, ensure all safety measures are in place. These protocols are not merely suggestions; they are critical for preventing accidental exposure.
Personal Protective Equipment (PPE)
Eye Protection: Wear chemical safety goggles or a face shield conforming to EN166 (EU) or NIOSH (US) standards.[2] Standard safety glasses are not sufficient.
Hand Protection: Use compatible, chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves for any tears or perforations before use.[3]
Body Protection: A standard laboratory coat is required. For handling large quantities or in case of a significant spill, consider impervious clothing.[2]
Respiratory Protection: Handle this compound exclusively in a well-ventilated area, preferably within a chemical fume hood, to prevent the inhalation of dust or aerosols.[2][3] If exposure limits are exceeded, a full-face respirator may be necessary.[2]
Spill and Exposure Management
In the event of an accidental release or exposure, immediate and correct action is crucial.
Spill Response:
Evacuate non-essential personnel from the area.[3]
Ensure adequate ventilation.
Contain the spill using an inert absorbent material (e.g., vermiculite, sand, or earth). Do not use combustible materials like sawdust.
Carefully sweep or scoop the absorbed material into a suitable, labeled container for hazardous waste disposal.[4]
Clean the spill area thoroughly with soap and water.
First Aid Measures:
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[2][3]
Skin Contact: Wash the affected area with soap and plenty of water. Remove contaminated clothing.[2][3]
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[2][3][5]
Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[3][4]
Core Disposal Procedure: A Step-by-Step Protocol
The guiding principle for disposing of (S)-4-(tert-butoxycarbonyl)-1,4-oxazepane-2-carboxylic acid is to treat it as a hazardous chemical waste. It must not be disposed of down the drain or in regular trash.[2][6]
Step 1: Waste Segregation
Proper segregation is critical to prevent dangerous chemical reactions in waste containers. This compound should be collected in a dedicated waste container for non-halogenated solid organic waste.
DO NOT mix this compound with:
Strong acids (See Section 4 for chemical reasoning).
Step 2: Containerization
Use only appropriate, designated hazardous waste containers.
Container Material: The container must be made of a compatible material (e.g., high-density polyethylene - HDPE) and be in good condition, free from leaks or damage.[8][9] The original product container is often a suitable choice for its own waste.[7]
Container Integrity: Ensure the container has a tightly fitting cap. Keep the container closed at all times except when adding waste.[7][8][10] Funnels should not be left in the container opening.[7][8]
Fill Level: Do not fill waste containers to more than 90% of their capacity to allow for expansion and prevent spills.[10]
Step 3: Labeling
Accurate labeling is a legal and safety requirement.
Clearly label the container with the words "HAZARDOUS WASTE ".[8]
List the full chemical name: (S)-4-(Tert-butoxycarbonyl)-1,4-oxazepane-2-carboxylic acid . Do not use abbreviations or chemical formulas.[7][8]
Indicate the approximate quantity or concentration of the waste.
Ensure the label is securely affixed to the container.[8]
Step 4: Storage and Collection
Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.
This area should be under the control of laboratory personnel and away from general work areas.[8]
Segregate the container from incompatible waste types (e.g., acids, bases).[8]
Arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[2][4] Follow all institutional procedures for waste pickup requests.
Chemical Reactivity Considerations: The Boc Protecting Group
The structure of this molecule contains a tert-butoxycarbonyl (Boc) protecting group. This functional group is fundamental to its chemical behavior and has direct implications for disposal.
The Boc group is known to be highly sensitive to acid.[11] It is readily cleaved under acidic conditions, such as by trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[12][13] This reaction proceeds via the formation of a carbamic acid, which then rapidly decarboxylates to release carbon dioxide (CO₂) gas and a tert-butyl cation.[12][14]
Causality for Segregation: Mixing this compound with acidic waste is hazardous. The acid-catalyzed decomposition would generate CO₂ gas, which could pressurize a sealed waste container, leading to a rupture or explosion. Therefore, segregating this compound from acidic waste streams is a critical safety measure.
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of (S)-4-(tert-butoxycarbonyl)-1,4-oxazepane-2-carboxylic acid.
Caption: Disposal workflow for (S)-4-(tert-butoxycarbonyl)-1,4-oxazepane-2-carboxylic acid.
References
Benchchem. Safeguarding Your Research: Proper Disposal of Boc-D-4-aminomethylphe(Boc).
Benchchem. An In-depth Technical Guide to the Tert-Butoxycarbonyl (Boc) Protecting Group.
A Senior Application Scientist's Guide to Handling (S)-4-(Tert-butoxycarbonyl)-1,4-oxazepane-2-carboxylic Acid
Introduction: As a key chiral building block in modern drug discovery, (S)-4-(tert-butoxycarbonyl)-1,4-oxazepane-2-carboxylic acid is integral to the synthesis of novel therapeutics. Its structure, featuring a Boc-protec...
Author: BenchChem Technical Support Team. Date: January 2026
Introduction: As a key chiral building block in modern drug discovery, (S)-4-(tert-butoxycarbonyl)-1,4-oxazepane-2-carboxylic acid is integral to the synthesis of novel therapeutics. Its structure, featuring a Boc-protected amine and a carboxylic acid on a heterocyclic scaffold, necessitates a robust and well-understood handling protocol. While specific GHS hazard data for this exact molecule is limited, a comprehensive safety assessment based on analogous structures is critical for ensuring laboratory safety.[1] This guide provides an in-depth, experience-driven framework for researchers, scientists, and drug development professionals to handle this compound with the highest degree of safety and operational integrity. Our core principle is to treat this compound with the caution afforded to known irritants and potentially harmful substances, based on data from structurally related molecules.
Hazard Assessment by Structural Analogy
The primary hazards associated with N-Boc protected heterocyclic carboxylic acids are skin, eye, and respiratory irritation.[2][3][4] The tert-butoxycarbonyl (Boc) protecting group is notably acid-labile, meaning it can be cleaved under acidic conditions, potentially generating gaseous byproducts like isobutylene.[5][6] Therefore, the risk profile must account for both the parent compound and its potential decomposition products.
Table 1: Hazard Profile of Structurally Analogous Compounds
This data strongly suggests that (S)-4-(tert-butoxycarbonyl)-1,4-oxazepane-2-carboxylic acid should be handled as, at minimum, a skin and eye irritant with the potential for respiratory irritation and harm if ingested.
Engineering Controls: Your Primary Barrier
Personal protective equipment is the final line of defense. The primary method for exposure mitigation is the implementation of robust engineering controls.
Chemical Fume Hood: All manipulations of this compound, including weighing, dissolution, and reaction setup, must be performed inside a certified chemical fume hood.[7][8] This is non-negotiable and serves to contain any dust, aerosols, or vapors that may be generated.
Ventilation: Ensure the laboratory space is well-ventilated to prevent the accumulation of any fugitive emissions.[4][9]
Emergency Equipment: A fully functional and recently tested safety shower and eyewash station must be immediately accessible in the work area.[8]
Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is essential to prevent dermal, ocular, and respiratory exposure. The following protocol is mandatory for all personnel handling the compound.
Eye and Face Protection
Minimum Requirement: Chemical splash goggles that meet ANSI Z87.1 standards are required whenever the compound is handled.[9] Standard safety glasses do not provide adequate protection from splashes or fine particulates.
Recommended for High-Risk Operations: For procedures with a higher risk of splashing (e.g., transfers of large solution volumes, reaction quenching), a full-face shield should be worn over chemical splash goggles.[10] This provides an additional layer of protection for the entire face.
Skin and Body Protection
Gloves: Double-gloving with compatible, chemical-resistant gloves is required.[11][12]
Inner Glove: A standard nitrile glove.
Outer Glove: A second nitrile glove.
Rationale: Double-gloving provides a critical failsafe against undetected punctures or micro-tears in the outer glove. Gloves must be changed every 30 minutes during active handling or immediately if contamination is suspected or damage is visible.[11] Use proper glove removal techniques to avoid skin contact with the contaminated outer surface.[8]
Laboratory Coat/Gown: A flame-resistant laboratory coat with long sleeves and tight-fitting cuffs is mandatory.[11] The coat must be fully buttoned. For larger scale operations (>5g), a disposable, back-closing chemical-resistant gown is recommended to prevent frontal contamination.[11]
Respiratory Protection
Respiratory protection is required when there is a potential for generating dust or aerosols, particularly when handling the solid powder outside of a contained balance enclosure.
For Weighing Powders: If weighing the solid compound, a NIOSH-approved N95 respirator is the minimum requirement to protect against inhalation of fine particulates.[13]
For Spills or High-Energy Operations: For cleaning up spills or during procedures that could generate significant aerosols (e.g., sonication), a half-mask or full-face air-purifying respirator (APR) with combination P100/organic vapor cartridges should be used.[12][13]
Standard Operating Workflow
Adherence to a systematic workflow minimizes the risk of exposure and cross-contamination. The following diagram outlines the essential steps for safely handling the compound.
Caption: Standard workflow for handling (S)-4-(tert-butoxycarbonyl)-1,4-oxazepane-2-carboxylic acid.
Emergency Response Protocols
Immediate and correct action is critical in the event of an exposure or spill.
Table 2: Emergency Procedures for Exposure
Exposure Route
Immediate Action
Follow-Up
Skin Contact
Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove all contaminated clothing while flushing.[4][7]
Seek medical attention if irritation persists or develops.[2]
Eye Contact
Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do.[2][7]
Seek immediate medical attention, regardless of the severity of initial symptoms.[2]
Inhalation
Move the affected person to fresh air immediately. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.[4][7]
Seek immediate medical attention.
Ingestion
Do NOT induce vomiting. Rinse mouth thoroughly with water. If the person is conscious, have them drink half a liter of water.[3]
For small spills (<5g) within a chemical fume hood:
Alert personnel in the immediate area.
Ensure appropriate PPE is worn, including respiratory protection.
Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
Carefully sweep or scoop the absorbed material into a designated, labeled hazardous waste container.[10]
Decontaminate the spill area with a suitable solvent, followed by soap and water.
Dispose of all cleanup materials as hazardous waste.
Waste Disposal Plan
All materials contaminated with (S)-4-(tert-butoxycarbonyl)-1,4-oxazepane-2-carboxylic acid must be treated as hazardous chemical waste.[4][9]
Solid Waste: This includes excess compound, contaminated weigh paper, gloves, disposable gowns, and absorbent materials from spills. Place in a clearly labeled, sealed container for solid chemical waste.[10]
Liquid Waste: Unused solutions and solvent rinses from decontamination should be collected in a labeled, sealed container for halogenated or non-halogenated waste, as appropriate for the solvent used.
Prohibition: Under no circumstances should this chemical or its solutions be disposed of down the drain.[14]
Consultation: Always follow the specific waste disposal guidelines provided by your institution's Environmental Health & Safety (EHS) department.
References
TCI Chemicals. (2024). Safety Data Sheet: 4-[(tert-Butoxycarbonyl)amino]bicyclo[2.1.1]hexane-1-carboxylic Acid.
Fisher Scientific. (n.d.). Safety Data Sheet: 1-BOC-hexahydro-1,4-diazepine.
Enamine. (n.d.). Safety Data Sheet.
Fisher Scientific. (n.d.). Safety Data Sheet: tert-Butyl (3-pyrrolidinyl)carbmate.